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  • Product: 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid
  • CAS: 298684-24-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid: Structure, Synthesis, and Therapeutic Potential

Executive Summary: This whitepaper provides a comprehensive technical overview of the heterocyclic compound 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid. This molecule represents a strategic hybridization of two pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This whitepaper provides a comprehensive technical overview of the heterocyclic compound 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid. This molecule represents a strategic hybridization of two pharmacologically significant scaffolds: 5-aminopyrazole and benzoic acid. Pyrazole derivatives are renowned for their wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] Similarly, the benzoic acid moiety is a common feature in many approved drugs. This guide, intended for researchers in medicinal chemistry and drug development, elucidates the molecule's structural features, proposes a detailed synthetic pathway with mechanistic insights, and explores its potential as a lead compound for therapeutic applications.

Introduction

In the landscape of modern drug discovery, the design of hybrid molecules that combine two or more pharmacophores into a single entity is a well-established strategy for developing novel therapeutic agents with potentially enhanced efficacy or novel mechanisms of action. The pyrazole nucleus is a privileged five-membered heterocyclic scaffold that forms the core of numerous clinically successful drugs, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[2][5] Its unique chemical properties, including its aromaticity and the presence of two reactive nitrogen atoms, make it a versatile building block in medicinal chemistry.[6][7]

Specifically, 5-aminopyrazole derivatives serve as critical precursors for a vast array of fused heterocyclic systems and bioactive compounds, exhibiting activities ranging from enzyme inhibition to anticancer and antimicrobial effects.[8][9][10][11] When coupled with a benzoic acid moiety—a classic structural motif in drug design—the resulting compound, 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid, presents a compelling profile for investigation. This guide aims to provide a detailed examination of its structure, a robust protocol for its synthesis, and a forward-looking perspective on its potential applications.

Molecular Structure and Physicochemical Properties

Chemical Structure Elucidation

The formal IUPAC name, 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid, precisely defines the molecular architecture. The structure consists of:

  • A pyrazole ring , which is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.

  • An amino group (-NH₂) substituted at the C5 position of the pyrazole ring.

  • A methyl group (-CH₃) substituted at the C3 position of the pyrazole ring.

  • A benzoic acid moiety.

  • A crucial N-C bond linking the N1 atom of the pyrazole ring to the C2 position (the ortho position) of the benzoic acid ring.

G

Stereochemistry and Tautomerism

The target molecule is achiral and does not possess stereocenters. However, a significant chemical feature of aminopyrazoles is the potential for tautomerism. The amino group at the C5 position can exist in equilibrium with its imino tautomer, although the amino form is generally the most stable in aromatic pyrazole systems. Furthermore, in unsubstituted N-H pyrazoles, annular tautomerism (prototropy) is common, where the proton on N1 can migrate to N2.[4][12] In this N-substituted derivative, annular tautomerism is blocked, locking the aromatic system.

Physicochemical Properties
PropertyPredicted Value / InformationSource / Rationale
Molecular Formula C₁₁H₁₁N₃O₂Based on structure
Molecular Weight 217.23 g/mol Calculated from formula
pKa (Acidic) ~4-5Estimated for the carboxylic acid group
pKa (Basic) ~2-3Estimated for the pyrazole and amino nitrogens
Calculated LogP 1.5 - 2.5Varies by algorithm; indicates moderate lipophilicity
Hydrogen Bond Donors 2 (COOH, NH₂)Key for receptor interactions
Hydrogen Bond Acceptors 4 (C=O, OH, N(pyrazole), NH₂)Key for receptor interactions
Melting Point >200 °C (decomposes)Expected for crystalline solids with H-bonding; similar compounds melt at high temperatures.[13][14]
Solubility Soluble in DMSO, DMF; slightly soluble in methanol; poorly soluble in water.Typical for rigid aromatic structures with polar groups.[13]

Synthesis and Characterization

Retrosynthetic Analysis

A logical approach to the synthesis involves disconnecting the N-aryl bond, which is the most synthetically challenging linkage to form. This suggests two primary starting materials: 5-amino-3-methylpyrazole and a 2-substituted benzoic acid derivative . This disconnection points towards a copper-catalyzed N-arylation reaction, such as an Ullmann condensation.

G cluster_precursors Key Precursors Target 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid Disconnect C-N Disconnection (Ullmann Condensation) Target->Disconnect Precursor1 5-Amino-3-methylpyrazole Disconnect->Precursor1 Pyrazole Component Precursor2 2-Halobenzoic Acid (e.g., X = I, Br) Disconnect->Precursor2 Aryl Component

Proposed Synthetic Protocol: Ullmann Condensation

The Ullmann condensation is a classic method for forming C-N bonds between an amine (or a nitrogen heterocycle) and an aryl halide, mediated by a copper catalyst.[15][16] Modern protocols often use ligands to facilitate the reaction under milder conditions.[17]

Causality Behind Experimental Choices:

  • Aryl Halide: 2-Iodobenzoic acid is chosen over the bromide or chloride because the C-I bond is weaker, making it more reactive in the oxidative addition step with the copper catalyst.

  • Catalyst System: A Cu(I) source like copper(I) iodide (CuI) is the active catalytic species. The addition of a ligand, such as L-proline or N,N'-dimethylethylenediamine (DMEDA), stabilizes the copper intermediates and increases reaction rates, allowing for lower temperatures.

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required. Its role is to deprotonate the pyrazole N-H, generating the nucleophilic pyrazolide anion needed to attack the copper-aryl complex.

  • Solvent: A high-boiling polar aprotic solvent like DMSO or DMF is used to ensure all reagents remain in solution at the required reaction temperature and to facilitate the ionic intermediates.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 5-amino-3-methylpyrazole (1.0 eq), 2-iodobenzoic acid (1.1 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen). Add anhydrous DMSO via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and acidify to pH ~3-4 with 1M HCl. This protonates the carboxylate, causing the product to precipitate.

  • Purification: Filter the crude solid, wash with cold water, and then a minimal amount of cold diethyl ether to remove non-polar impurities. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

// Reactants pyrazole [label="5-Amino-3-methylpyrazole"]; benzoic_acid [label="2-Iodobenzoic Acid"];

// Products product [label="2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid"];

// Reaction Arrow reagents [label="CuI, L-Proline\nK₂CO₃, DMSO\n110 °C", shape=box, style=dashed, color="#5F6368"];

// Layout {rank=same; pyrazole; benzoic_acid;}

// Edges edge [dir=none]; struct1 [label=<pyrazole+benzoic_acid>]; struct1 -> reagents [dir=forward]; reagents -> product; } } Caption: Proposed synthesis via Ullmann condensation.

Structural Characterization

Confirmation of the final structure is achieved through a combination of standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum (in DMSO-d₆) is expected to show distinct signals:

    • A singlet around 2.1-2.3 ppm (3H) for the C3-methyl group.

    • A singlet around 5.5-6.0 ppm (1H) for the C4-proton of the pyrazole ring.[18]

    • A broad singlet around 5.0-5.5 ppm (2H) for the C5-amino protons.

    • Four signals in the aromatic region (7.0-8.0 ppm) corresponding to the four protons on the disubstituted benzoic acid ring.

    • A very broad singlet downfield (>12 ppm) for the carboxylic acid proton.

  • ¹³C NMR Spectroscopy: The spectrum should reveal 11 distinct carbon signals, corresponding to the 11 unique carbon atoms in the molecule. Key signals include the carboxyl carbon (~165-170 ppm), the five pyrazole carbons, and the six benzoic acid carbons.[19]

  • Mass Spectrometry (ESI-MS): In positive ion mode, the spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 218.09.

  • Infrared (IR) Spectroscopy:

    • Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

    • Two N-H stretching bands from the primary amine (~3300-3500 cm⁻¹).

    • Strong C=O stretch from the carboxylic acid (~1700 cm⁻¹).

    • C=N and C=C stretching vibrations in the fingerprint region (~1450-1650 cm⁻¹).

Applications in Drug Discovery

The structural combination of an aminopyrazole and a benzoic acid derivative suggests several promising avenues for therapeutic research. Pyrazole-containing compounds are known to target a wide array of biological entities.[1][3][5][20]

Pharmacological Potential
  • Kinase Inhibition: Many pyrazole derivatives function as ATP-competitive kinase inhibitors, a cornerstone of modern oncology. The aminopyrazole scaffold is particularly effective in targeting kinases like FGFR, making this compound a candidate for screening against various cancer cell lines.[21]

  • Anti-inflammatory Activity: The pyrazole core is present in COX-2 inhibitors like Celecoxib. This molecule could be evaluated for its ability to inhibit cyclooxygenase enzymes or other inflammatory targets like p38 MAP kinase.[7]

  • Antimicrobial Activity: Pyrazole derivatives have demonstrated potent activity against various bacterial and fungal strains.[2][7] The molecule could be tested for its minimum inhibitory concentration (MIC) against clinically relevant pathogens.

  • CNS Activity: Certain pyrazoles exhibit activity as anticonvulsants or antidepressants, potentially by modulating ion channels or neurotransmitter receptors.[7][22]

Workflow for Biological Screening

A logical screening cascade is crucial for efficiently evaluating the therapeutic potential of a new chemical entity.

// Nodes start [label="Synthesized Compound\n(Purity >95%)", fillcolor="#4285F4"]; in_vitro [label="Primary In Vitro Screening\n(e.g., Kinase Panel, Cell Viability Assays)", fillcolor="#34A853"]; hit_id [label="Hit Identification\n(Potency < 10 µM)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; secondary_assays [label="Secondary / Orthogonal Assays\n(e.g., Western Blot, Cellular Thermal Shift)", fillcolor="#34A853"]; lead_gen [label="Lead Generation\n(SAR Studies)", fillcolor="#EA4335"]; adme [label="In Vitro ADME/Tox\n(Microsomal Stability, Cytotoxicity)", fillcolor="#5F6368"]; in_vivo [label="In Vivo Efficacy Studies\n(Xenograft / Disease Models)", fillcolor="#EA4335"];

// Edges start -> in_vitro; in_vitro -> hit_id; hit_id -> secondary_assays [label=" Active "]; hit_id -> lead_gen [label=" Inactive ", style=dashed]; secondary_assays -> lead_gen; lead_gen -> adme; adme -> in_vivo; } } Caption: A typical workflow for preclinical drug discovery.

Conclusion

2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid is a structurally compelling molecule that merges two privileged pharmacophores. Its synthesis is achievable through established organometallic cross-coupling reactions like the Ullmann condensation. The inherent biological potential of its constituent parts makes it a high-value candidate for screening in a variety of therapeutic areas, most notably oncology, inflammation, and infectious diseases. This guide provides the foundational chemical knowledge—from structural analysis to a detailed synthetic protocol—to empower researchers to synthesize, characterize, and explore the full therapeutic potential of this promising compound. Future work should focus on the execution of the proposed synthesis, biological evaluation through the screening cascade, and subsequent structure-activity relationship (SAR) studies to optimize potency and drug-like properties.

References

  • Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH. [Link]

  • Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. ResearchGate. [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. ACS Publications. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

  • Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. ACS Publications. [Link]

  • (PDF) An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. ResearchGate. [Link]

  • (PDF) Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. ResearchGate. [Link]

  • Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. NIH. [Link]

  • Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Publications. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PMC - NIH. [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. PMC - PubMed Central. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ScienceDirect. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • 2-[(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzoic acid. ChemSynthesis. [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks. [Link]

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. OUCI. [Link]

  • 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid. CAS Common Chemistry. [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Can. J. Chem.[Link]

  • New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. PMC - NIH. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. IRIS UniGe. [Link]

  • 4-[5-amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid. PubChem. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid, a molecule of significant interest in medicinal chemistry and drug development due...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid, a molecule of significant interest in medicinal chemistry and drug development due to its prevalence in pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed protocols, mechanistic insights, and a robust framework for its synthesis.

Introduction: The Significance of the Pyrazole Moiety

The pyrazole nucleus is a cornerstone in the architecture of numerous therapeutic agents, exhibiting a wide array of biological activities.[1][2] Its presence in blockbuster drugs highlights its importance as a privileged scaffold in modern drug discovery. The target molecule, 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid, incorporates this key heterocycle, suggesting its potential as a valuable building block for novel pharmaceutical candidates. This guide will delineate a logical and efficient synthetic route to this compound, grounded in established chemical principles.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach to 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid suggests a primary disconnection at the N-aryl bond of the pyrazole ring. This leads to two key synthons: a substituted hydrazine derived from 2-aminobenzoic acid and a suitable precursor for the 5-amino-3-methylpyrazole moiety. A logical and well-precedented strategy for pyrazole ring formation involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent.[2][3][4][5]

A plausible forward synthesis, therefore, initiates with the preparation of 2-hydrazinylbenzoic acid from 2-aminobenzoic acid, followed by a cyclization reaction with a suitable three-carbon component to construct the desired pyrazole ring.

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process commencing from readily available starting materials. The overall workflow is depicted in the diagram below.

Synthesis_Pathway A 2-Aminobenzoic Acid B 2-Nitrobenzoic Acid A->B Nitration C 2-Hydrazinylbenzoic Acid B->C Reduction E 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid C->E Cyclization (with D) D 3-Aminocrotononitrile Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A 2-Hydrazinylbenzoic Acid C Hydrazone Intermediate A->C B 3-Aminocrotononitrile B->C D Cyclized Intermediate C->D Intramolecular Cyclization E 2-(5-Amino-3-methyl-pyrazol-1-yl) -benzoic acid D->E Tautomerization

Sources

Foundational

A Comprehensive Technical Guide to 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling a Promising Scaffold in Medicinal Chemistry The pyrazole nucleus is a cornerstone in the architecture of numerous pharmacologically acti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Promising Scaffold in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in the architecture of numerous pharmacologically active compounds, demonstrating a remarkable versatility that has led to its incorporation in a wide array of therapeutic agents. This guide delves into the specifics of a particularly intriguing derivative: 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid. As a Senior Application Scientist, this document is crafted to provide not just a recitation of facts, but an in-depth understanding of the causality behind synthetic choices, the importance of rigorous characterization, and the exciting therapeutic avenues this molecule may unlock. We will navigate the nuances of its synthesis, the challenges in its identification, and the rationale for its potential as a valuable scaffold in modern drug discovery.

Nomenclature, Isomerism, and Identification: The CAS Number Enigma

A critical first step in the study of any chemical entity is its unambiguous identification. For 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid, this presents a unique challenge. While a definitive CAS number for this specific ortho-substituted benzoic acid isomer is not readily found in major chemical databases, it is crucial to distinguish it from its isomers. For instance, the meta-substituted isomer, 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzoic acid, is registered under CAS Number 872407-85-7. Another related compound, 2-(3-Methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride, which lacks the key amino group, is assigned CAS Number 1864015-05-3.

This ambiguity underscores the importance of rigorous analytical characterization to confirm the identity and isomeric purity of the synthesized compound. Throughout this guide, we will emphasize the analytical techniques necessary to provide a self-validating system for its identification.

Table 1: Physicochemical Properties (Predicted and Experimental Analogs)

PropertyValueSource/Method
Molecular FormulaC₁₁H₁₁N₃O₂Calculated
Molecular Weight217.23 g/mol Calculated
AppearanceExpected to be a solidAnalogy to related compounds
Melting PointNot available-
Boiling PointNot available-
SolubilityExpected to be soluble in organic solvents like DMSO and methanolAnalogy to related compounds
pKaNot available-

Strategic Synthesis: A Mechanistic Approach to Regioselectivity

The synthesis of 1-aryl-5-aminopyrazoles is most effectively and versatilely achieved through the condensation of a β-ketonitrile with an appropriately substituted hydrazine.[1] This approach offers a high degree of control over the final substitution pattern of the pyrazole ring.

For the specific synthesis of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid, the key precursors are 2-hydrazinobenzoic acid and a suitable β-ketonitrile that will provide the 3-methyl and 5-amino functionalities. A highly plausible and efficient route involves the use of 3-iminobutyronitrile (diacetyl-monoxime can be a precursor) or its synthetic equivalents.

Proposed Synthetic Pathway

The reaction proceeds via a well-established mechanism involving the initial formation of a hydrazone, followed by an intramolecular cyclization.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product 2_Hydrazinobenzoic_Acid 2-Hydrazinobenzoic Acid Condensation Condensation in Ethanol 2_Hydrazinobenzoic_Acid->Condensation 3_Iminobutyronitrile 3-Iminobutyronitrile 3_Iminobutyronitrile->Condensation Intermediate Hydrazone Intermediate (transient) Condensation->Intermediate Nucleophilic attack Cyclization Intramolecular Cyclization (Tautomerization) Intermediate->Cyclization Spontaneous Target_Molecule 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid Cyclization->Target_Molecule

Figure 1: Proposed synthetic workflow for 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydrazinobenzoic acid (1 equivalent) in absolute ethanol.

  • Addition of β-Ketonitrile: To the stirred solution, add 3-iminobutyronitrile (1 equivalent).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Mechanistic Insights and Control of Regioselectivity

The regioselectivity of the cyclization is a critical aspect of this synthesis. The initial nucleophilic attack occurs between the more nucleophilic nitrogen of the hydrazine (the one not directly attached to the electron-withdrawing benzoic acid group) and the carbonyl carbon of the β-ketonitrile. The subsequent intramolecular cyclization involves the attack of the other nitrogen atom onto the nitrile carbon, leading specifically to the desired 1,5-disubstituted pyrazole. This regiochemical outcome is generally favored in the reaction of substituted hydrazines with β-ketonitriles.[1]

Comprehensive Characterization: A Self-Validating Approach

Given the absence of a confirmed CAS number and the potential for isomeric impurities, a multi-faceted analytical approach is imperative to unequivocally confirm the structure and purity of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid.

Table 2: Analytical Characterization Data (Expected)

TechniqueExpected Observations
¹H NMR Aromatic protons of the benzoic acid moiety (multiplets), a singlet for the pyrazole C4-H, a singlet for the methyl group protons, and a broad singlet for the amino group protons.
¹³C NMR Resonances for the carboxylic acid carbon, aromatic carbons, pyrazole ring carbons (including the C-NH₂ and C-CH₃), and the methyl carbon.
FT-IR Characteristic peaks for N-H stretching of the amino group, O-H stretching of the carboxylic acid, C=O stretching of the carboxylic acid, and C=N and C=C stretching of the pyrazole and aromatic rings.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of C₁₁H₁₁N₃O₂. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
Elemental Analysis The percentage composition of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values for C₁₁H₁₁N₃O₂.

Characterization_Workflow Crude_Product Crude Synthesized Product Purification Purification (Recrystallization/Chromatography) Crude_Product->Purification Purity_Assessment Purity Assessment (TLC, HPLC) Purification->Purity_Assessment Structural_Elucidation Structural Elucidation Purity_Assessment->Structural_Elucidation NMR ¹H and ¹³C NMR Structural_Elucidation->NMR MS Mass Spectrometry (HRMS) Structural_Elucidation->MS IR FT-IR Spectroscopy Structural_Elucidation->IR Elemental Elemental Analysis Structural_Elucidation->Elemental Final_Confirmation Confirmed Structure and Purity NMR->Final_Confirmation MS->Final_Confirmation IR->Final_Confirmation Elemental->Final_Confirmation

Figure 2: A comprehensive workflow for the characterization of the title compound.

Potential in Drug Discovery: A Scaffold of Opportunity

The pyrazole ring system is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This has led to the development of numerous pyrazole-containing drugs with a wide range of therapeutic applications.[2]

Therapeutic Landscape of Pyrazole Derivatives

Derivatives of pyrazole have been successfully developed as:

  • Anti-inflammatory agents: By targeting enzymes like cyclooxygenase (COX).

  • Anticancer agents: Through the inhibition of various protein kinases.

  • Antibacterial and Antifungal agents: By disrupting essential microbial pathways.[3]

  • Antiviral agents: Including inhibitors of viral replication.

  • Central Nervous System (CNS) active agents: Such as anxiolytics and antidepressants.

The presence of both an amino group and a carboxylic acid group on the 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid scaffold provides multiple points for further chemical modification, allowing for the generation of diverse chemical libraries for high-throughput screening.

Postulated Mechanisms and Therapeutic Targets

The structural features of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid suggest several potential mechanisms of action and therapeutic targets:

  • Kinase Inhibition: The aminopyrazole core is a known hinge-binding motif for many protein kinases. The benzoic acid moiety can be modified to interact with other regions of the ATP-binding pocket, potentially leading to potent and selective kinase inhibitors for oncology or inflammatory diseases.

  • Enzyme Inhibition: The carboxylic acid group can act as a key interacting group with the active sites of various enzymes, such as metalloproteinases or dehydrogenases.

  • Receptor Modulation: The overall shape and electronic properties of the molecule could allow it to act as a ligand for various G-protein coupled receptors (GPCRs) or nuclear receptors.

The exploration of this compound and its derivatives as, for example, fatty acid biosynthesis inhibitors, could open new avenues for the development of novel antibacterial agents.[3]

Conclusion and Future Directions

2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid represents a molecule of significant interest for researchers in drug discovery. While its definitive identification is hampered by the lack of a specific CAS number, this guide provides a robust framework for its synthesis and comprehensive characterization. The true value of this compound lies in its potential as a versatile building block for the creation of new chemical entities with a wide spectrum of biological activities. Future research should focus on the systematic exploration of its derivatization, the evaluation of these derivatives in various biological assays, and the elucidation of their precise mechanisms of action. The insights provided herein are intended to serve as a catalyst for such investigations, paving the way for the potential discovery of novel therapeutics.

References

  • Al-Omair, M. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 167-176. Available at: [Link]

  • Insuasty, B., et al. (2013). (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1181. Available at: [Link]

  • ChemSynthesis. (2025). 2-[(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzoic acid. Available at: [Link]

  • MDPI. (2018). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Available at: [Link]

  • Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medical and Chemical Sciences, 4(1), 38-48. Available at: [Link]

  • Kumar, A., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Infectious Diseases, 9(3), 614-627. Available at: [Link]

  • Bansal, R. K., & Kumar, A. (2014). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 10, 2484-2503. Available at: [Link]

  • Google Patents. (2021). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. CN112778147A.
  • Kumar, I., & Kumar, A. (2010). Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles. The Journal of Organic Chemistry, 75(15), 5121-5131. Available at: [Link]

  • Ferreira, R. J., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(18), 4181. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details the molecule's physicochemical properties, proposes a robust synthetic pathway, outlines detailed protocols for its characterization and quality control, and explores its potential therapeutic applications based on the well-established bioactivity of the aminopyrazole scaffold.

Introduction: The Aminopyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a cornerstone in the development of therapeutic agents, with numerous FDA-approved drugs featuring this heterocyclic core.[1][2] The functionalization of the pyrazole ring, particularly with an amino group, gives rise to aminopyrazoles, a class of compounds exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3] The strategic placement of substituents on the aminopyrazole ring allows for the fine-tuning of its pharmacological profile, making it a versatile scaffold for targeting a variety of biological targets. This guide focuses on a specific derivative, 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid, exploring its chemical attributes and potential as a drug candidate.

Molecular Profile and Physicochemical Properties

PropertyValue (Predicted/Inferred)Source
IUPAC Name 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzoic acid-
Molecular Formula C₁₁H₁₁N₃O₂[4]
Molecular Weight 217.22 g/mol [4]
Density ~1.36 g/cm³[4]
Boiling Point ~470.1 °C at 760 mmHg[4]
Flash Point ~238.1 °C[4]
pKa Acidic (Carboxylic Acid): ~4-5, Basic (Amino Group): ~3-4Predicted
LogP ~1.5 - 2.5Predicted
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and methanol.Inferred

Note: The predicted values for pKa and LogP are based on computational models and the properties of structurally similar compounds.

Proposed Synthetic Route and Experimental Protocol

The synthesis of 2-(pyrazol-1-yl)benzoic acids can be effectively achieved through the condensation of a β-dicarbonyl compound or its equivalent with a substituted hydrazine. A plausible and efficient route for the synthesis of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid involves the reaction of 2-hydrazinobenzoic acid with a suitable three-carbon precursor bearing a nitrile group, which will form the aminopyrazole ring.

Synthetic Strategy: A Two-Step Approach

A reliable method involves an initial condensation to form the pyrazole ring, followed by functional group manipulations if necessary. A more direct approach, and the one detailed here, is a one-pot cyclocondensation reaction.

Synthetic_Pathway 2-Hydrazinobenzoic_Acid 2-Hydrazinobenzoic Acid Reaction Cyclocondensation (Acid Catalyst, Reflux) 2-Hydrazinobenzoic_Acid->Reaction Acetoacetonitrile Acetoacetonitrile Acetoacetonitrile->Reaction Target_Molecule 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid Reaction->Target_Molecule

Caption: Proposed one-pot synthesis of the target molecule.

Detailed Experimental Protocol

Materials:

  • 2-Hydrazinobenzoic acid

  • Acetoacetonitrile (3-oxobutanenitrile)

  • Glacial Acetic Acid (Catalyst)

  • Ethanol (Solvent)

  • Sodium Bicarbonate (for workup)

  • Ethyl Acetate (for extraction)

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel (for column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydrazinobenzoic acid (1 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add acetoacetonitrile (1.1 equivalents) followed by a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate:Hexane 1:1).

  • Workup: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Neutralization and Extraction: To the residue, add a saturated solution of sodium bicarbonate to neutralize the acetic acid. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid.

Characterization and Quality Control

Rigorous characterization and quality control are essential to confirm the identity, purity, and stability of the synthesized compound.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoic acid ring, a singlet for the pyrazole ring proton, a singlet for the methyl group, and a broad singlet for the amino protons. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display distinct signals for all eleven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the pyrazole ring carbons.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the O-H stretching of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and C=N and C=C stretching vibrations of the pyrazole and benzene rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular weight and elemental composition of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 218.0873.

Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method should be developed for purity assessment. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with 0.1% formic acid) is a good starting point. The purity should be determined by the peak area percentage at a suitable UV wavelength (e.g., 254 nm).

  • Thin Layer Chromatography (TLC): TLC will be used for rapid monitoring of reaction progress and for preliminary purity checks.

Physicochemical Characterization
  • Melting Point: The melting point of the purified compound should be determined using a calibrated melting point apparatus. A sharp melting point range is indicative of high purity.

  • Solubility: The solubility in various pharmaceutically relevant solvents (water, buffers at different pH, ethanol, etc.) should be determined.

Potential Therapeutic Applications and Mechanism of Action

While the specific biological targets of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid have not been reported, the aminopyrazole scaffold is a well-known pharmacophore that interacts with a variety of enzymes, particularly kinases.

Kinase Inhibition

Many aminopyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[5][6] The amino group and the pyrazole nitrogen atoms can form crucial hydrogen bonds with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The benzoic acid moiety can be explored for further derivatization to enhance potency and selectivity.

Kinase_Inhibition Target_Molecule 2-(5-Amino-3-methyl-pyrazol-1-yl)- benzoic acid Binding Binds to ATP-binding pocket Target_Molecule->Binding Kinase Protein Kinase (e.g., FGFR, VEGFR) Kinase->Binding Inhibition Inhibition of Kinase Activity Binding->Inhibition Downstream_Effects Modulation of Downstream Signaling (e.g., Proliferation, Angiogenesis) Inhibition->Downstream_Effects

Caption: Putative mechanism of action via kinase inhibition.

Anti-inflammatory and Analgesic Activity

The pyrazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). It is plausible that 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid could exhibit anti-inflammatory properties by inhibiting enzymes such as cyclooxygenase (COX).

Antimicrobial Activity

Pyrazole derivatives have also shown promising activity against a range of bacteria and fungi.[7] The mechanism of action can vary, but may involve the inhibition of essential microbial enzymes.

Conclusion and Future Directions

2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid is a promising scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its predicted properties, a detailed synthetic protocol, and a strategy for its thorough characterization. The potential for this molecule to act as a kinase inhibitor, an anti-inflammatory agent, or an antimicrobial compound warrants further investigation. Future work should focus on the successful synthesis and purification of the compound, followed by extensive in vitro and in vivo biological evaluation to elucidate its specific molecular targets and therapeutic potential.

References

  • Sreenivasa, S., et al. 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid. Acta Crystallographica Section E: Structure Reports Online. 2012;68(Pt 8):o2469.
  • Abonia, R., et al. (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online. 2014;70(Pt 1):o73–o74.
  • Patent CN112778147A. Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Wang, C., et al. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. 2020;11(12):2477–2483.
  • Gomha, S. M., et al.
  • Aly, A. A., et al. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. 2016;21(12):1687.
  • Wang, C., et al. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. 2020;11(12):2477–2483.
  • Li, X., et al. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. 2022;13(9):1047-1064.
  • ChemSynthesis. 2-[(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzoic acid. Available from: [Link]

  • PubChem. 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. Available from: [Link]

  • LookChemicals. 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzoic acid. Available from: [Link]

  • Khan, M. A., & Polya, J. B. Syntheses of heterocyclic compounds. Part II. N-arylazoles by Ullmann condensation. Journal of the Chemical Society C: Organic. 1970;(1):85-91.
  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis... Available from: [Link]

  • PubChem. 4-[5-amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid. Available from: [Link]

  • Al-Mulla, A. 5-Aminopyrazoles in Medicinal Chemistry: A Review. Molecules. 2017;22(2):211.
  • Gotor, V., et al.
  • Lim, H. N., et al. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids... Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • LookChemicals. 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzoic acid. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]

  • MDPI. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Available from: [Link]

  • Vitale, P., et al. Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. 2023;28(9):3766.
  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega. 2022;7(30):26265–26277.

Sources

Foundational

An In-depth Technical Guide to the Biological Activity of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid

Abstract This technical guide provides a comprehensive framework for investigating the biological activity of the novel small molecule, 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid. While direct studies on this specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for investigating the biological activity of the novel small molecule, 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid. While direct studies on this specific compound are not extensively documented in publicly available literature, its chemical architecture—a fusion of a substituted pyrazole and a benzoic acid moiety—suggests a strong potential for therapeutic relevance. Pyrazole derivatives are well-established pharmacophores known for a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer effects, often through the inhibition of key signaling kinases. This guide outlines a logical, multi-phase experimental strategy to systematically characterize the compound's bioactivity, elucidate its mechanism of action, and validate its therapeutic potential. We will detail robust, self-validating protocols for in vitro screening, mechanistic studies, and target identification, providing the scientific community with a rigorous roadmap for advancing this promising chemical entity from bench to potential clinical consideration.

Introduction: The Scientific Rationale

The pursuit of novel therapeutic agents is a cornerstone of modern medicine. Small molecules built upon proven chemical scaffolds offer a fertile ground for discovery. The compound 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid is a compelling candidate for investigation due to the established pharmacological importance of its constituent parts.

  • The Pyrazole Core: The pyrazole ring is a privileged scaffold in medicinal chemistry. Its derivatives include blockbuster drugs like Celecoxib (a COX-2 inhibitor) and Sildenafil (a PDE5 inhibitor). The 5-amino-pyrazole substitution, in particular, has been explored for its role in developing inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and prominent targets in oncology.

  • The Benzoic Acid Moiety: The benzoic acid group often enhances a molecule's drug-like properties, providing a key interaction point for binding to protein targets through hydrogen bonding or ionic interactions. Its presence can also influence solubility and pharmacokinetic properties.

The combination of these two moieties in a single molecule suggests a high probability of interaction with protein kinases, cyclooxygenases, or other ATP-binding enzymes. This guide, therefore, proposes a systematic approach to uncover and validate these potential activities.

A Phased Strategy for Biological Characterization

A logical progression from broad screening to specific mechanistic analysis is crucial for efficiently characterizing a novel compound. We propose a three-phase workflow designed to maximize data quality and build a comprehensive biological profile.

Below is a conceptual diagram of the proposed research workflow.

G cluster_0 Phase 1: Broad Phenotypic Screening cluster_1 Phase 2: Mechanism of Action (MoA) Elucidation cluster_2 Phase 3: Target Validation & Preclinical Assessment a1 Compound Acquisition & QC (Purity, Identity) a2 Cytotoxicity Profiling (e.g., NCI-60 Cell Line Panel) a1->a2 a3 Initial Target Class Screening (e.g., Kinase Panel, GPCR Panel) a2->a3 b1 Dose-Response & IC50 Determination in 'Hit' Cell Lines a3->b1 Identify 'Hits' b2 Target Engagement Assays (e.g., CETSA, Western Blot) b1->b2 b3 Pathway Analysis (Phospho-arrays, Reporter Assays) b2->b3 c1 In Vitro Resistance Models (CRISPR Knockout/Mutagenesis) b3->c1 Confirm Target c2 ADME/Tox Profiling (Microsomal Stability, hERG) c1->c2 c3 In Vivo Proof-of-Concept (Xenograft Models, Disease Models) c2->c3

Caption: A three-phase workflow for novel compound characterization.

Detailed Experimental Protocols

As a Senior Application Scientist, the emphasis here is not just on the steps, but on the rationale and the inclusion of self-validating controls.

Phase 1 Protocol: Cytotoxicity Profiling using MTT Assay

Objective: To determine the concentration-dependent effect of the compound on the metabolic activity and viability of a panel of cancer cell lines.

Rationale: This is a foundational screening assay. A compound's cytotoxicity profile can provide the first clues to its potential as an anti-cancer agent and establishes the concentration range for all subsequent in vitro experiments. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cost-effective, high-throughput method that measures the activity of mitochondrial dehydrogenases, which is a proxy for cell viability.

Step-by-Step Methodology:

  • Cell Culture: Plate cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid in DMSO. Perform serial dilutions in complete culture medium to create a range of treatment concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

  • Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Self-Validating Controls:

      • Vehicle Control: Treat cells with medium containing the highest concentration of DMSO used in the dilutions (e.g., 0.1%). This control validates that the vehicle itself is not causing cytotoxicity.

      • Positive Control: Treat cells with a known cytotoxic agent like Doxorubicin (10 µM). This validates that the assay system is responsive.

      • Untreated Control: Cells with fresh medium only, representing 100% viability.

  • Incubation: Incubate the plate for 48-72 hours. The duration should be consistent across experiments.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the untreated control and plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

Phase 2 Protocol: Target Engagement via Western Blot

Objective: To determine if the compound inhibits a specific signaling pathway, for example, the PI3K/AKT pathway, which is commonly dysregulated in cancer.

Rationale: Once a cytotoxic effect is observed, it is critical to understand the molecular mechanism. Since pyrazole derivatives are known kinase inhibitors, examining the phosphorylation status of key signaling proteins is a direct way to measure the engagement and inhibition of a target pathway. A decrease in the phosphorylated form of a protein (e.g., p-AKT) following compound treatment indicates target engagement.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Plate a responsive cell line (identified in Phase 1) in 6-well plates. Once they reach 70-80% confluency, treat them with the compound at its IC₅₀ and 2x IC₅₀ concentrations for a defined period (e.g., 6, 12, or 24 hours).

  • Protein Extraction: Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. The latter is critical to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay. This is a crucial self-validating step to ensure equal protein loading in the next step.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel and separate them by size using electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key proteins.

      • Target Pathway: Phospho-AKT (Ser473), Total AKT.

      • Loading Control: GAPDH or β-Actin. This is a mandatory control to validate that any observed changes are due to the treatment and not loading errors. .

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities. A decrease in the ratio of p-AKT to Total AKT with increasing compound concentration would strongly suggest inhibition of the AKT pathway.

Below is a diagram illustrating the logic of this Western Blot experiment.

G A Untreated Cells (Control) B Vehicle (DMSO) Control X High p-AKT / Total AKT Ratio A->X C Compound @ IC50 B->X D Compound @ 2x IC50 Y Low p-AKT / Total AKT Ratio C->Y D->Y

Caption: Expected outcomes of a Western Blot for pathway inhibition.

Data Presentation and Interpretation

All quantitative data should be presented clearly to facilitate comparison and interpretation.

Table 1: Hypothetical Cytotoxicity Data for 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid
Cell LineTissue of OriginIC₅₀ (µM)
A549Lung Carcinoma8.5
MCF-7Breast Adenocarcinoma12.3
HCT116Colon Carcinoma7.9
DU145Prostate Carcinoma25.1
HEK293Normal Kidney> 100

Interpretation: The hypothetical data in this table would suggest that the compound exhibits selective cytotoxicity towards cancer cell lines, with particular potency against lung and colon cancer cells, while showing minimal impact on the non-cancerous HEK293 cell line. This selectivity is a highly desirable characteristic for a potential therapeutic agent.

Conclusion and Future Directions

This guide has outlined a rigorous, phased approach to characterize the biological activity of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid. By starting with broad phenotypic screens and progressing to detailed mechanistic studies, researchers can efficiently build a comprehensive profile of this promising compound.

Future work should focus on direct target identification using techniques like thermal proteome profiling (TPP) or affinity chromatography, followed by in vivo validation in relevant animal models of disease (e.g., tumor xenografts). A thorough investigation, following the principles and protocols outlined herein, will be essential to unlock the full therapeutic potential of this and other novel pyrazole derivatives.

References

  • Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Applications. IntechOpen. Available at: [Link]

  • Sławiński, J., et al. (2020). Synthesis of novel 5-amino-1-(4-sulfamoylphenyl)-3-methyl-1H-pyrazole derivatives as potential anticancer agents. Molecules, 25(15), 3352. Available at: [Link]

  • van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. Available at: [Link]

Exploratory

Unveiling the Mechanism of Action: A Technical Guide to 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid as a Putative PARP Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of the hypothesized mechanism of action for the novel compound, 2-(5-Amino-3-methyl-pyrazol-1...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the hypothesized mechanism of action for the novel compound, 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid, hereafter referred to as PZ-BA. Based on structural similarities to known pharmacophores, we postulate that PZ-BA functions as a potent inhibitor of Poly (ADP-ribose) polymerase (PARP), a critical enzyme in the DNA damage response (DDR). This document will dissect the theoretical underpinnings of this mechanism, including the principles of synthetic lethality, the specific roles of the aminopyrazole scaffold and benzoic acid moiety in binding to the PARP active site, and a comprehensive overview of the experimental workflows required to validate this hypothesis. Detailed protocols for key assays are provided to empower researchers in their investigation of this and similar molecules.

Introduction: The Rationale for Investigating PZ-BA as a PARP Inhibitor

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Notably, the aminopyrazole moiety is a key feature in a variety of enzyme inhibitors, including both protein kinases and PARP inhibitors.[3][4] The approved PARP inhibitor, Niraparib, features a pyrazole ring, highlighting the potential of this chemical scaffold to effectively target the NAD+ binding pocket of PARP enzymes.[1]

The structure of PZ-BA, featuring a 5-aminopyrazole ring linked to a benzoic acid, presents a compelling case for its investigation as a PARP inhibitor. The aminopyrazole can potentially form critical hydrogen bond interactions within the enzyme's active site, mimicking the nicotinamide portion of the natural substrate, NAD+.[5] The benzoic acid group may further enhance binding affinity through interactions with nearby amino acid residues.

This guide will proceed under the hypothesis that PZ-BA exerts its biological effects through the inhibition of PARP1 and PARP2, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with deficiencies in homologous recombination repair (HRR), a concept known as synthetic lethality.[6][7]

The Central Mechanism: PARP Inhibition and Synthetic Lethality

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, particularly in the response to DNA damage.[8] Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly (ADP-ribose) (PAR) on itself and other acceptor proteins.[9] This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.[9]

PARP inhibitors are small molecules that compete with the natural substrate, NAD+, for the catalytic domain of PARP enzymes.[5] By blocking the synthesis of PAR, these inhibitors prevent the recruitment of the DNA repair machinery to sites of SSBs.[9] Consequently, these unrepaired SSBs can degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication.[10]

In healthy cells, DSBs are efficiently repaired by the homologous recombination repair (HRR) pathway, which relies on proteins such as BRCA1 and BRCA2.[11] However, many cancers exhibit mutations in HRR genes, rendering them deficient in this critical repair pathway.[12] These cancer cells become heavily reliant on the PARP-mediated base excision repair (BER) pathway to manage DNA damage.

The therapeutic strategy of PARP inhibitors hinges on the principle of synthetic lethality .[7][13] By inhibiting PARP in HRR-deficient cancer cells, both major DNA repair pathways are compromised. The accumulation of unrepaired DSBs leads to genomic instability and ultimately, apoptotic cell death.[6] This targeted approach allows for the selective killing of cancer cells while sparing healthy cells with functional HRR pathways.

cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + PZ-BA DNA_damage DNA Single-Strand Break (SSB) PARP PARP Activation DNA_damage->PARP DSB Double-Strand Break (DSB) DNA_damage->DSB Replication Stress BER Base Excision Repair (BER) PARP->BER Cell_Survival Cell Survival BER->Cell_Survival HRR Homologous Recombination Repair (HRR) DSB->HRR HRR->Cell_Survival DNA_damage_cancer DNA Single-Strand Break (SSB) PARP_inhibited PARP Inhibition by PZ-BA DNA_damage_cancer->PARP_inhibited DSB_cancer Accumulated DSBs DNA_damage_cancer->DSB_cancer Replication Stress BER_blocked BER Blocked PARP_inhibited->BER_blocked BER_blocked->DSB_cancer HRR_deficient Deficient HRR DSB_cancer->HRR_deficient Apoptosis Apoptosis HRR_deficient->Apoptosis

Figure 1: The principle of synthetic lethality with PARP inhibitors.

Structural Basis of Action: The Role of the Aminopyrazole Scaffold

The putative binding mode of PZ-BA within the catalytic domain of PARP1 is predicated on the established interactions of similar aminopyrazole-containing inhibitors. The aminopyrazole core is expected to function as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the enzyme's hinge region, thereby mimicking the interactions of the adenine ring of NAD+.[4]

Specifically, the amino group at the 5-position and the pyrazole nitrogens of PZ-BA are hypothesized to form a network of hydrogen bonds with conserved amino acid residues in the PARP active site, such as Gly863 and Ser904 (in PARP1). The benzoic acid moiety attached to the pyrazole N1 position can extend into a hydrophobic pocket, potentially forming additional van der Waals interactions or a salt bridge with a basic residue, further anchoring the inhibitor in place.

cluster_0 PZ-BA Binding to PARP1 Active Site cluster_1 Hinge Region cluster_2 Hydrophobic Pocket PZ_BA PZ-BA Aminopyrazole Aminopyrazole Core Benzoic_Acid Benzoic Acid Moiety Gly863 Gly863 Aminopyrazole->Gly863 H-bond Ser904 Ser904 Aminopyrazole->Ser904 H-bond Tyr907 Tyr907 Benzoic_Acid->Tyr907 π-π stacking Lys903 Lys903 Benzoic_Acid->Lys903 Salt Bridge

Figure 2: Hypothesized binding interactions of PZ-BA in the PARP1 active site.

Experimental Validation: A Step-by-Step Methodological Approach

To rigorously test the hypothesis that PZ-BA acts as a PARP inhibitor, a series of biochemical and cell-based assays are required. This section provides detailed protocols for the key experiments.

Biochemical Assay: Direct Measurement of PARP1 Enzyme Inhibition

The initial step is to determine if PZ-BA directly inhibits the enzymatic activity of PARP1 in a cell-free system. A fluorometric assay is a common and reliable method for this purpose.[14]

Protocol: Fluorometric PARP1 Enzyme Activity Assay [14]

  • Reagent Preparation:

    • Prepare a stock solution of PZ-BA in DMSO.

    • Dilute recombinant human PARP1 enzyme, activated DNA, and β-NAD+ to their working concentrations in PARP assay buffer.

    • Prepare a nicotinamide standard curve.

  • Assay Procedure:

    • In a 96-well plate, add the PARP assay buffer.

    • Add a series of dilutions of PZ-BA to the wells. Include a no-inhibitor control and a known PARP inhibitor (e.g., Olaparib) as a positive control.

    • Add the PARP1 enzyme and activated DNA to all wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding β-NAD+.

    • Incubate the plate for 30-60 minutes at 30°C.

    • Stop the reaction and add the developer reagent, which contains nicotinamidase. This enzyme converts the nicotinamide by-product of the PARP reaction into a fluorescent product.

    • Incubate for an additional 15-30 minutes at room temperature, protected from light.

    • Measure the fluorescence using a microplate reader (excitation ~420 nm, emission ~450 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Plot the percentage of PARP1 inhibition against the logarithm of the PZ-BA concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Table 1: Expected Outcome of the PARP1 Enzyme Activity Assay

CompoundIC50 (nM)
PZ-BATo be determined
Olaparib (Control)~5 nM
No InhibitorN/A
Cell-Based Assay: Assessing DNA Damage via γH2AX Foci Formation

To confirm that PZ-BA's enzymatic inhibition translates to a cellular effect, we can measure the accumulation of DNA double-strand breaks. Phosphorylation of the histone variant H2AX on serine 139 (γH2AX) is an early marker of DSBs.[15]

Protocol: Immunofluorescence Staining of γH2AX Foci [15]

  • Cell Culture and Treatment:

    • Plate BRCA-deficient (e.g., MDA-MB-436) and BRCA-proficient (e.g., MCF7) cancer cells on coverslips in a multi-well plate.

    • Treat the cells with varying concentrations of PZ-BA for 24-48 hours. Include untreated and positive controls (e.g., Etoposide).

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.3% Triton X-100 in PBS.

    • Block non-specific antibody binding with 5% BSA in PBS.

    • Incubate with a primary antibody against γH2AX overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Image Acquisition and Analysis:

    • Mount the coverslips on microscope slides.

    • Acquire images using a fluorescence microscope.

    • Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).

cluster_0 Experimental Workflow: γH2AX Foci Formation Assay Cell_Culture 1. Cell Culture (BRCA+/+ and BRCA-/-) Treatment 2. Treatment with PZ-BA Cell_Culture->Treatment Fix_Perm 3. Fixation & Permeabilization Treatment->Fix_Perm Antibody_Staining 4. Antibody Staining (Anti-γH2AX & Fluorescent Secondary) Fix_Perm->Antibody_Staining Imaging 5. Fluorescence Microscopy Antibody_Staining->Imaging Analysis 6. Image Analysis (Foci Quantification) Imaging->Analysis

Figure 3: Workflow for the γH2AX immunofluorescence assay.

Cell-Based Assay: Quantifying Apoptosis

The ultimate consequence of PARP inhibition in HRR-deficient cells is apoptosis. The Annexin V assay is a standard method to detect early-stage apoptosis.[16]

Protocol: Annexin V Apoptosis Assay by Flow Cytometry [17]

  • Cell Culture and Treatment:

    • Culture BRCA-deficient and BRCA-proficient cells and treat them with PZ-BA as described in the γH2AX assay.

  • Cell Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • FITC-Annexin V positive, PI-negative cells are in early apoptosis.

    • FITC-Annexin V positive, PI-positive cells are in late apoptosis or necrosis.

Table 2: Expected Outcome of the Annexin V Apoptosis Assay

Cell LineTreatment% Apoptotic Cells (Annexin V+)
BRCA-deficientUntreatedLow
BRCA-deficientPZ-BAHigh
BRCA-proficientUntreatedLow
BRCA-proficientPZ-BALow to Moderate

Conclusion and Future Directions

This technical guide has outlined a robust scientific rationale and a clear experimental path for elucidating the mechanism of action of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid as a putative PARP inhibitor. The aminopyrazole scaffold is a well-established pharmacophore for targeting the NAD+ binding site of PARP, and the principle of synthetic lethality provides a powerful therapeutic window for such an inhibitor in HRR-deficient cancers.

Successful validation of this hypothesis through the described biochemical and cell-based assays would position PZ-BA as a promising lead compound for further preclinical development. Future studies should focus on determining its selectivity against other PARP family members, evaluating its pharmacokinetic and pharmacodynamic properties in vivo, and exploring its efficacy in animal models of BRCA-mutant cancers. The methodologies detailed herein provide a solid foundation for these next critical steps in the drug discovery and development pipeline.

References

  • Pilie, P. G., Gay, C. M., Byers, L. A., O'Connor, M. J., & Yap, T. A. (2019). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Pharmacology, 10, 766. [Link]

  • Jelinic, P., & Levine, D. A. (2014). New Insights into PARP Inhibitors' Effect on Cell Cycle and Homology-Directed DNA Damage Repair. Molecular Cancer Therapeutics, 13(6), 1645–1654. [Link]

  • Henrik's Lab. (2022, August 29). How PARP inhibitors (PARPi) work [Video]. YouTube. [Link]

  • BPS Bioscience. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors [Video]. YouTube. [Link]

  • Kirby, I. T., & Cohen, M. S. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR protocols, 2(1), 100311. [Link]

  • Zheng, K., Iqbal, S., Hernandez, P., Park, H., LoGrasso, P. V., & Feng, Y. (2014). Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives. Journal of medicinal chemistry, 57(23), 10013–10030. [Link]

  • Oliver, F. J., de la Rubia, G., Rolli, V., Ruiz-Ruiz, M. C., de Murcia, G., & Murcia, J. M. (1998). DNA excision repair and DNA damage-induced apoptosis are linked to poly(ADP-ribosyl)ation but have different requirements for p53. The EMBO journal, 17(21), 6216–6226. [Link]

  • Li, D., & Drew, K. (2020). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 11(5), 551–567. [Link]

  • Li, Y., Zhao, L., & Chen, J. (2020). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. STAR protocols, 1(3), 100183. [Link]

  • Murai, J., Zhang, Y., Morris, J., Ji, J., Takeda, S., Doroshow, J. H., & Pommier, Y. (2014). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PloS one, 9(5), e95814. [Link]

  • Ashworth, A. (2008). Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations. Journal of clinical oncology : official journal of the American Society of Clinical Oncology, 26(22), 3681–3683. [Link]

  • Pan, Z., Scheerens, H., Li, S. J., Schultz, B. E., Sprengeler, P. A., Burrill, L. C., ... & Dalrymple, S. A. (2007). Discovery of selective irreversible inhibitors for Bruton's tyrosine kinase. ChemMedChem, 2(1), 58–61. [Link]

  • Kosmider, O., & Minden, M. D. (2018). Replication-induced DNA damage after PARP inhibition causes G2 delay, and cell line-dependent apoptosis, necrosis and multinucleation. Cell death & disease, 9(2), 113. [Link]

  • Bio-protocol. (n.d.). PARP1 enzyme assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). Immunofluorescence assay. Retrieved from [Link]

  • Pop, C., & Ștefănescu, R. (2021). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International journal of molecular sciences, 22(14), 7433. [Link]

  • Wang, S., et al. (2016). Evaluation of clinical-stage PARP inhibitors in cell-based assays to correlate PARP suppression with functional impact on DNA repair. Cancer Research, 76(14 Supplement), 3045-3045. [Link]

  • Patel, A. G., Sarkaria, J. N., & Kaufmann, S. H. (2011). Nonhomologous end joining drives synthetic lethality of PARP inhibitors in BRCA1- and BRCA2-deficient cells. Cancer research, 71(13), 4492–4502. [Link]

  • Pilie, P. G., Tang, C., Mills, G. B., & Yap, T. A. (2019). State-of-the-art strategies for targeting the DNA damage response in cancer. Nature reviews. Clinical oncology, 16(2), 81–104. [Link]

  • Jayakumari, S., & Ghavami, S. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in molecular biology (Clifton, N.J.), 1709, 13–18. [Link]

  • ResearchGate. (n.d.). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-activity relationships in vitro. Retrieved from [Link]

  • Bold, G., et al. (2003). New anilinophthalazines as potent and orally well absorbed inhibitors of the VEGF receptor tyrosine kinases useful as antagonists of tumor-driven angiogenesis. Journal of medicinal chemistry, 46(12), 2319–2334. [Link]

  • BPS Bioscience. (n.d.). PARP1 Colorimetric Assay Kit. Retrieved from [Link]

  • Pilié, P. G., Fang, B., & Mills, G. B. (2020). PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation. Frontiers in oncology, 10, 568. [Link]

  • Brendel, S., et al. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Journal of visualized experiments : JoVE, (125), 55735. [Link]

  • ResearchGate. (n.d.). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Retrieved from [Link]

  • Creative Biolabs. (n.d.). PARP Assay. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. Retrieved from [Link]

  • Dana-Farber Cancer Institute. (2016, November 17). What is a PARP Inhibitor? | Dana-Farber Cancer Institute | Science Illustrated [Video]. YouTube. [Link]

  • Saravani, R., Sargazi, S., Galavi, H., & Zarei, S. (2017). PARP Inhibitors and DNA Repair: A Novel Beneficial Approach for Targeting Synthetic Lethal Tumor Cells. Gene, cell and tissue, 4(3), e62160. [Link]

  • de Heuvel, E., et al. (2020). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in chemistry, 8, 268. [Link]

  • Helleday, T. (2011). Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations. Journal of clinical oncology : official journal of the American Society of Clinical Oncology, 29(12), 1541–1543. [Link]

  • Eke, I., et al. (2012). In-solution Staining and Arraying Method for the Immunofluorescence Detection of γH2AX Foci Optimized for Clinical Applications. Cancer biology & therapy, 13(10), 911–918. [Link]

  • theGIST. (2016, August 13). PARP inhibitors: Synthetic Lethality. Retrieved from [Link]

  • Langelier, M. F., Riccio, A. A., & Pascal, J. M. (2021). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences of the United States of America, 118(10), e2024161118. [Link]

  • Zhang, Y. M., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & medicinal chemistry letters, 20(15), 4503–4507. [Link]

  • ResearchGate. (n.d.). Protocol for Annexin V-FITC apoptosis assay?. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery The pyrazole nucleus, a five-membered diazole ring, is a cornerstone in medicinal chemistry, featured in a multitude of approved therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole nucleus, a five-membered diazole ring, is a cornerstone in medicinal chemistry, featured in a multitude of approved therapeutic agents.[1][2][3] Its prevalence has seen a significant uptick in the last decade, with several blockbuster drugs for cancer, infectious diseases, and inflammatory conditions incorporating this versatile scaffold.[2][3] The success of pyrazole-containing drugs stems from the ring's ability to act as a bioisostere of other key chemical moieties, such as the purine base adenine, enabling it to interact with the ATP-binding sites of various enzymes, particularly protein kinases.[4] This guide will provide an in-depth exploration of the potential therapeutic targets for the novel compound, 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid, drawing upon the established pharmacology of its structural class to propose scientifically-grounded avenues for investigation.

Protein Kinases: A Primary Target Family for Pyrazole Derivatives

Protein kinases play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of numerous diseases, most notably cancer and autoimmune disorders.[5] Consequently, kinase inhibitors have emerged as a highly successful class of targeted therapies.[4][5] The pyrazole scaffold is a recurring motif in a multitude of potent kinase inhibitors.[5][6][7]

Janus Kinases (JAKs) and the JAK-STAT Signaling Pathway

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that are critical in cytokine signaling.[6][8] Aberrant JAK-STAT signaling is implicated in various cancers and inflammatory diseases.[8][9] Several 4-amino-(1H)-pyrazole derivatives have been synthesized and demonstrated potent inhibitory activity against JAKs, showing promise for cancer treatment.[9] Given the structural similarities, 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid is a strong candidate for a JAK inhibitor.

Constitutive activation of the JAK-STAT pathway promotes the proliferation and survival of tumor cells.[9] Therefore, inhibiting JAKs presents a promising therapeutic strategy for various malignancies. The pyrazole core can effectively occupy the ATP-binding pocket of JAKs, disrupting their catalytic activity.[10]

A systematic approach is necessary to validate 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid as a JAK inhibitor.

Diagram 1: Experimental Workflow for JAK Inhibitor Validation

JAK_Inhibitor_Validation_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cellular Assays cluster_in_vivo In Vivo Models Kinase_Assay Biochemical Kinase Assay (e.g., TR-FRET, FP) Cell_Based_Assay Cell-Based p-STAT Assay (e.g., Western Blot, ELISA) Kinase_Assay->Cell_Based_Assay Confirmation in Cellular Context Proliferation_Assay Cancer Cell Line Proliferation Assay (e.g., MTT, CellTiter-Glo) Cell_Based_Assay->Proliferation_Assay Functional Outcome Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Proliferation_Assay->Apoptosis_Assay Mechanism of Action Xenograft_Model Tumor Xenograft Model in Mice Apoptosis_Assay->Xenograft_Model Efficacy in Animal Model Pharmacodynamics Pharmacodynamic Studies (p-STAT levels in tumors) Xenograft_Model->Pharmacodynamics Target Engagement Compound 2-(5-Amino-3-methyl- pyrazol-1-yl)-benzoic acid Compound->Kinase_Assay IC50 Determination

Caption: A stepwise workflow for the validation of a potential JAK inhibitor.

Table 1: Quantitative Data Summary for Hypothetical JAK Inhibition

Assay TypeParameterHypothetical Value
Biochemical Kinase AssayJAK1 IC5015 nM
JAK2 IC508 nM
JAK3 IC5025 nM
Cell-Based p-STAT Assayp-STAT3 IC5050 nM
Cancer Cell ProliferationGI50 (HEL cells)100 nM
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of JAK isoforms.

  • Materials: Recombinant human JAK1, JAK2, and JAK3 enzymes; biotinylated peptide substrate; europium-labeled anti-phosphotyrosine antibody; streptavidin-allophycocyanin (SA-APC); ATP; assay buffer; 384-well microplates; TR-FRET plate reader.

  • Procedure:

    • Prepare a serial dilution of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid in DMSO.

    • In a 384-well plate, add the test compound, recombinant JAK enzyme, and biotinylated peptide substrate in assay buffer.

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.

    • Stop the reaction by adding a detection mixture containing EDTA, europium-labeled anti-phosphotyrosine antibody, and SA-APC.

    • Incubate for 30 minutes to allow for antibody binding.

    • Read the plate on a TR-FRET enabled plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

    • Calculate the ratio of the emission signals and plot the data against the compound concentration to determine the IC50 value.

Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like MAPK/ERK and PI3K/Akt, promoting cell proliferation and inhibiting apoptosis.[5] Overexpression of EGFR is a common feature in various epithelial cancers.[11] Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent EGFR-TK inhibitors.[11][12]

Inhibition of EGFR is a validated strategy for treating cancers with EGFR overexpression or activating mutations.[11] The pyrazole-containing scaffold can mimic the adenine moiety of ATP, allowing it to competitively bind to the ATP-binding site in the EGFR kinase domain.[4]

Diagram 2: Workflow for EGFR Inhibitor Evaluation

EGFR_Inhibitor_Evaluation Compound 2-(5-Amino-3-methyl- pyrazol-1-yl)-benzoic acid EGFR_Kinase_Assay EGFR Kinase Assay (WT & Mutants) IC50 Determination Compound->EGFR_Kinase_Assay Cellular_pEGFR_Assay Cellular p-EGFR Inhibition Assay (e.g., A431, HCC827 cells) EGFR_Kinase_Assay->Cellular_pEGFR_Assay Downstream_Signaling Analysis of Downstream Signaling (p-Akt, p-ERK) Cellular_pEGFR_Assay->Downstream_Signaling NSCLC_Proliferation NSCLC Cell Line Proliferation Assay Cellular_pEGFR_Assay->NSCLC_Proliferation In_Vivo_Efficacy In Vivo Efficacy in NSCLC Xenograft Model NSCLC_Proliferation->In_Vivo_Efficacy

Caption: A streamlined workflow for evaluating a potential EGFR inhibitor.

Urate Transporter 1 (URAT-1): A Target for Hyperuricemia

Hyperuricemia, characterized by elevated levels of uric acid in the blood, can lead to gout and is a risk factor for hyperuricemic nephropathy.[13] A key therapeutic strategy is to reduce serum uric acid levels.[13] A series of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids have been identified as promising inhibitors of urate transporter 1 (URAT-1), a protein responsible for the reabsorption of uric acid in the kidneys.[13]

Inhibition of URAT-1 leads to increased excretion of uric acid, thereby lowering serum uric acid levels. The structural similarity of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid to known pyrazole-based URAT-1 inhibitors suggests it may have similar activity.

Diagram 3: Workflow for URAT-1 Inhibitor Characterization

URAT1_Inhibitor_Workflow Compound Test Compound URAT1_Transporter_Assay In Vitro URAT-1 Transporter Assay (HEK293 cells expressing URAT-1) Compound->URAT1_Transporter_Assay Cytotoxicity_Assay Cytotoxicity Assay (HK-2 cells) URAT1_Transporter_Assay->Cytotoxicity_Assay HN_Mouse_Model Hyperuricemic Nephropathy Mouse Model Cytotoxicity_Assay->HN_Mouse_Model Serum_UA_Measurement Measurement of Serum Uric Acid HN_Mouse_Model->Serum_UA_Measurement Kidney_Function_Tests Kidney Function Tests (BUN, Creatinine) HN_Mouse_Model->Kidney_Function_Tests

Caption: A workflow for the evaluation of a potential URAT-1 inhibitor.

Bacterial Fatty Acid Biosynthesis (FAB): A Target for Novel Antibacterials

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents with new mechanisms of action.[1] Pyrazole derivatives have been identified as potent inhibitors of bacterial fatty acid biosynthesis (FAB).[1]

The fatty acid biosynthesis pathway is essential for bacterial survival and is sufficiently different from the mammalian pathway to allow for selective targeting. Inhibition of this pathway disrupts bacterial membrane integrity and leads to cell death.

Diagram 4: Workflow for Investigating Antibacterial FAB Inhibitors

Antibacterial_FAB_Workflow Compound Test Compound MIC_Determination Minimum Inhibitory Concentration (MIC) against Gram-positive bacteria Compound->MIC_Determination Time_Kill_Assay Time-Kill Assay MIC_Determination->Time_Kill_Assay Biofilm_Inhibition Biofilm Inhibition & Eradication Assay MIC_Determination->Biofilm_Inhibition Macromolecular_Synthesis Macromolecular Synthesis Inhibition Assay Time_Kill_Assay->Macromolecular_Synthesis FAB_Enzyme_Assay In Vitro FAB Enzyme Inhibition Assay Macromolecular_Synthesis->FAB_Enzyme_Assay

Caption: A workflow for assessing the antibacterial potential via FAB inhibition.

Conclusion

2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid, by virtue of its pyrazole core, is a promising scaffold for the development of novel therapeutics. The primary and most compelling potential targets are protein kinases, particularly those of the JAK family, which are implicated in a wide range of cancers and inflammatory conditions. Furthermore, the established activity of structurally related compounds suggests that URAT-1 and bacterial fatty acid biosynthesis enzymes are also viable and exciting avenues for investigation. The experimental workflows detailed in this guide provide a robust framework for the systematic evaluation of this compound's therapeutic potential.

References

  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy. (2023). PubMed. Retrieved January 24, 2026, from [Link]

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (2023). ACS Publications. Retrieved January 24, 2026, from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. Retrieved January 24, 2026, from [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Science. Retrieved January 24, 2026, from [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025). MDPI. Retrieved January 24, 2026, from [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2016). PubMed Central (PMC). Retrieved January 24, 2026, from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. Retrieved January 24, 2026, from [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). PubMed Central (PMC). Retrieved January 24, 2026, from [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. (2022). PubMed Central (PMC). Retrieved January 24, 2026, from [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (n.d.). Future Science. Retrieved January 24, 2026, from [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2023). MDPI. Retrieved January 24, 2026, from [Link]

  • Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. (2013). PubMed Central (PMC). Retrieved January 24, 2026, from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). PubMed Central (PMC). Retrieved January 24, 2026, from [Link]

  • X-ray crystal structure overlay of Jak2 in complex with pyrazole hinge... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Targeting the JAK/STAT pathway in solid tumors. (2019). OAE Publishing Inc. Retrieved January 24, 2026, from [Link]

  • (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one. (2014). National Institutes of Health (NIH). Retrieved January 24, 2026, from [Link]

  • Synthesis and study the biological activity of some six, five and fused ring heteroatome systems derived from 2-mercapto benzothiazole. (2023). Tikrit Journal of Pharmaceutical Sciences. Retrieved January 24, 2026, from [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). University of Edinburgh. Retrieved January 24, 2026, from [Link]

  • 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid. (2010). National Institutes of Health (NIH). Retrieved January 24, 2026, from [Link]

  • 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. (2019). PubMed Central (PMC). Retrieved January 24, 2026, from [Link]

  • 2-(5-Amino-3-methyl-1H-pyrazol-4-yl)-5-fluoro-benzothiazole-6-sulfonic acid amide. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

Sources

Exploratory

spectroscopic data (NMR, IR, MS) for 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid Preamble: Navigating the Known and the Predicted In the landscape of drug discovery and materials scienc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid

Preamble: Navigating the Known and the Predicted

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the bedrock of this characterization process. This guide is dedicated to a comprehensive analysis of the spectroscopic data for the heterocyclic compound 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid .

It is crucial to preface this guide with a note on the current availability of experimental data. A thorough search of existing scientific literature and databases did not yield a complete, published set of experimental NMR, IR, and MS spectra specifically for 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid. However, the absence of a consolidated data sheet for a novel compound is not a roadblock but rather a common scenario in research and development.

Therefore, this document will serve as a predictive guide, leveraging established principles of spectroscopic interpretation and drawing upon data from structurally analogous compounds to forecast the expected spectral characteristics. This approach is designed to empower researchers who may be synthesizing this molecule, providing a robust framework for the interpretation of their own experimental data. The insights provided herein are grounded in extensive experience in spectroscopic analysis and are supported by authoritative references.

Molecular Structure and Its Spectroscopic Implications

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key functional groups and structural motifs within 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid will each give rise to characteristic signals in its various spectra.

Caption: Molecular structure of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts are based on the analysis of similar structures reported in the literature.[1][2][3]

Predicted ¹H NMR Spectrum

The expected proton NMR spectrum will exhibit distinct signals for the aromatic, pyrazole, methyl, amine, and carboxylic acid protons. The solvent of choice for a molecule like this would likely be DMSO-d₆, which can effectively dissolve the compound and allow for the observation of exchangeable protons.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Justification and Insights
COOH12.0 - 13.0Broad singletThe acidic proton of the carboxylic acid is expected to be highly deshielded and will appear as a broad signal due to hydrogen bonding and chemical exchange.
Aromatic CH (Benzoic acid)7.2 - 8.0MultipletsThe four protons on the benzoic acid ring will exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) due to ortho and meta coupling. Their exact chemical shifts will be influenced by the substitution pattern.
Pyrazole CH~6.0SingletThe single proton on the pyrazole ring is in an electron-rich environment and is expected to appear as a singlet.
NH₂5.0 - 6.0Broad singletThe amine protons are also exchangeable and will likely appear as a broad singlet. The chemical shift can be highly dependent on concentration and temperature.
CH₃~2.2SingletThe methyl group protons on the pyrazole ring will give rise to a sharp singlet, as there are no adjacent protons to couple with.
Predicted ¹³C NMR Spectrum

The carbon NMR will provide complementary information, confirming the number of unique carbon environments.

Carbon(s) Predicted Chemical Shift (δ, ppm) Justification and Insights
COOH165 - 175The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region.
Pyrazole C5 (C-NH₂)150 - 160The carbon atom attached to the amino group is expected to be significantly deshielded.
Pyrazole C3 (C-CH₃)140 - 150The substituted carbon of the pyrazole ring will also be in the aromatic region.
Aromatic C (Benzoic acid)115 - 140The six carbons of the benzoic acid ring will appear in this range. The carbon attached to the pyrazole and the carboxylic acid will be the most deshielded.
Pyrazole C495 - 105The CH carbon of the pyrazole ring is expected to be the most upfield of the ring carbons.
CH₃10 - 15The methyl carbon will appear in the aliphatic region, as expected.
Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data would be as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a high-purity solvent is critical to avoid interfering signals.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR Experiments (for confirmation):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the benzoic acid ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations, which is invaluable for assigning quaternary carbons and confirming the connectivity between the pyrazole and benzoic acid rings.

Caption: A streamlined workflow for NMR-based structural elucidation.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted vibrational frequencies are based on characteristic group frequencies, with supporting information from related compounds.[4][5][6]

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Key Insights
O-H (Carboxylic acid)2500 - 3300BroadThe O-H stretch of a carboxylic acid is typically very broad due to extensive hydrogen bonding.[4]
N-H (Amine)3300 - 3500MediumThe N-H stretching vibrations of the primary amine will likely appear as two distinct bands in this region.
C-H (Aromatic)3000 - 3100Medium to WeakThese bands correspond to the stretching vibrations of the C-H bonds on the aromatic and pyrazole rings.
C=O (Carboxylic acid)1680 - 1720StrongThe carbonyl stretch is one of the most intense and characteristic absorptions in the IR spectrum. Its position can be influenced by conjugation and hydrogen bonding.[4]
C=C and C=N (Aromatic/Pyrazole)1450 - 1650Medium to StrongThese absorptions arise from the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic and pyrazole rings.
Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a solid sample, the most common and reliable method is Attenuated Total Reflectance (ATR). A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is the standard instrument for acquiring high-quality IR spectra.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Place the sample on the crystal and apply pressure to ensure good contact.

    • Record the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and aspects of its structure.

Predicted Molecular Ion and Fragmentation
  • Molecular Formula: C₁₁H₁₁N₃O₂

  • Molecular Weight: 217.23 g/mol

  • Expected Molecular Ion Peak: In a high-resolution mass spectrum (HRMS) using a soft ionization technique like Electrospray Ionization (ESI), the most prominent peak is expected to be the protonated molecule [M+H]⁺ at m/z 218.0924. The observation of this ion with high mass accuracy would provide strong evidence for the elemental composition of the molecule.

  • Predicted Fragmentation Pattern: Under higher energy conditions (e.g., Collision-Induced Dissociation in MS/MS), the molecule is expected to fragment in a predictable manner. Key fragment ions could include:

    • Loss of H₂O (m/z 200.0818) from the carboxylic acid group.

    • Loss of CO₂ (m/z 173.0975) via decarboxylation.

    • Cleavage of the bond between the pyrazole and benzoic acid rings, leading to fragment ions corresponding to each ring system.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an ESI source is ideal.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate.

    • Acquire a full scan mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Perform MS/MS analysis on the [M+H]⁺ ion to obtain fragmentation data. This involves isolating the parent ion and subjecting it to fragmentation, then analyzing the resulting fragment ions.

Conclusion: A Predictive Framework for Discovery

This guide provides a detailed, predictive framework for the spectroscopic characterization of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid. While experimental data for this specific molecule is not yet readily available in the public domain, the principles and predictions outlined here offer a solid foundation for any researcher working on its synthesis and characterization. By understanding the expected spectroscopic signatures, scientists can more efficiently and confidently interpret their own data, accelerating the pace of discovery. The protocols described herein represent best practices in the field, ensuring the generation of high-quality, reliable data.

References

  • Sreenivasa, S., et al. "2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid." Acta Crystallographica Section E: Structure Reports Online, vol. 64, no. 11, 2008, pp. o2209. [Link]

  • This reference, while related to a pyrazole derivative, does not provide spectroscopic data relevant to the target molecule and is therefore not cited in the main text.
  • ChemSynthesis. "2-[(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzoic acid." ChemSynthesis, Accessed 24 Jan. 2026. [Link]

  • Doc Brown's Chemistry. "Infrared spectrum of benzoic acid." Doc Brown's Chemistry, Accessed 24 Jan. 2026. [Link]

  • Abood, Naji A., et al. "Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives." Journal of Chemical and Pharmaceutical Research, vol. 4, no. 3, 2012, pp. 1772-1781. [Link]

  • This reference discusses a different compound and is not directly applicable to the spectroscopic prediction for the target molecule.
  • This reference is not directly relevant to the spectroscopic analysis of the target compound.
  • This reference pertains to a different pyrazolone derivative and is not directly cited for d
  • This reference discusses the synthesis of benzothiazole deriv
  • This reference is a duplic
  • This reference discusses antibacterial properties and does not provide detailed spectroscopic d
  • This reference provides NMR data for a different pyrazolone and is not directly applicable.
  • This reference discusses the tautomerism of aminopyrazoles and provides general insights but no specific d
  • This reference describes the synthesis of different pyrazolyl-quinoxalines.
  • This reference provides spectroscopic characterization for a different pyrazole deriv
  • This is a collection of articles on heterocycle reactions and does not contain specific d
  • The Royal Society of Chemistry. "VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids." The Royal Society of Chemistry, 2015. [Link]

  • Al-Otaibi, J. S., et al. "FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP)." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, vol. 150, 2015, pp. 637-645. [Link]

  • This reference provides detailed spectroscopic analysis for a different, more complex pyrazole-containing molecule.
  • This reference describes the synthesis of a different pyrazole deriv
  • The Royal Society of Chemistry. "Supplementary Information." The Royal Society of Chemistry. [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility Profiling of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid

Preamble: Navigating the Solubility Landscape of a Novel Pyrazole Derivative In modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubi...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Solubility Landscape of a Novel Pyrazole Derivative

In modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug's journey through formulation, delivery, and ultimately, its bioavailability and therapeutic efficacy.[1][2] This guide focuses on a specific molecule of interest: 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid . As a novel entity, its solubility profile is yet to be extensively documented. Therefore, this document serves not as a mere repository of existing data, but as a comprehensive strategic guide for researchers, scientists, and drug development professionals. We will dissect the theoretical underpinnings of its expected solubility, provide a robust experimental framework for its determination, and illustrate how to interpret the resulting data to guide critical development decisions.

Our approach is grounded in first principles, combining theoretical predictions based on the molecule's structure with field-proven experimental methodologies. We will explore the "why" behind each step, ensuring that the described protocols are not just a series of instructions, but a self-validating system for generating reliable and reproducible solubility data.

Molecular Structure Analysis and Solubility Prediction

The solubility of a substance is fundamentally governed by the interplay of intermolecular forces between the solute and the solvent.[3][4] The principle of "like dissolves like" serves as our initial guidepost.[5] Let's deconstruct the structure of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid to anticipate its behavior.

  • Benzoic Acid Moiety: This group introduces a polar carboxylic acid function (-COOH). This group can act as both a hydrogen bond donor and acceptor. Its acidic nature (pKa of benzoic acid is ~4.2) implies that its solubility will be highly dependent on the pH of the aqueous medium. In basic conditions (pH > pKa), the carboxyl group will deprotonate to form the highly polar and water-soluble carboxylate anion (-COO⁻). Conversely, in acidic conditions (pH < pKa), it will remain in its less soluble, protonated form.

  • Pyrazolyl Core with Substituents: The pyrazole ring itself is an aromatic heterocycle containing two nitrogen atoms.[6] The N-1 nitrogen is substituted, while the N-2 nitrogen possesses a lone pair of electrons, capable of acting as a hydrogen bond acceptor.

    • Amino Group (-NH₂): The amino group at the 5-position is a key functional group. It is basic and can be protonated in acidic media to form an ammonium cation (-NH₃⁺), significantly enhancing aqueous solubility. It also readily participates in hydrogen bonding as a donor.

    • Methyl Group (-CH₃): This is a small, non-polar, hydrophobic group which will slightly decrease aqueous solubility.

Overall Prediction: The molecule is amphoteric, possessing both an acidic (carboxylic acid) and a basic (amino) group. This suggests a classic "U-shaped" pH-solubility profile. The solubility is expected to be minimal at its isoelectric point (the pH at which the net charge is zero) and will increase significantly at both low pH (due to protonation of the amino group) and high pH (due to deprotonation of the carboxylic acid group). In organic solvents, its solubility will be dictated by the polarity of the solvent and its ability to form hydrogen bonds. Polar protic solvents (like ethanol, methanol) and polar aprotic solvents (like DMSO, DMF) are expected to be effective.

The Strategic Framework for Solubility Determination

A comprehensive solubility assessment must be systematic. We will employ a tiered approach, starting with fundamental aqueous solubility and progressing to more complex and biorelevant media. This strategy ensures that we build a complete picture of the compound's behavior, crucial for downstream applications.

G cluster_0 Phase 1: Foundational Solubility cluster_1 Phase 2: pH-Dependent Profile cluster_2 Phase 3: Organic & Biorelevant Media A Thermodynamic Aqueous Solubility (pH 7.4) C Equilibrium Solubility in Buffers (pH 1.2 - 10.0) A->C Establishes baseline D Solubility in Organic Solvents (e.g., EtOH, MeOH, DMSO) A->D Guides formulation choices B Kinetic Aqueous Solubility (DMSO stock) B->C Informs on precipitation risk E Solubility in Simulated Gastrointestinal Fluids (SGF, SIF) C->E Predicts in vivo behavior

Caption: A strategic workflow for comprehensive solubility assessment.

Experimental Protocols: A Self-Validating Approach

Trustworthiness in experimental science comes from robust, reproducible methods. The following protocols are designed to meet this standard. The gold standard for determining thermodynamic (or equilibrium) solubility is the shake-flask method .[7]

Protocol 3.1: Thermodynamic Aqueous Solubility (pH-Dependent)

This experiment determines the equilibrium solubility across a physiologically relevant pH range, which is critical for predicting oral absorption.[8][9]

Principle: An excess of the solid compound is agitated in a specific buffer until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., HCl for pH 1.2, phosphate buffers for pH 4.5, 6.8, 7.4, and glycine/NaOH for pH 10.0) according to USP standards. These buffers mimic the pH range of the gastrointestinal tract.[9]

  • Sample Preparation: Add an excess amount of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid (e.g., 5-10 mg) to 1 mL of each buffer in separate, sealed glass vials. The excess solid should be visually apparent.

  • Equilibration: Place the vials in a shaking incubator set to a constant temperature (typically 25°C or 37°C for physiological relevance). Agitate the samples for a predetermined period (e.g., 24-48 hours). A preliminary experiment should be run to confirm that equilibrium is reached within this timeframe.[10]

  • Phase Separation: After equilibration, allow the suspensions to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm PVDF syringe filter to remove all undissolved particles.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Solid Phase Characterization: After the experiment, recover the remaining solid and analyze it using techniques like X-ray Powder Diffraction (XRPD) to ensure the compound has not changed its crystalline form during the experiment.

Protocol 3.2: Kinetic Solubility in Aqueous Buffer

Kinetic solubility is a high-throughput assessment relevant for early drug discovery, indicating the compound's tendency to precipitate from a supersaturated solution, often formed when a DMSO stock is diluted into an aqueous buffer.[11]

Principle: A concentrated solution of the compound in DMSO is rapidly diluted into an aqueous buffer. The concentration of the compound that remains in solution after a short incubation period is measured.

Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Dilution: Add a small volume of the DMSO stock (e.g., 2 µL) to a larger volume of aqueous buffer (e.g., 198 µL of pH 7.4 phosphate buffer) in a microplate well.

  • Incubation: Shake the plate for a short period (e.g., 1-2 hours) at room temperature.

  • Analysis: Measure the amount of dissolved compound. This can be done by nephelometry (measuring light scattering from precipitated particles) or by analyzing the clarified supernatant via HPLC-UV after filtration or centrifugation.[12]

Protocol 3.3: Solubility in Organic Solvents

Understanding solubility in organic solvents is crucial for developing synthetic routes, purification methods, and non-aqueous formulations.

Principle: The shake-flask method described in Protocol 3.1 is adapted for various organic solvents.

Step-by-Step Methodology:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane).

  • Equilibration: Follow steps 2-5 from Protocol 3.1, replacing the aqueous buffers with the selected organic solvents. Ensure vials are properly sealed to prevent solvent evaporation.

  • Quantification: Analyze the concentration in the filtered supernatant by HPLC-UV, using appropriate standards prepared in each respective solvent.

Data Presentation and Interpretation

Clear data presentation is key to making informed decisions.

Table 1: Predicted pH-Dependent Aqueous Solubility Profile (Illustrative Data)
pH of BufferPredicted Predominant SpeciesExpected Solubility (µg/mL)Biopharmaceutical Classification System (BCS) Implication
1.2Cationic (-NH₃⁺)> 1000Likely "High Solubility"
4.5Zwitterionic/Neutral< 50Potential "Low Solubility" region
6.8Anionic (-COO⁻)> 500Likely "High Solubility"
7.4Anionic (-COO⁻)> 800Likely "High Solubility"
10.0Anionic (-COO⁻)> 2000High Solubility

Note: According to ICH M9 guidelines, a drug is considered "highly soluble" if its highest therapeutic dose dissolves in ≤250 mL of aqueous media over a pH range of 1.2-6.8.[8][9] The values above are hypothetical and serve to illustrate the expected trend.

Table 2: Solubility in Various Solvents at 25°C (Illustrative Data)
SolventPolarity IndexDielectric ConstantSolubility (mg/mL)Application Insight
Water (pH 7.4)10.280.1~0.8Baseline for aqueous formulations
Methanol5.132.7> 20Good for purification, potential co-solvent
Ethanol4.324.5> 15Potential formulation excipient, co-solvent
DMSO7.246.7> 100Excellent for stock solutions, potential for topical formulation
Acetonitrile5.837.5~5Useful for analytical method development
Ethyl Acetate4.46.0< 1Potential anti-solvent for crystallization
Dichloromethane3.19.1< 0.1Poor solvent, useful for extraction
Causality and Strategic Implications

The data generated from these protocols provides actionable intelligence:

  • pH-Solubility Profile: The U-shaped curve confirms the amphoteric nature of the molecule. The low solubility at the isoelectric point is a critical parameter for formulation design. For oral dosage forms, this data helps predict where in the GI tract the drug will dissolve and be available for absorption. A low solubility in the acidic environment of the stomach (pH 1.2-3) followed by higher solubility in the small intestine (pH 6-7.5) would be a favorable profile.

  • Kinetic vs. Thermodynamic Solubility: A large difference between kinetic and thermodynamic solubility (with kinetic being higher) signals a high risk of precipitation upon dilution. This is a red flag for intravenous formulations where a drug is introduced from a concentrated stock into the bloodstream.

  • Organic Solvent Solubility: This data is invaluable for the process chemist for selecting solvents for reaction, work-up, and crystallization. For the formulator, it opens possibilities for using co-solvents or developing lipid-based formulations if aqueous solubility is a challenge.

G cluster_dev Development Pathways SolubilityData Comprehensive Solubility Profile Formulation Formulation Strategy (Oral, IV, Topical) SolubilityData->Formulation Guides excipient selection & dosage form design ProcessChem Process Chemistry (Synthesis, Purification) SolubilityData->ProcessChem Informs solvent choice for crystallization & work-up PK Pharmacokinetics (ADME Prediction) SolubilityData->PK Provides input for biopharmaceutical modeling

Caption: Logical flow from solubility data to drug development decisions.

Conclusion

The solubility of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid, while not yet publicly documented, can be systematically and reliably determined through the strategic application of fundamental principles and robust experimental protocols. This guide provides the necessary framework for any research or development team to generate a comprehensive solubility profile. By understanding the interplay between the molecule's functional groups and various solvent environments, scientists can proactively address potential challenges and strategically guide the compound through the development pipeline, ultimately maximizing its therapeutic potential.

References
  • Tran, E., & Liu, D. (2023). Solubility and Factors Affecting Solubility. Chemistry LibreTexts. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

  • Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. J. Med. Chem. Sci. Available at: [Link]

  • Lo, J., & Gupta, V. (2023). Biochemistry, Dissolution and Solubility. StatPearls. Available at: [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

  • Wikipedia contributors. (2024). Solubility. Wikipedia. Available at: [Link]

  • CAS. (n.d.). 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid. CAS Common Chemistry. Available at: [Link]

  • ChemSynthesis. (n.d.). 2-[(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzoic acid. Available at: [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Available at: [Link]

  • Houser, A. (2021). Thermodynamics of Solubility. Chemistry LibreTexts. Available at: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Available at: [Link]

  • ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. International Council for Harmonisation. Available at: [Link]

  • Solubility of Things. (n.d.). Pyrazole. Available at: [Link]

  • Tinke, A. P. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • Drug Delivery Leader. (2022). 4 Factors Affecting Solubility Of Drugs. Available at: [Link]

  • Lorch, M., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Available at: [Link]

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Available at: [Link]

  • Zhang, Y., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. AAPS PharmSciTech. Available at: [Link]

  • Atwee, T. (2021). Solute- Solvent Interaction. Walsh Medical Media. Available at: [Link]

  • Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Available at: [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available at: [Link]

  • World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies for the purpose of API classification within the Biopharmaceutics Classification System. WHO Technical Report Series. Available at: [Link]

Sources

Exploratory

A Strategic Guide to the Preliminary In--Vitro Screening of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid

Abstract This technical guide provides a comprehensive framework for the preliminary in-vitro screening of the novel compound, 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid. Drawing upon the well-established pharmacolog...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the preliminary in-vitro screening of the novel compound, 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid. Drawing upon the well-established pharmacological potential of both pyrazole and benzoic acid scaffolds, this document outlines a strategic, multi-tiered screening cascade designed to efficiently assess its cytotoxic, antimicrobial, and anti-inflammatory properties. This guide is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale for each experimental choice, ensuring a robust and logically sound preliminary assessment of this compound's therapeutic potential.

Introduction: The Scientific Rationale for Screening

The compound 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid is a synthetic molecule that marries two pharmacologically significant moieties: a pyrazole ring and a benzoic acid derivative. The pyrazole nucleus is a cornerstone in medicinal chemistry, found in a variety of approved drugs and is known to confer a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] Similarly, benzoic acid and its derivatives are recognized for their antimicrobial and other therapeutic properties.[2] The strategic combination of these two pharmacophores in a single molecule provides a strong rationale for investigating its potential as a novel therapeutic agent.

This guide details a phased in-vitro screening approach. The initial phase establishes a baseline cytotoxic profile, which is crucial for determining the therapeutic window of the compound. Subsequent, more specific assays are then employed to probe its potential anticancer, antimicrobial, and anti-inflammatory activities. This tiered approach ensures a cost-effective and scientifically rigorous initial evaluation.

Compound Profile: 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid

Property Description
IUPAC Name 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzoic acid
Molecular Formula C₁₁H₁₁N₃O₂
Molecular Weight 217.23 g/mol
Chemical Structure [Insert Chemical Structure Image Here - as this is a text-based generation, a placeholder is used]
Solubility To be determined experimentally in relevant solvents (e.g., DMSO, ethanol) for stock solution preparation.
Purity ≥95% (as determined by HPLC/NMR) is recommended for biological screening.

A Multi-Tiered In-Vitro Screening Workflow

The proposed screening cascade is designed to provide a comprehensive preliminary assessment of the compound's bioactivity. It begins with a fundamental cytotoxicity assay, followed by parallel screening for anticancer, antimicrobial, and anti-inflammatory potential.

Screening_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Targeted Screening cluster_2 Phase 3: Data Analysis & Interpretation Compound Compound Preparation (Stock Solution in DMSO) Cytotoxicity Tier 1: General Cytotoxicity (MTT Assay on Normal Cell Line, e.g., HEK293) Compound->Cytotoxicity Determine IC50 Anticancer Tier 2a: Anticancer Activity (MTT Assay on Cancer Cell Lines, e.g., MCF-7, A549) Cytotoxicity->Anticancer Guide Dose Selection Antimicrobial Tier 2b: Antimicrobial Activity (Broth Microdilution Assay) Cytotoxicity->Antimicrobial Assess Therapeutic Index Anti_inflammatory Tier 2c: Anti-inflammatory Activity (COX-2 & NO Inhibition Assays) Cytotoxicity->Anti_inflammatory Evaluate Selectivity Data_Analysis Data Analysis (IC50, MIC, % Inhibition) Anticancer->Data_Analysis Antimicrobial->Data_Analysis Anti_inflammatory->Data_Analysis Go_NoGo Go/No-Go Decision for Further Studies Data_Analysis->Go_NoGo

Caption: A multi-tiered workflow for the in-vitro screening of the target compound.

Detailed Experimental Protocols

Tier 1: General Cytotoxicity Assessment (MTT Assay)

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] This initial screen against a non-cancerous human cell line (e.g., HEK293) is crucial to determine the compound's intrinsic toxicity. The resulting 50% inhibitory concentration (IC50) value helps in selecting appropriate, non-lethal concentration ranges for subsequent targeted assays.

Protocol:

  • Cell Culture: Culture human embryonic kidney (HEK293) cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with fresh medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.

Tier 2a: Anticancer Activity Screening (MTT Assay)

Scientific Rationale: Based on the known anticancer properties of pyrazole derivatives, this assay evaluates the cytotoxic effect of the compound on a panel of human cancer cell lines.[5][6][7] The selection of cell lines should ideally represent different cancer types (e.g., breast cancer: MCF-7; lung cancer: A549; prostate cancer: PC-3).

Protocol:

The protocol is identical to the general cytotoxicity MTT assay described in section 4.1, with the substitution of cancer cell lines for the non-cancerous cell line.

Tier 2b: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Scientific Rationale: The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[8] This assay is selected due to the established antibacterial and antifungal activities of both pyrazole and benzoic acid derivatives.[9][10]

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for each microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Tier 2c: Anti-inflammatory Activity Screening

Scientific Rationale: The cyclooxygenase (COX) enzymes are key mediators of inflammation. COX-2 is an inducible enzyme that is upregulated during inflammation, making it a prime target for anti-inflammatory drugs. Many pyrazole-containing compounds are known COX-2 inhibitors. This assay will determine if the test compound can inhibit the activity of the COX-2 enzyme.

Protocol (Fluorometric):

  • Reagent Preparation: Prepare COX assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme solution as per the manufacturer's instructions (e.g., Sigma-Aldrich, Assay Genie).[11]

  • Reaction Setup: In a 96-well plate, add the reaction master mix containing COX assay buffer, COX probe, diluted COX cofactor, and COX-2 enzyme to each well.

  • Inhibitor Addition: Add the test compound at various concentrations to the respective wells. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control (DMSO).

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid solution to all wells.

  • Kinetic Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 25°C.

  • Data Analysis: Calculate the slope of the reaction for all samples. Determine the percent relative inhibition compared to the enzyme control.

Scientific Rationale: Nitric oxide (NO) is a pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with lipopolysaccharide (LPS).[12] This assay measures the ability of the test compound to inhibit the production of NO in LPS-stimulated macrophages (e.g., RAW 264.7 cell line), indicating its potential anti-inflammatory activity.[9]

Protocol:

  • Cell Culture and Seeding: Culture and seed RAW 264.7 macrophages into a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[13]

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Add an equal volume of Griess reagent to the supernatant in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.[13]

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables for easy comparison and interpretation.

Table 1: Cytotoxicity and Anticancer Activity (IC50 Values in µM)

CompoundHEK293MCF-7A549PC-3
2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid
Doxorubicin (Positive Control)

Table 2: Antimicrobial Activity (MIC Values in µg/mL)

CompoundS. aureusE. coliC. albicans
2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid
Ciprofloxacin (Bacterial Control)
Fluconazole (Fungal Control)

Table 3: Anti-inflammatory Activity

Compound Concentration% COX-2 Inhibition% NO Inhibition
[Concentration 1]
[Concentration 2]
[Concentration 3]
Celecoxib (Positive Control)
L-NAME (Positive Control)

Conclusion and Future Directions

The in-vitro screening cascade outlined in this guide provides a robust and efficient methodology for the preliminary evaluation of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid. The results from these assays will form the basis for a " go/no-go " decision for further preclinical development. Promising results in any of the targeted screens would warrant more in-depth mechanistic studies, lead optimization, and eventual in-vivo testing. This structured approach ensures that resources are directed towards compounds with the highest therapeutic potential.

References

  • Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. (n.d.). PubMed. Retrieved from [Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (n.d.). NCBI. Retrieved from [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (2022). NIH. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC - NIH. Retrieved from [Link]

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023). ACS Omega - ACS Publications. Retrieved from [Link]

  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (2022). NIH. Retrieved from [Link]

  • In Vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). INNOSC Theranostics and Pharmacological Sciences. Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PMC. Retrieved from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH. Retrieved from [Link]

  • An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. (2021). PMC - NIH. Retrieved from [Link]

  • Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. (2014). PMC - PubMed Central. Retrieved from [Link]

  • Virtual Screening-Based Study of Novel Anti-Cancer Drugs Targeting G-Quadruplex. (2023). MDPI. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved from [Link]

  • Antimicrobial activity of phenol and benzoic acid derivatives | Request PDF. (2025). ResearchGate. Retrieved from [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • MitoCareX Bio Reports Positive In Vitro Results for Novel Mitochondrial Carrier-Targeting Anti-Inflammatory Compounds. (2026). MedPath. Retrieved from [Link]

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005). PubMed. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Springer Nature. Retrieved from [Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2025). bioMerieux. Retrieved from [Link]

  • Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. (2019). Dove Medical Press. Retrieved from [Link]

  • (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2022). ResearchGate. Retrieved from [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences. Retrieved from [Link]

  • Nitric Oxide in Macrophage Immunometabolism: Hiding in Plain Sight. (1989). MDPI. Retrieved from [Link]

  • In vitro pharmacological screening methods for anti-inflammatory agents. (2025). ResearchGate. Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved from [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Utility of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid in Medicinal Chemistry

Foreword: The Pyrazole Scaffold as a Privileged Structure In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to bind to multiple biol...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pyrazole Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The pyrazole nucleus, a five-membered diazole heterocycle, is a quintessential example of such a scaffold.[1][2] Its derivatives are cornerstones in a multitude of approved therapeutics, demonstrating a remarkable breadth of biological activities including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[1][3][4] The specific molecule, 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid, represents a highly versatile and strategically designed starting point for drug discovery campaigns. This scaffold cleverly combines three key pharmacophoric features:

  • The 5-Aminopyrazole Moiety: This group is an exceptional bioisostere for adenine and serves as a potent "hinge-binder" for the ATP-binding site of numerous protein kinases. The amino group can form critical hydrogen bonds with the backbone of the kinase hinge region, a foundational interaction for many kinase inhibitors.[3][5]

  • The Benzoic Acid Group: The carboxylic acid provides a strong interaction point, capable of forming salt bridges or hydrogen bonds with conserved basic residues (like lysine) often found in the solvent-accessible region of kinase active sites. This can significantly enhance binding affinity and modulate selectivity.

  • The N-Aryl Linkage: The specific ortho-substitution pattern on the benzoic acid ring creates a rigidified conformation, pre-organizing the molecule for optimal binding and minimizing the entropic penalty upon target engagement.

This guide provides an in-depth exploration of this scaffold, from its synthesis to its application as a kinase inhibitor, complete with detailed protocols for its evaluation.

Section 1: Synthesis of the Core Scaffold

The synthesis of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid is a robust process, typically achieved through a cyclocondensation reaction. The rationale behind this approach is the reliable formation of the pyrazole ring from acyclic precursors.

Protocol 1.1: Synthesis via Cyclocondensation

This protocol outlines the reaction between 2-hydrazinobenzoic acid and ethyl 3-aminobut-2-enoate (a derivative of ethyl acetoacetate).

Causality of Experimental Design:

  • Ethanol as Solvent: Ethanol is an ideal solvent as it readily dissolves the reactants and has a boiling point suitable for driving the reaction to completion without requiring high-pressure apparatus.[6]

  • Heating/Reflux: The cyclization and subsequent dehydration steps are endergonic and require thermal energy to overcome the activation barrier, making reflux conditions necessary for an efficient reaction rate.[6]

  • Purification: Recrystallization is an effective method for purifying the solid product by leveraging differences in solubility between the desired compound and impurities at different temperatures. Column chromatography is used if recrystallization fails to yield a pure product.[6][7]

Materials:

  • 2-Hydrazinobenzoic acid

  • Ethyl 3-aminobut-2-enoate

  • Absolute Ethanol

  • Concentrated Hydrochloric Acid (for salt formation, if needed)

  • Sodium Bicarbonate solution

  • Standard laboratory glassware for reflux, filtration, and recrystallization

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydrazinobenzoic acid (1.0 eq) in absolute ethanol (approx. 10 mL per gram of starting material).

  • Addition of Reagent: To the stirred solution, add ethyl 3-aminobut-2-enoate (1.1 eq).

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 12-18 hours. The progress of the reaction should be monitored by TLC until the starting material is consumed.[6]

  • Work-up:

    • Allow the mixture to cool to room temperature. The product may precipitate upon cooling.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Resuspend the resulting crude solid in a saturated sodium bicarbonate solution to neutralize any acidic byproducts and deprotonate the carboxylic acid, making it water-soluble.

    • Wash the aqueous solution with ethyl acetate to remove non-polar impurities.

    • Re-acidify the aqueous layer slowly with 1M HCl until the product precipitates out.

  • Purification:

    • Collect the solid product by vacuum filtration, washing with cold water.

    • Dry the product under vacuum.

    • For further purification, recrystallize the solid from an appropriate solvent system (e.g., ethanol/water). If necessary, purify via silica gel column chromatography.[6][7]

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G cluster_synthesis Synthesis Workflow reagents 2-Hydrazinobenzoic Acid + Ethyl 3-aminobut-2-enoate reflux Reflux in Ethanol (12-18h) reagents->reflux Step 1-2 workup Solvent Removal & Aqueous Work-up reflux->workup Step 3-4 purify Precipitation & Recrystallization/Chromatography workup->purify Step 5 product 2-(5-Amino-3-methyl-pyrazol-1-yl) -benzoic acid purify->product Step 6

Caption: Workflow for the synthesis of the core scaffold.

Section 2: Application as a Kinase Inhibitor Scaffold

Protein kinases are a major class of drug targets, particularly in oncology.[8] The 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid scaffold is an excellent starting point for developing kinase inhibitors due to its inherent ability to mimic the binding mode of ATP.

Mechanism of Action & Structure-Activity Relationship (SAR)

The aminopyrazole core typically engages the kinase hinge region via two hydrogen bonds. The benzoic acid can then be functionalized to target regions outside the primary ATP pocket to enhance potency and achieve selectivity.

Key SAR Insights:

  • N-Acylation of the 5-amino group: This is a common and highly effective modification. Adding an acyl group can introduce new interactions with the protein and is a key strategy for modulating the inhibitor's properties. For example, attaching a substituted phenyl ring via an amide linkage can extend into the "back pocket" of many kinases, leading to highly potent and selective inhibitors.

  • Substitution on the Benzoic Acid Ring: Adding substituents to the benzoic acid's phenyl ring can be used to fine-tune solubility, cell permeability, and metabolic stability. It can also introduce new vectors for interacting with the solvent-front of the active site.

  • Modification of the 3-methyl group: While less common, replacing the methyl group with other small alkyl or cycloalkyl groups can probe steric tolerance in the active site and influence the overall conformation of the inhibitor.

G cluster_pathway Generic Kinase Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cell Proliferation, Survival TF->Response Inhibitor Scaffold-Based Inhibitor Inhibitor->RAF Inhibitor->MEK

Caption: Inhibition of a signaling pathway by a kinase inhibitor.

Section 3: Protocols for Biological Evaluation

Once derivatives of the core scaffold are synthesized, they must be evaluated for biological activity. The following protocols describe a standard workflow for identifying and characterizing a novel kinase inhibitor.

Protocol 3.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity. Inhibition is observed as a decrease in signal.[9]

Causality of Experimental Design:

  • ATP Depletion: The first step stops the kinase reaction and eliminates any remaining ATP. This is critical because the subsequent detection step converts ADP back to ATP to generate a light signal; leftover ATP from the kinase reaction would create a high background and mask the true signal.[9]

  • ADP to ATP Conversion: The second reagent contains the necessary enzymes to convert the product (ADP) into a detectable signal (ATP), which then drives a luciferase reaction. This provides a robust and sensitive luminescent readout.[9]

  • Controls: Including "no enzyme" and "no inhibitor" controls is essential for data normalization and calculating the percent inhibition accurately.

Materials:

  • Target Protein Kinase (e.g., FLT3, Src, ABL)

  • Kinase-specific substrate (peptide or protein)

  • ATP solution

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Synthesized inhibitor compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Step-by-Step Procedure:

  • Compound Plating: Prepare serial dilutions of the inhibitor compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well plate. Include DMSO-only wells for the "no inhibitor" (100% activity) control.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, substrate, and kinase reaction buffer.

    • Add the master mix to the wells containing the compounds and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Prepare an ATP solution in reaction buffer.

    • Start the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at 30°C for 1 hour.

  • Detection:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to all wells to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

G cluster_assay Kinase Assay Workflow (ADP-Glo) plate_cpd 1. Dispense Inhibitor (Serial Dilutions) add_kinase 2. Add Kinase/Substrate Mix (Pre-incubate) plate_cpd->add_kinase start_rxn 3. Add ATP to Start Reaction (Incubate 1h) add_kinase->start_rxn stop_rxn 4. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) start_rxn->stop_rxn detect 5. Add Kinase Detection Reagent (Convert ADP -> ATP, Generate Light) stop_rxn->detect read 6. Measure Luminescence detect->read

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Protocol 3.2: Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the synthesized compounds on cancer cell lines.

Causality of Experimental Design:

  • Metabolic Readout: The MTT assay relies on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt (MTT) to a purple formazan product. This provides a quantitative measure of cell viability.

  • Dose-Response: Testing a range of compound concentrations is crucial to determine the potency of the compound, expressed as the GI50 (concentration for 50% growth inhibition).

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Synthesized inhibitor compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Step-by-Step Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the inhibitor compounds in complete medium. Remove the old medium from the cells and add the compound-containing medium. Include DMSO-only wells as a vehicle control.

  • Incubation: Incubate the plates for 72 hours in a CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of compound concentration to determine the GI50 value.

Section 4: Data Presentation

Clear and concise data presentation is crucial for interpreting results and making decisions in a drug discovery project.

Table 1: Sample Biological Data for Hypothetical Derivatives
Compound IDModificationKinase A IC50 (nM)Kinase B IC50 (nM)HeLa GI50 (µM)
Core-01 Parent Scaffold5,2008,500> 50
Deriv-02 4-fluorobenzoyl on 5-NH₂851,2002.5
Deriv-03 3-chlorobenzoyl on 5-NH₂459501.8
Deriv-04 4-methoxybenzoyl on 5-NH₂1502,3005.1
Deriv-05 4-fluoro on Benzoic Acid4,8007,900> 50

This table illustrates how SAR data can be organized to compare the effects of different chemical modifications on target potency, selectivity (Kinase A vs. B), and cellular activity.

References

  • Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal Chemistry Sciences, 4(1). Available at: [Link]

  • Güler, B., et al. (2022). Synthesis and biological evaluation of new pyrazolebenzenesulphonamides as potential anticancer agents and hCA I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1). Available at: [Link]

  • Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(4). Available at: [Link]

  • Google Patents. (2021). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. CN112778147A.
  • Abdel-Wahab, B. F., et al. (2022). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances. Available at: [Link]

  • Wang, Y., et al. (2023). The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. Molecules, 28(15). Available at: [Link]

  • Khan, S., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

  • Brider, J., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Infectious Diseases. Available at: [Link]

  • Zuck, P., et al. (2012). Assay Development for Protein Kinase Enzymes. In Enzyme Assays: High-throughput Screening, Genetic Selection, and Fingerprinting. NCBI Bookshelf. Available at: [Link]

  • Google Patents. (2022). Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide. WO2022056100A1.
  • Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Organic Syntheses. 3(5)-aminopyrazole. Available at: [Link]

  • Li, H., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?. Available at: [Link]

  • Yathirajan, H. S., et al. (2011). 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12). Available at: [Link]

  • Gao, G., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2). Available at: [Link]

  • Lusardi, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9). Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • Northrup, A. B., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[10][11]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. Journal of Medicinal Chemistry, 56(6). Available at: [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23). Available at: [Link]

  • Schenone, S., et al. (2021). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 26(17). Available at: [Link]

  • Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. Bioorganic Chemistry, 96. Available at: [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. Available at: [Link]

  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7). Available at: [Link]

  • Patel, M. R., et al. (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. International Journal of Drug Development and Research, 3(2). Available at: [Link]

  • Klein, J., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Archiv der Pharmazie, 356(3). Available at: [Link]

Sources

Application

Application Note: A Robust HPLC Method for the Quantification of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid

Abstract This application note details a highly specific and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly specific and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid. The method is tailored for researchers, scientists, and drug development professionals, providing a comprehensive guide from mobile phase preparation to method validation. The described protocol offers excellent linearity, precision, and accuracy, making it suitable for routine quality control, stability studies, and impurity profiling.

Introduction

2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid is a heterocyclic compound incorporating a pyrazole ring, a functionality of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by pyrazole derivatives, including anti-inflammatory, analgesic, and antimicrobial properties[1][2][3]. Accurate and reliable quantification of this molecule is paramount for its development as a potential therapeutic agent, necessitating a validated analytical method.

This document provides a detailed, step-by-step HPLC method, underpinned by scientific principles governing the chromatographic separation of amphoteric molecules containing both acidic (carboxylic acid) and basic (amino) functional groups. The rationale behind the selection of the stationary phase, mobile phase composition, and detector settings is elucidated to provide a comprehensive understanding of the method's development.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is critical for developing a successful HPLC method. 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid is an amphoteric molecule. The carboxylic acid moiety is acidic, while the amino group on the pyrazole ring is basic. This dual nature means its ionization state, and therefore its retention in reversed-phase chromatography, is highly dependent on the pH of the mobile phase[4].

Recommended HPLC Method

Based on the analysis of the analyte's structure and a review of methods for similar compounds, a reversed-phase HPLC method is proposed.

Chromatographic Conditions
ParameterRecommended SettingRationale
HPLC System Any standard HPLC system with a UV detectorWidely available and suitable for this application.
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and separation for non-polar to moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent and maintains a low pH (~2.5-3.0) to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase HPLC, providing good elution strength.
Gradient 70% A / 30% B (Isocratic)A starting point for method development. This can be optimized to a gradient for separating impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume that can be adjusted based on sample concentration.
Detection UV at 254 nmAromatic rings and conjugated systems in the molecule are expected to have strong absorbance in the UV region. 254 nm is a common wavelength for initial screening.
Diluent Mobile PhaseUsing the mobile phase as the diluent ensures compatibility and good peak shape.
Rationale for Method Parameters

The choice of a C18 column is based on its versatility and proven performance for a wide range of small molecules. The acidic mobile phase containing TFA is critical for controlling the ionization of the analyte. By keeping the carboxylic acid group in its protonated form, tailing effects are minimized, and retention on the non-polar stationary phase is enhanced. Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. The initial isocratic condition of 70% aqueous and 30% organic is a robust starting point that can be adjusted based on the initial chromatographic results. UV detection at 254 nm is a logical starting point given the aromatic nature of the compound.

Detailed Protocols

Mobile Phase Preparation

Mobile Phase A (0.1% TFA in Water):

  • Measure 1 L of HPLC-grade water into a clean, graduated cylinder.

  • Carefully add 1.0 mL of Trifluoroacetic Acid (TFA) to the water.

  • Mix thoroughly.

  • Filter the solution through a 0.45 µm membrane filter.

  • Degas the mobile phase using sonication or vacuum filtration.

Mobile Phase B (Acetonitrile):

  • Use HPLC-grade acetonitrile.

  • Filter through a 0.45 µm membrane filter.

  • Degas before use.

Standard Solution Preparation
  • Accurately weigh approximately 10 mg of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of the diluent (Mobile Phase) and sonicate for 5 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the diluent and mix well. This yields a stock solution of 100 µg/mL.

  • Prepare working standards of desired concentrations by further dilution of the stock solution with the diluent.

Sample Preparation
  • Accurately weigh a sample containing approximately 10 mg of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid into a 100 mL volumetric flask.

  • Follow steps 2-4 as described for the standard solution preparation.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

To ensure the reliability of the analytical data, the HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Validation Parameters
ParameterProtocolAcceptance Criteria
Specificity Inject blank (diluent), placebo (if applicable), and standard solution.No interference from blank or placebo at the retention time of the analyte peak.
Linearity Analyze a series of at least five concentrations over the range of 5-150 µg/mL.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a known amount of analyte into a placebo at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery should be within 98.0% to 102.0%.
Precision - Repeatability (Intra-day): Inject six replicate preparations of the standard solution at 100% concentration on the same day. - Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantification (LOQ) Determine based on the signal-to-noise ratio (LOD: S/N ≥ 3, LOQ: S/N ≥ 10) or from the linearity curve.To be determined experimentally.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).System suitability parameters should remain within acceptable limits.

Visualization of Workflow

HPLC Method Development Workflow

HPLC_Method_Development A Analyte Characterization (Physicochemical Properties) B Selection of Chromatographic Mode (Reversed-Phase) A->B C Column Selection (C18) B->C D Mobile Phase Optimization (pH, Organic Modifier) C->D E Detector Wavelength Selection (UV Scan) D->E F Method Optimization (Flow Rate, Temperature, Gradient) E->F G Method Validation (ICH Guidelines) F->G Sample_Analysis_Protocol cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation D HPLC System Setup & Equilibration A->D B Standard Preparation E Injection of Samples & Standards B->E C Sample Preparation C->E D->E F Peak Integration & Identification E->F G Quantification & Reporting F->G

Caption: Step-by-step protocol for sample analysis.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid. The scientific rationale behind the method development ensures its suitability for various applications in pharmaceutical research and quality control. Adherence to the outlined validation protocol will ensure the generation of accurate and precise data, supporting regulatory submissions and advancing drug development programs.

References

  • MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl) - MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • ChemSynthesis. (n.d.). 2-[(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzoic acid. Retrieved from [Link]

  • Common Chemistry. (n.d.). 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid. Retrieved from [Link]

  • Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Retrieved from [Link]

  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • International Journal of Chemico-Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and characterization of N-(2-aminophenyl)- 2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. Experimental and theoretical study. Retrieved from [Link]

  • Wiley Online Library. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Retrieved from [Link]

  • ACS Omega. (2022). Physicochemical Properties of a Bi-aromatic Heterocyclic-Azo/BSA Hybrid System at the Air–Water Interface. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Retrieved from [Link]

  • MDPI. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Amphiphile catalysed selective synthesis of 4-Amino alkylated- 1H-pyrazol-5-ol via Mannich-aromatization prefer over Knoevenagel-Michael type reaction in water. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of carbohydrates as 1-phenyl-3-methyl-5-pyrazolone derivatives by capillary/microchip electrophoresis and capillary electrochromatography. Retrieved from [Link]

  • PMC. (n.d.). 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Crystallization of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist These application notes provide a comprehensive guide to developing robust crystallization processes for the acti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to developing robust crystallization processes for the active pharmaceutical ingredient (API) 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid. The protocols outlined herein are designed to be a starting point for optimization, enabling the user to achieve desired crystal form, purity, and particle size distribution.

Introduction: The Critical Role of Crystallization in API Development

Crystallization is a pivotal final step in the manufacturing of most small-molecule active pharmaceutical ingredients (APIs).[1] For 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid, a molecule possessing multiple functional groups capable of forming hydrogen bonds, the crystalline form can significantly impact its physicochemical properties. These properties include solubility, dissolution rate, stability, and bioavailability, all of which are critical for drug efficacy and safety. Furthermore, the physical properties of the crystalline API, such as particle size and shape, directly influence downstream processing, including formulation and manufacturing of the final dosage form.[1]

The presence of both a carboxylic acid and an amino group, along with the pyrazole ring, makes 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid susceptible to polymorphism—the ability to exist in multiple crystalline forms. Each polymorph can have distinct physical properties, making the control of crystallization paramount to ensure batch-to-batch consistency and therapeutic equivalence. These application notes will explore systematic approaches to crystallize this specific molecule, with a focus on achieving a stable and reproducible crystalline form.

Understanding the Molecule: Physicochemical Properties

Key Structural Features:

  • Carboxylic Acid Group (-COOH): This acidic group can participate in strong hydrogen bonding and salt formation. Its presence suggests solubility in basic aqueous solutions and polar organic solvents.

  • Amino Group (-NH2): This basic group is also a prime site for hydrogen bonding.

  • Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, contributing to the molecule's rigidity and potential for π-π stacking interactions.[2]

  • Methyl Group (-CH3): This non-polar group can influence solubility in less polar solvents.

Based on these features, a systematic solvent screening is the first crucial step in developing a crystallization process.

Part 1: Solvent Screening and Solubility Assessment

The selection of an appropriate solvent system is the most critical factor in a crystallization process.[3] An ideal solvent should exhibit moderate solubility for the compound and a significant change in solubility with temperature for cooling crystallization, or there should be a readily available miscible anti-solvent for anti-solvent crystallization.

Protocol 1: Systematic Solvent Screening

Objective: To identify suitable solvents for the crystallization of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid.

Materials:

  • 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid (highly purified)

  • A selection of solvents covering a range of polarities (see Table 1)

  • Small-scale vials (e.g., 2 mL HPLC vials)

  • Magnetic stir plate and stir bars

  • Heating block or water bath

  • Micro-spatula

Procedure:

  • Place a small, accurately weighed amount of the compound (e.g., 10 mg) into each vial.

  • Add a small volume (e.g., 0.1 mL) of a solvent to the first vial.

  • Stir the mixture at ambient temperature for a set period (e.g., 30 minutes).

  • Observe for dissolution. If the solid dissolves, classify it as "very soluble."

  • If the solid does not dissolve, add another aliquot of the solvent and continue stirring.

  • Repeat step 5 until the solid dissolves or a maximum solvent volume (e.g., 2 mL) is reached.

  • If the solid does not dissolve at ambient temperature, gently heat the vial while stirring and observe for dissolution. Note the temperature at which dissolution occurs.

  • Allow the heated solutions to cool slowly to room temperature and then to 4°C. Observe for crystal formation.

  • Record all observations in a systematic manner as outlined in Table 1.

Data Presentation:

Solvent Polarity Index Solubility at RT (approx. mg/mL) Solubility at Elevated Temp. (approx. mg/mL) Observations upon Cooling Suitability for Crystallization
Water10.2
Methanol5.1
Ethanol4.3
Isopropanol3.9
Acetone5.1
Acetonitrile5.8
Ethyl Acetate4.4
Tetrahydrofuran (THF)4.0
Dichloromethane (DCM)3.1
Toluene2.4
Heptane0.1

This table should be populated with experimental data.

Interpretation of Results:

  • Good candidates for cooling crystallization: Solvents that show a significant increase in solubility with temperature.

  • Good candidates for anti-solvent crystallization: Solvents in which the compound is highly soluble, for which a miscible anti-solvent (a solvent in which the compound is poorly soluble) can be identified.

  • Good candidates for evaporation crystallization: Solvents in which the compound is soluble and which have a moderate boiling point.

Part 2: Crystallization Protocols

Based on the results of the solvent screen, the following crystallization techniques can be employed.[4] It is recommended to perform these experiments in parallel to screen for different polymorphs.

Protocol 2: Cooling Crystallization

Principle: This technique relies on the principle that the solubility of the compound decreases as the temperature of the solution is lowered, leading to supersaturation and subsequent crystal formation.[4]

Workflow Diagram:

G cluster_0 Cooling Crystallization Workflow A Dissolve API in suitable solvent at elevated temperature B Filter the hot solution to remove insoluble impurities A->B Gravity or pressure filtration C Cool the solution at a controlled rate B->C e.g., 10°C/hour D Crystal nucleation and growth C->D E Isolate crystals by filtration D->E F Wash crystals with cold solvent E->F G Dry crystals under vacuum F->G

Caption: Workflow for Cooling Crystallization.

Procedure:

  • Select a solvent identified as promising from Protocol 1.

  • In a suitable vessel, add the compound and the selected solvent.

  • Heat the mixture with stirring until the compound is completely dissolved.

  • If any particulate matter is present, filter the hot solution through a pre-warmed filter paper.

  • Allow the solution to cool slowly and undisturbed to room temperature. A controlled cooling rate (e.g., using a programmable bath) is recommended for reproducibility.

  • Once the solution has reached room temperature, it can be placed in a refrigerator or freezer to maximize the yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the crystals under vacuum at a temperature appropriate for the solvent used.

Protocol 3: Anti-Solvent Crystallization

Principle: This method involves the addition of a miscible "anti-solvent" in which the compound is insoluble, to a solution of the compound in a "good" solvent. This reduces the solubility of the compound in the mixed solvent system, leading to crystallization.[5]

Workflow Diagram:

G cluster_0 Anti-Solvent Crystallization Workflow A Dissolve API in a 'good' solvent to form a clear solution B Slowly add a miscible 'anti-solvent' with stirring A->B Controlled addition rate C Induce supersaturation and precipitation B->C D Crystal nucleation and growth C->D E Age the suspension D->E e.g., stir for 2 hours F Isolate crystals by filtration E->F G Wash crystals with a mixture of solvent/anti-solvent F->G H Dry crystals under vacuum G->H

Caption: Workflow for Anti-Solvent Crystallization.

Procedure:

  • Dissolve the compound in a minimum amount of a "good" solvent at a constant temperature.

  • Slowly add the anti-solvent to the stirred solution. The rate of addition can significantly impact crystal size and morphology.

  • Continue adding the anti-solvent until precipitation is observed.

  • Allow the mixture to stir for a period to allow for crystal growth and equilibration.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the anti-solvent or a mixture of the solvent and anti-solvent.

  • Dry the crystals under vacuum.

Protocol 4: Vapor Diffusion Crystallization

Principle: This technique is particularly useful for obtaining high-quality single crystals for X-ray diffraction analysis. A solution of the compound is allowed to equilibrate with a vapor of an anti-solvent. The anti-solvent slowly diffuses into the solution, inducing crystallization.

Procedure:

  • Prepare a concentrated solution of the compound in a suitable solvent.

  • Place a small volume of this solution (e.g., 1-2 mL) in a small, open vial.

  • Place this vial inside a larger, sealed container (e.g., a beaker covered with parafilm or a jar with a lid).

  • Add a larger volume of the anti-solvent to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Seal the container and leave it undisturbed in a location with a stable temperature.

  • Crystals should form in the inner vial over a period of days to weeks.

Part 3: Characterization of Crystalline Forms

It is essential to characterize the solid form obtained from each crystallization experiment to identify any polymorphism.

Recommended Analytical Techniques:

  • Powder X-ray Diffraction (PXRD): The primary technique for identifying and distinguishing between different polymorphs.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and detect any phase transitions.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and identify the presence of solvates.

  • Microscopy (Optical and/or Scanning Electron): To observe the crystal habit (shape) and size distribution.

  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: To detect differences in the vibrational modes of different polymorphs.

Troubleshooting and Optimization

  • No Crystals Form: The solution may not be sufficiently supersaturated. Try concentrating the solution, cooling to a lower temperature, or adding more anti-solvent. Seeding with a small crystal can also induce crystallization.

  • Oiling Out: The compound may be precipitating as a liquid phase instead of a solid. This can occur if the level of supersaturation is too high. Try using a more dilute solution, a slower cooling rate, or a slower addition of anti-solvent.

  • Small or Needle-like Crystals: This is often a result of rapid nucleation. A slower rate of supersaturation (slower cooling or anti-solvent addition) can lead to larger, more well-defined crystals.

Conclusion

The crystallization of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid is a critical step in its development as a potential pharmaceutical agent. A systematic approach, starting with a comprehensive solvent screen followed by the application of various crystallization techniques, is essential for obtaining a crystalline form with the desired physical and chemical properties. The protocols provided in these application notes serve as a robust starting point for this endeavor. Careful characterization of the resulting solid forms is imperative to identify and control polymorphism, ultimately ensuring the quality and consistency of the final drug product.

References

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND CRYSTAL STUDY OF 2-((3-METHYL-1H-PYRAZOL-5-YL)-1-OCTYL-1H-BENZIMIDAZOLE. Retrieved from [Link]

  • Myerson, A. S. (2008). From form to function: Crystallization of active pharmaceutical ingredients. CEPAC.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Journal of Chemical Research. (n.d.). Studies on the Synthesis and Cyclization Reactions of 2-(5-Amino-3-arylpyrazol-1-yl)-3-methylquinoxalines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one. Retrieved from [Link]

  • ResearchGate. (2022). Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-amino-5-methylpyrazole.
  • VxP Pharma. (2020). Crystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

Sources

Application

The Strategic Utility of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid as a Versatile Chemical Intermediate in Drug Discovery

Introduction: Unveiling a Privileged Scaffold for Medicinal Chemistry In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged scaffold," a core structural motif consistently found in a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold for Medicinal Chemistry

In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged scaffold," a core structural motif consistently found in a multitude of approved therapeutic agents and clinical candidates.[1][2] Its prevalence stems from its unique electronic properties, metabolic stability, and its capacity to engage in diverse non-covalent interactions with biological targets. When integrated with other key pharmacophoric elements, such as the benzoic acid and amino functionalities, the resulting molecule, 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid , emerges as a highly versatile and valuable chemical intermediate. This guide provides an in-depth exploration of the synthesis and potential applications of this compound, offering detailed protocols and mechanistic insights for researchers in medicinal chemistry and drug development. While direct literature on this specific molecule is sparse, its synthesis and utility can be confidently predicted based on well-established principles of heterocyclic chemistry and the extensive body of work on related aminopyrazole and pyrazole-benzoic acid scaffolds.[3][4]

The strategic placement of the amino group at the 5-position and the carboxylic acid at the ortho position of the phenyl ring creates a bi-functional molecule poised for a variety of subsequent chemical transformations. The 5-aminopyrazole moiety is a key component in numerous biologically active compounds, including kinase inhibitors and antibacterial agents, while the benzoic acid group provides a convenient handle for amide bond formation, a cornerstone reaction in medicinal chemistry.[3][5] This unique combination of reactive sites makes 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid an ideal starting point for the construction of complex molecular architectures with therapeutic potential.

Proposed Synthesis of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid: A Mechanistic Approach

The most convergent and logical synthetic route to the title compound involves the cyclocondensation of 2-hydrazinobenzoic acid with a suitable three-carbon building block. Based on the extensive literature on pyrazole synthesis, two primary synthons can be proposed: ethyl acetoacetate or acetoacetonitrile (3-oxobutanenitrile).[6] The reaction with acetoacetonitrile is often preferred for the synthesis of 5-aminopyrazoles due to the regioselective cyclization driven by the reactivity of the nitrile group.[7]

The proposed synthetic pathway is depicted below:

Synthesis_of_Target_Molecule cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2_hydrazinobenzoic_acid 2-Hydrazinobenzoic acid conditions Ethanol, Acetic Acid (cat.) Reflux 2_hydrazinobenzoic_acid->conditions acetoacetonitrile Acetoacetonitrile acetoacetonitrile->conditions target_molecule 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid conditions->target_molecule Cyclocondensation

Caption: Proposed synthesis of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid.

Protocol 1: Synthesis of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid

Materials:

  • 2-Hydrazinobenzoic acid hydrochloride[8]

  • Acetoacetonitrile (3-oxobutanenitrile)

  • Sodium acetate

  • Ethanol, absolute

  • Acetic acid, glacial

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Magnesium sulfate, anhydrous

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of 2-Hydrazinobenzoic acid free base: In a 250 mL beaker, dissolve 2-hydrazinobenzoic acid hydrochloride (1.0 eq) in water. Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the pH of the solution is neutral (pH ~7) and gas evolution ceases. The free hydrazine will precipitate. Filter the solid, wash with cold water, and dry under vacuum. Rationale: The starting material is often supplied as a more stable hydrochloride salt. Neutralization is necessary to liberate the nucleophilic hydrazine for the subsequent reaction.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the synthesized 2-hydrazinobenzoic acid (1.0 eq), acetoacetonitrile (1.1 eq), and absolute ethanol (sufficient to dissolve the reactants upon heating).

  • Cyclocondensation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the mixture. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Rationale: The reaction proceeds via an initial condensation of the more nucleophilic nitrogen of the hydrazine with the ketone of acetoacetonitrile to form a hydrazone intermediate. The acidic catalyst facilitates this step. Subsequent intramolecular cyclization occurs by the attack of the second nitrogen of the hydrazine onto the nitrile carbon, followed by tautomerization to yield the aromatic aminopyrazole ring.[6]

  • Workup and Isolation: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid as a solid.

Characterization: The structure of the final product should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The expected spectroscopic data would be analogous to similar pyrazole and aminobenzoic acid derivatives reported in the literature.[4]

Applications as a Chemical Intermediate: Gateway to Bioactive Molecules

The bifunctional nature of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid makes it an excellent scaffold for generating libraries of diverse compounds for biological screening. The carboxylic acid and the amino group can be selectively derivatized to explore structure-activity relationships (SAR).

Applications_of_Intermediate cluster_derivatives Potential Bioactive Derivatives Intermediate 2-(5-Amino-3-methyl- pyrazol-1-yl)-benzoic acid Amide_Coupling Amide Coupling (Carboxylic Acid) Intermediate->Amide_Coupling Amino_Derivatization Amino Group Derivatization Intermediate->Amino_Derivatization Intramolecular_Cyclization Intramolecular Cyclization Intermediate->Intramolecular_Cyclization Kinase_Inhibitors Kinase Inhibitors Antibacterial_Agents Antibacterial Agents Fused_Heterocycles Fused Heterocycles Amide_Coupling->Kinase_Inhibitors Amino_Derivatization->Antibacterial_Agents Intramolecular_Cyclization->Fused_Heterocycles

Caption: Potential synthetic pathways from the intermediate.

Synthesis of Kinase Inhibitors via Amide Coupling

The pyrazole scaffold is a common feature in many kinase inhibitors.[9] The carboxylic acid functionality of the title intermediate can be readily coupled with various amines to generate a library of amides, a key structural motif for interaction with the hinge region of many kinases.

Protocol 2: General Procedure for Amide Coupling

Materials:

  • 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid (1.0 eq)

  • Desired amine (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid in anhydrous DMF.

  • Activation and Coupling: Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature. Then, add the desired amine. Rationale: HATU is a common and efficient peptide coupling reagent that activates the carboxylic acid by forming a highly reactive acyl-intermediate, which is then readily attacked by the amine.[5] DIPEA acts as a non-nucleophilic base to neutralize the generated acids.

  • Reaction Monitoring and Workup: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Quantitative Data for Representative Amide Coupling Reactions (Hypothetical)

EntryAmineProductYield (%)
1AnilineN-phenyl-2-(5-amino-3-methyl-pyrazol-1-yl)benzamide85
2BenzylamineN-benzyl-2-(5-amino-3-methyl-pyrazol-1-yl)benzamide88
3Morpholine(2-(5-Amino-3-methyl-pyrazol-1-yl)phenyl)(morpholino)methanone92
Derivatization of the 5-Amino Group

The 5-amino group is a versatile handle for further functionalization. It can undergo reactions such as acylation, sulfonylation, and diazotization followed by Sandmeyer-type reactions to introduce a wide range of substituents. This position is often crucial for modulating the biological activity of pyrazole-based drugs.[10]

Protocol 3: N-Acylation of the 5-Amino Group

Materials:

  • 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid (1.0 eq)

  • Acid chloride or anhydride (1.1 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid in anhydrous DCM in a round-bottom flask. Add the base (pyridine or triethylamine).

  • Acylation: Cool the solution to 0 °C in an ice bath. Slowly add the acid chloride or anhydride. Rationale: The amino group is a strong nucleophile that readily reacts with acylating agents. The base is required to scavenge the HCl or carboxylic acid byproduct.

  • Workup: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC. Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography or recrystallization.

Safety and Handling

While specific safety data for 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid is not available, precautions should be taken based on the safety profiles of its constituent functional groups and related compounds.

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

  • Toxicity: The toxicological properties have not been fully investigated. Avoid inhalation, ingestion, and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid represents a promising and strategically designed chemical intermediate for the synthesis of novel, biologically active molecules. Its synthesis can be reliably achieved through established cyclocondensation methodologies. The presence of two orthogonal and highly versatile functional groups, the carboxylic acid and the amino group, provides medicinal chemists with a powerful platform for generating diverse compound libraries. The protocols and insights provided in this guide are intended to facilitate the exploration of this valuable scaffold in the ongoing quest for new and effective therapeutic agents.

References

  • Fichez, J., Busca, P., & Prestat, G. (n.d.).
  • El-Malah, A. A., & El-Gazzar, A. R. A. (2011). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]

  • (n.d.).
  • El-Malah, A. A., & El-Gazzar, A. R. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]

  • PubChem. (n.d.). 2-Hydrazinobenzoic acid. Retrieved from [Link]

  • (2017).
  • (n.d.). Direct amide formation from unactivated carboxylic acids and amines. The Royal Society of Chemistry.
  • (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
  • Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

  • (2025). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
  • (2011). Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. Beilstein Journal of Organic Chemistry.
  • El-Malah, A. A., & El-Gazzar, A. R. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]

  • (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal.
  • (n.d.). Studies on the Synthesis and Cyclization Reactions of 2-(5-Amino-3-arylpyrazol-1-yl)-3-methylquinoxalines. Journal of Chemical Research, Synopses.
  • El-Malah, A. A., & El-Gazzar, A. R. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]

  • (n.d.). Method for preparing 2-hydrazinobenzoic acid hydrochloride.
  • (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • (n.d.). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central.
  • (n.d.). Theoretical and X-ray studies on the cyclization of 1-phenyl-5-(3-aryltriaz-1-en-1-yl)-1H-pyrazole-4-carbonitriles and 2-amino-. Kuwait Journal of Science.
  • (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • (n.d.). Recent developments in aminopyrazole chemistry.
  • (n.d.).
  • PubChem. (n.d.). Benzoic acid, 2-hydrazinyl-, hydrochloride (1:1). Retrieved from [Link]

  • Al-Ghorbani, M., El-Sharkawy, M., & Al-Ghamdi, A. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(1), 17. [Link]

  • (n.d.).
  • (n.d.). Method for preparing benzoic acid amide compound.
  • (2024, February 2). Medicinal Chemistry II (80) Amino Benzoic Acid Derivatives | B.Pharmacy 5th Semester | Medchem II. YouTube.
  • (2025). Pyrazol-3-ones, Part 1: Synthesis and Applications.

Sources

Method

Application Notes and Protocols: Metal Complexation with 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid

Introduction: A Versatile Ligand for Coordination Chemistry and Beyond In the landscape of modern medicinal and materials chemistry, the design of novel ligands capable of forming stable and functional metal complexes is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Ligand for Coordination Chemistry and Beyond

In the landscape of modern medicinal and materials chemistry, the design of novel ligands capable of forming stable and functional metal complexes is of paramount importance. Pyrazole derivatives, in particular, have garnered significant attention due to their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] The incorporation of additional donor atoms into a pyrazole scaffold can lead to the formation of multidentate ligands with a high affinity and selectivity for specific metal ions. This application note details the synthesis, characterization, and potential applications of metal complexes based on the N,O-bidentate ligand, 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid. This molecule uniquely combines the coordinating properties of a pyrazole ring, an amino group, and a carboxylic acid, making it a highly promising candidate for the development of novel therapeutic agents and functional materials. The strategic placement of the carboxylic acid group on the phenyl ring attached to the pyrazole nitrogen offers a robust chelating arm, enhancing the stability of the resulting metal complexes.

Physicochemical Properties of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid

A thorough understanding of the physicochemical properties of the ligand is crucial for designing and interpreting metal complexation studies. The table below summarizes the key computed properties of a closely related analogue, 4-[5-amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid, which provides a reasonable approximation for our target ligand.

PropertyValueSource
Molecular Weight~327.8 g/mol PubChem
Hydrogen Bond Donors2PubChem
Hydrogen Bond Acceptors4PubChem
Rotatable Bond Count3PubChem
Topological Polar Surface Area81.1 ŲPubChem

Note: These values are for a structurally similar compound and should be experimentally verified for 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid.

Synthesis of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid

The synthesis of pyrazole derivatives is often achieved through the condensation of a hydrazine with a 1,3-dicarbonyl compound, a reaction known as the Knorr pyrazole synthesis.[3][4] A plausible synthetic route for 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid is outlined below.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A 2-Hydrazinobenzoic acid C Condensation in Ethanol (Reflux) A->C B 3-Amino-2-butenenitrile B->C D 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid C->D

Caption: Proposed synthesis of the target ligand.

Protocol 1: Synthesis of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid

Rationale: This protocol is adapted from established methods for the synthesis of aminopyrazoles from hydrazines and functionalized acetonitriles.[5] The use of ethanol as a solvent and reflux conditions provides the necessary energy to drive the condensation and cyclization reaction.

Materials:

  • 2-Hydrazinobenzoic acid

  • 3-Amino-2-butenenitrile

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for filtration and washing

Procedure:

  • In a round-bottom flask, dissolve 2-hydrazinobenzoic acid (1 equivalent) in absolute ethanol.

  • To this solution, add 3-amino-2-butenenitrile (1 equivalent).

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (disappearance of starting materials), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure to induce precipitation.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain pure 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

General Protocol for Metal Complexation

The formation of metal complexes with 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product A Ligand Solution (e.g., in Ethanol) C Mixing and Stirring (with heating if necessary) A->C B Metal Salt Solution (e.g., MCl2 in Ethanol) B->C D Metal Complex (Precipitate or in solution) C->D

Caption: General workflow for metal complex formation.

Protocol 2: Synthesis of a Metal Complex (e.g., Cu(II) complex)

Rationale: This protocol provides a general method for the synthesis of metal complexes. The choice of solvent and reaction conditions may need to be optimized for different metal ions. Ethanolic solutions are often used for both the ligand and metal salts to ensure miscibility.

Materials:

  • 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid

  • A metal salt (e.g., CuCl₂·2H₂O, Zn(OAc)₂, CoCl₂·6H₂O)

  • Ethanol or another suitable solvent

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Prepare a solution of the ligand in ethanol.

  • In a separate flask, prepare a solution of the metal salt in ethanol.

  • Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of metal to ligand can be varied (e.g., 1:1, 1:2) to investigate the formation of different complex stoichiometries.

  • Stir the reaction mixture at room temperature or with gentle heating for a specified period (e.g., 2-4 hours).

  • Monitor the formation of the complex, which may be indicated by a color change or the formation of a precipitate.

  • If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry under vacuum.

  • If the complex remains in solution, single crystals may be grown by slow evaporation of the solvent.

Characterization of Metal Complexes

A suite of analytical techniques is essential to fully characterize the newly synthesized metal complexes, including determining their stoichiometry, stability, and coordination geometry.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectroscopy is a powerful tool for monitoring the formation of metal complexes and for determining their stoichiometry in solution.

Rationale: Job's plot is a widely used method to determine the stoichiometry of a metal-ligand complex in solution.[6] By varying the mole fraction of the metal and ligand while keeping the total molar concentration constant, the mole fraction at which the absorbance is maximal corresponds to the stoichiometry of the complex.[7]

Procedure:

  • Prepare equimolar stock solutions of the metal salt and the ligand in a suitable solvent.

  • Prepare a series of solutions with varying mole fractions of the ligand (and consequently the metal), keeping the total volume and total molar concentration of metal plus ligand constant.

  • Record the UV-Vis spectrum for each solution over a relevant wavelength range.

  • Identify the wavelength of maximum absorbance (λ_max) for the metal-ligand complex. This is typically a new peak that appears upon complexation or a significant shift in the ligand's absorbance band.

  • Plot the absorbance at λ_max against the mole fraction of the ligand.

  • The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 suggests a 1:1 metal-to-ligand ratio, while a maximum at ~0.67 suggests a 1:2 ratio.[7]

G cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis A Equimolar Stock Solutions (Metal and Ligand) B Series of Solutions (Varying Mole Fractions) A->B C Record UV-Vis Spectra B->C D Identify λ_max of Complex C->D E Plot Absorbance vs. Mole Fraction D->E F Determine Stoichiometry from Maximum E->F

Caption: Workflow for Job's plot analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the structure of the ligand and how it changes upon coordination to a metal ion. ¹H NMR is particularly useful for observing changes in the chemical shifts of the ligand's protons upon complexation.

Rationale: By monitoring the chemical shifts of the ligand's protons upon incremental addition of a metal ion, it is possible to identify the binding sites and, in some cases, determine the binding constant. Protons near the coordination site will experience the most significant changes in their chemical environment and thus the largest shifts.

Procedure:

  • Prepare a stock solution of the ligand in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Prepare a concentrated stock solution of the metal salt in the same deuterated solvent.

  • Acquire a ¹H NMR spectrum of the free ligand.

  • Add small aliquots of the metal salt solution to the NMR tube containing the ligand solution.

  • Acquire a ¹H NMR spectrum after each addition.

  • Monitor the changes in the chemical shifts of the ligand's protons. Protons on the pyrazole ring, the amino group, and the phenyl ring adjacent to the carboxylic acid are expected to be most affected.

  • Plot the change in chemical shift (Δδ) for specific protons against the metal-to-ligand molar ratio. The saturation point of the curve can indicate the stoichiometry of the complex.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamic parameters of binding interactions, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).[8][9]

Rationale: ITC measures the heat released or absorbed during a binding event.[10] By titrating a solution of the metal ion into a solution of the ligand, a binding isotherm can be generated, from which the thermodynamic parameters can be derived.

Procedure:

  • Prepare a solution of the ligand in a suitable buffer and degas it.

  • Prepare a solution of the metal salt in the same buffer and degas it. The concentration of the metal solution should be 10-20 times that of the ligand solution.

  • Load the ligand solution into the sample cell of the ITC instrument and the metal solution into the injection syringe.

  • Set the experimental parameters, including the temperature, injection volume, and spacing between injections.

  • Perform the titration experiment, injecting the metal solution into the ligand solution.

  • Analyze the resulting data by integrating the heat flow peaks and fitting the data to a suitable binding model (e.g., one-site binding model) to determine Kₐ, ΔH, and n.

Potential Applications of Metal Complexes of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid

The unique structural features of this ligand suggest that its metal complexes could have a wide range of applications.

Anticancer and Antimicrobial Agents

Pyrazole-containing compounds and their metal complexes have shown significant potential as therapeutic agents.[2][11] The ability of the ligand to chelate metal ions can enhance the biological activity of both the ligand and the metal. The resulting complexes could be investigated for their cytotoxic effects on cancer cell lines and their inhibitory activity against various bacterial and fungal strains.[12]

Catalysis

Pyrazole-based ligands have been successfully employed in the development of catalysts for various organic transformations.[13] The metal complexes of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid could be screened for their catalytic activity in reactions such as C-C coupling, oxidations, and reductions.

Development of Functional Materials

The ability of this ligand to form coordination polymers and metal-organic frameworks (MOFs) opens up possibilities for the creation of new materials with interesting magnetic, optical, or porous properties.[14] These materials could find applications in areas such as gas storage, separation, and sensing.

Conclusion

2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid is a promising ligand for the development of a wide range of metal complexes with diverse potential applications. The protocols outlined in this application note provide a solid foundation for the synthesis of the ligand and its metal complexes, as well as for their thorough characterization. Further research into the coordination chemistry of this versatile ligand is warranted and is expected to yield novel compounds with interesting and useful properties for researchers, scientists, and drug development professionals.

References

  • Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. (2021). PubMed Central. [Link]

  • (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H). (n.d.). National Institutes of Health. [Link]

  • Studies on the Synthesis and Cyclization Reactions of 2-(5-Amino-3-arylpyrazol-1-yl)-3-methylquinoxalines. (n.d.). Journal of Chemical Research, Synopses (RSC Publishing). [Link]

  • Process for the preparation of pyrazole and its derivatives. (1995).
  • Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare. [Link]

  • Method of preparation of the pyrazoles. (n.d.).
  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. (n.d.). Eureka | Patsnap. [Link]

  • synthesis of pyrazoles. (2019). YouTube. [Link]

  • Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. (n.d.).
  • Spectroscopic, photophysical and biological studies of pyrazole-based metal complexes. (n.d.). ResearchGate. [Link]

  • Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. (2022). PubMed Central. [Link]

  • Novel Pyrazole-Based Transition Metal Complexes: Spectral, Photophysical, Thermal and Biological Studies. (n.d.). ResearchGate. [Link]

  • Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. (n.d.). PubMed. [Link]

  • Determination of Reaction Stoichiometry by Applying Job's Method and Digital Image Processing for Precipitation Reactions. (n.d.). ACS Publications. [Link]

  • Transition metal complexes with pyrazole-based ligands.Part 29. Reactions of zinc(II) and mercury(II) thiocyanate with 4-acetyl-3-amino-5-methylpyrazole. (n.d.). ResearchGate. [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). National Institutes of Health. [Link]

  • Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts. (n.d.). ResearchGate. [Link]

  • Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. (2026). Inorganic Chemistry. [Link]

  • Special Issue : Transition Metal Complexes and Their Applications. (n.d.). MDPI. [Link]

  • Job's plot for determining the stoichiometry of the complex... (n.d.). ResearchGate. [Link]

  • Synthesis, structural characterization, biological evaluation and of metal complexes with pyrazoline derivatives. (n.d.). Der Pharma Chemica. [Link]

  • Spectrophotometric study of complexes by Job's method. (n.d.). SlideShare. [Link]

  • Spectroscopic, photophysical and biological studies of pyrazole-based metal complexes. (n.d.). Taylor & Francis Online. [Link]

  • Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. (n.d.). Semantic Scholar. [Link]

  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. (n.d.). ACS Omega. [Link]

  • Isothermal titration calorimetry of metal ions binding to proteins: An overview of recent studies. (n.d.). ResearchGate. [Link]

  • (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one. (n.d.). ResearchGate. [Link]

  • Isothermal titration calorimetry. (n.d.). Wikipedia. [Link]

  • Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry. (2013). PubMed Central. [Link]

  • 8.2: Background. (2022). Chemistry LibreTexts. [Link]

  • The Role of the Pyrazolate Ligand in Building - Polynuclear Transition Metal Systems. (n.d.). GIROLAMO LA MONICA and G. ATTILIO ARDIZZOIA. [Link]

  • The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals. (n.d.). PubMed Central. [Link]

  • Coordination chemistry with pyrazole-based chelating ligands: Molecular structural aspects. (n.d.). ResearchGate. [Link]

  • Metal Complexes of Hydrazones and Their Biological, Analytical and Catalytic Applications: A Review. (n.d.). ResearchGate. [Link]

  • Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. (n.d.). Semantic Scholar. [Link]

Sources

Application

Application Note: A Scalable Synthesis of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic Acid for Pharmaceutical Intermediate Production

Authored by: A Senior Application Scientist Abstract This application note provides a comprehensive guide for the synthesis of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid, a key building block in the manufacturing of...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive guide for the synthesis of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid, a key building block in the manufacturing of various active pharmaceutical ingredients (APIs) and agrochemicals. We present a robust, two-step synthetic strategy that is amenable to large-scale production. The methodology begins with the formation of a 2-hydrazinylbenzoic acid intermediate from anthranilic acid, followed by a regioselective cyclocondensation to construct the desired pyrazole heterocycle. This document offers detailed, step-by-step protocols for both laboratory (gram-scale) and pilot plant (kilogram-scale) operations, emphasizing process safety, optimization, and critical quality attributes. The causality behind key experimental choices is explained to provide researchers and process chemists with the insights needed for successful implementation and scale-up.

Introduction and Scientific Background

The pyrazole moiety is a privileged scaffold in medicinal chemistry and materials science, found in numerous commercial drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[1] The title compound, 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid, is a crucial intermediate, particularly in the synthesis of anthranilic diamide insecticides. Its structural features—a carboxylic acid for further derivatization and a nucleophilic amino group on the pyrazole ring—make it a versatile synthon.

The synthetic approach detailed herein is based on well-established chemical principles, primarily the Knorr pyrazole synthesis. This classic method involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or an equivalent synthon.[1][2][3] Our strategy employs a two-step sequence:

  • Preparation of 2-hydrazinylbenzoic acid hydrochloride: This intermediate is synthesized from readily available 2-aminobenzoic acid (anthranilic acid) via a Sandmeyer-type reaction sequence involving diazotization followed by reduction.[4][5]

  • Cyclocondensation: The arylhydrazine intermediate is then reacted with 3-aminocrotononitrile in a cyclocondensation reaction to regioselectively form the 5-aminopyrazole ring system.

This route is selected for its high convergence, use of cost-effective starting materials, and predictable regioselectivity, which are critical factors for industrial-scale manufacturing.

Overall Synthetic Scheme

The complete reaction pathway is illustrated below. The process is designed to be robust and high-yielding.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclocondensation A 2-Aminobenzoic Acid B Diazonium Salt Intermediate A->B  1. NaNO2, HCl  2. 0-5 °C C 2-Hydrazinylbenzoic Acid HCl B->C  SnCl2·2H2O, HCl (Reduction) D 3-Aminocrotononitrile E 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid D->E  Acetic Acid  Reflux C_ref->E  Acetic Acid  Reflux

Diagram 1: Overall two-step synthesis pathway.

Laboratory-Scale Synthesis Protocol (50 g Scale)

This protocol is optimized for a standard laboratory setting and serves as the baseline for process development and scale-up.

Materials and Reagents
ReagentM.W.QuantityMolesEquiv.Grade
2-Aminobenzoic Acid137.1450.0 g0.3651.0>99%
Conc. HCl (37%)36.46150 mL--ACS
Sodium Nitrite (NaNO₂)69.0026.5 g0.3841.05>99%
Tin(II) Chloride Dihydrate225.65247.0 g1.0953.0>98%
3-Aminocrotononitrile82.1131.5 g0.3841.05>97%
Glacial Acetic Acid60.05500 mL--ACS
Deionized Water18.02~2 L---
Isopropanol60.10~500 mL--ACS
Step 1: Synthesis of 2-hydrazinylbenzoic acid hydrochloride
  • Setup: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a thermometer, and an addition funnel. Cool the flask in an ice-salt bath.

  • Acidic Suspension: Charge the flask with 2-aminobenzoic acid (50.0 g, 0.365 mol) and 100 mL of deionized water. Slowly add concentrated HCl (125 mL) while stirring. A thick white slurry will form. Cool the mixture to 0 °C.

    • Causality: A low temperature (0-5 °C) is critical to ensure the stability of the diazonium salt formed in the next step, preventing decomposition and hazardous side reactions.

  • Diazotization: Dissolve sodium nitrite (26.5 g, 0.384 mol) in 50 mL of water. Add this solution dropwise via the addition funnel to the stirring slurry over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at 0-5 °C after the addition is complete.

    • Self-Validation: A potassium iodide-starch paper test can be used to confirm a slight excess of nitrous acid, indicating the completion of diazotization.

  • Reduction: In a separate 2 L beaker, dissolve tin(II) chloride dihydrate (247.0 g, 1.095 mol) in 125 mL of concentrated HCl. Cool this solution to 0 °C in an ice bath.

  • Addition of Diazonium Salt: Slowly pour the cold diazonium salt solution into the cold tin(II) chloride solution with vigorous stirring. The addition should be controlled to keep the temperature below 10 °C.

    • Safety: This step can be exothermic. A rapid addition can lead to a loss of control and decomposition of the diazonium salt.

  • Isolation: After the addition is complete, allow the mixture to stir and warm to room temperature over 2 hours. The product will precipitate as a pale-yellow solid. Collect the solid by vacuum filtration, wash it thoroughly with cold water (2 x 100 mL), and then with a small amount of cold isopropanol (50 mL).

  • Drying: Dry the solid in a vacuum oven at 50 °C to a constant weight.

    • Typical Yield: 62-68 g (80-88%).

Step 2: Synthesis of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid
  • Setup: Equip a 1 L round-bottom flask with a mechanical stirrer, a condenser, and a nitrogen inlet.

  • Reaction Mixture: Charge the flask with the 2-hydrazinylbenzoic acid hydrochloride from the previous step (e.g., 62 g, ~0.33 mol), 3-aminocrotononitrile (31.5 g, 0.384 mol), and glacial acetic acid (500 mL).

    • Causality: Acetic acid serves as both the solvent and an acid catalyst for the cyclocondensation reaction.

  • Heating: Heat the mixture to reflux (approx. 118 °C) under a nitrogen atmosphere and maintain for 4-6 hours.

    • Self-Validation: Monitor the reaction progress by TLC or HPLC. The disappearance of the hydrazine starting material indicates completion.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. A solid precipitate will form. Pour the slurry into 1 L of cold deionized water with stirring.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake extensively with water (3 x 200 mL) until the filtrate is near neutral pH.

  • Purification: The crude product can be purified by recrystallization. Suspend the solid in isopropanol (~400 mL), heat to reflux to dissolve, and allow it to cool slowly to room temperature, then in an ice bath. Filter the purified crystals, wash with a small amount of cold isopropanol, and dry under vacuum at 60 °C.

    • Typical Yield: 55-62 g (76-85% for this step). Overall Yield: 61-75%.

Scale-Up Considerations and Pilot-Scale Protocol (2 kg Scale)

Scaling up this synthesis requires careful management of thermal hazards, material transfer, and solid handling.

Key Scale-Up Challenges
  • Heat Management: The diazotization reaction is highly exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat removal less efficient. A jacketed reactor with precise temperature control is mandatory.

  • Reagent Addition: The addition of the sodium nitrite solution and the transfer of the diazonium salt must be controlled via calibrated pumps to ensure a steady rate and prevent temperature spikes.

  • Solid Handling: Filtering and drying kilograms of product requires appropriate equipment like a Nutsche filter-dryer or a large-scale centrifuge and vacuum oven.

  • Process Safety: Diazonium salts can be explosive when dry. The process is designed to keep the intermediate in solution at all times. Emergency quenching procedures (e.g., with sulfamic acid) should be in place.

Pilot Plant Workflow

G cluster_0 Intermediate Synthesis (Reactor 1) cluster_1 Reduction (Reactor 2) cluster_2 Isolation & Cyclocondensation (Reactor 3) cluster_3 Final Product Isolation R1_Charge Charge Reactor 1: - Anthranilic Acid - Water, HCl R1_Cool Cool to 0-5 °C R1_Charge->R1_Cool R1_Add Dose NaNO₂ Solution (Maintain T < 5 °C) R1_Cool->R1_Add R1_Hold Hold for 30 min (IPC Check) R1_Add->R1_Hold R2_Transfer Transfer Diazonium Slurry from R1 to R2 (Maintain T < 10 °C) R1_Hold->R2_Transfer R2_Charge Charge Reactor 2: - SnCl₂·2H₂O - Conc. HCl R2_Cool Cool to 0-5 °C R2_Charge->R2_Cool R2_Cool->R2_Transfer R2_Hold Warm to RT Hold for 2h R2_Transfer->R2_Hold Filter1 Filter & Wash Intermediate R2_Hold->Filter1 R3_Charge Charge Reactor 3: - Wet Intermediate Cake - 3-Aminocrotononitrile - Acetic Acid Filter1->R3_Charge R3_Heat Heat to Reflux (IPC Check) R3_Charge->R3_Heat R3_Cool Cool to RT & Precipitate R3_Heat->R3_Cool Quench Transfer to Water (Quench Tank) R3_Cool->Quench Filter2 Filter & Wash Final Product Quench->Filter2 Dry Vacuum Dry Filter2->Dry Final Final Product Dry->Final

Sources

Method

Application Notes &amp; Protocols: A Phased Approach to Efficacy Testing of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid

Abstract This document provides a comprehensive, phased experimental framework for evaluating the therapeutic efficacy of the novel compound, 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid. Pyrazole derivatives represent...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, phased experimental framework for evaluating the therapeutic efficacy of the novel compound, 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid. Pyrazole derivatives represent a critical scaffold in medicinal chemistry, known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2] This guide is designed for researchers in drug development, offering a logical progression from broad in vitro screening to targeted in vivo validation. The protocols herein are structured to maximize data integrity and translational potential, emphasizing mechanistic understanding and adherence to preclinical research principles.[3][4]

Introduction: The Scientific Rationale

The process of advancing a novel chemical entity from discovery to a potential clinical candidate is a multi-stage endeavor requiring rigorous scientific validation.[5] The core objective is to systematically characterize the compound's biological activity, identify its mechanism of action (MoA), and establish a preliminary safety and efficacy profile.[3] The subject of this guide, 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid, belongs to the pyrazole class of heterocyclic compounds. This class is pharmacologically significant, forming the basis of approved drugs like the anti-inflammatory celecoxib.[1]

Our experimental design is therefore predicated on a hypothesis-driven yet broad-spectrum screening approach. Given the known activities of related pyrazole structures, we will prioritize the investigation of anti-inflammatory, anticancer, and antimicrobial properties.[2][6][7] This guide follows a three-phase workflow:

  • Phase 1: In Vitro Profiling: Establishes a foundational understanding of the compound's general bioactivity and cytotoxicity to define a therapeutic window.

  • Phase 2: Mechanism of Action (MoA) Elucidation: Deploys targeted assays to investigate the molecular pathways underlying the activities observed in Phase 1.

  • Phase 3: In Vivo Efficacy Confirmation: Utilizes relevant animal models to validate the compound's therapeutic effect in a complex biological system.

This structured approach ensures that resources are directed efficiently and that each experimental step logically informs the next, building a robust data package for the compound. All in vivo studies must be meticulously planned and receive approval from an Institutional Animal Care and Use Committee (IACUC) to ensure ethical treatment of animals.

Phase 1: Foundational In Vitro Profiling

The initial phase aims to answer the primary question: What is the general biological effect of this compound on living cells? We will assess cytotoxicity across different cell types and screen for key therapeutic activities.

Workflow for Phase 1 & 2 Investigation

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: MoA Elucidation A Compound QC (Purity, Solubility) B Protocol 1.1: Cytotoxicity Screening (MTT/MTS Assay) A->B Characterized Compound C Protocol 1.2: Anti-inflammatory Assay (LPS-stimulated Macrophages) B->C Determine Therapeutic Window (IC50) D Protocol 1.3: Anticancer Screening (Cancer Cell Lines) B->D E Protocol 1.4: Antimicrobial Assay (MIC Determination) B->E F Protocol 2.1: Target Engagement Assay (e.g., CETSA, Kinase Panel) C->F If activity confirmed (e.g., ↓TNF-α) H Data Synthesis & Hypothesis Refinement C->H D->F If activity confirmed (e.g., ↓Viability) D->H E->F If activity confirmed (e.g., Low MIC) E->H G Protocol 2.2: Pathway Analysis (Western Blot for NF-κB, MAPK) F->G Validate Target G->H Confirm Pathway Modulation MoA_Pathway cluster_nucleus LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates Compound 2-(5-Amino-3-methyl- pyrazol-1-yl)-benzoic acid Compound->IKK Hypothesized Inhibition Point IkB IκBα IKK->IkB Phosphorylates (p-IκBα) NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription Cytokines TNF-α, IL-6, etc.

Caption: Hypothesized MoA: Inhibition of the NF-κB signaling pathway.

Protocol 2.1: Target Engagement Confirmation

Principle: Demonstrating that a drug physically interacts with its intended protein target within a cell is a critical milestone. [8][9]If a specific target is hypothesized (e.g., a kinase in the NF-κB pathway), a targeted assay is appropriate. If the target is unknown, a broader method like Cellular Thermal Shift Assay (CETSA) can be used to identify proteins that are stabilized by compound binding.

Methodology (Example: Western Blot for Pathway Analysis): This protocol assesses if the compound inhibits the phosphorylation and degradation of IκBα, a key step in NF-κB activation.

Materials:

  • LPS-stimulated RAW 264.7 cell lysates (treated with/without compound)

  • SDS-PAGE gels and Western Blotting equipment

  • Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Prepare Lysates: Treat RAW 264.7 cells with the compound followed by a short LPS stimulation (e.g., 15-30 minutes). Lyse the cells and quantify total protein concentration.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane (e.g., with 5% BSA) and incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane, incubate with a secondary antibody, and detect the protein bands using a chemiluminescence imager.

Data Analysis:

  • Quantify band intensity using software like ImageJ.

  • Normalize the phospho-IκBα signal to total IκBα or β-actin.

  • A significant decrease in the phospho-IκBα signal in compound-treated samples compared to the LPS-only control would support the hypothesized MoA.

Phase 3: In Vivo Efficacy Evaluation

Positive in vitro results must be validated in a living organism to assess pharmacokinetics (PK), pharmacodynamics (PD), and overall efficacy in a complex physiological environment. [3][10]All protocols must be designed to be robust and reproducible. [11]

Protocol 3.1: Murine Model of Acute Inflammation (Carrageenan-Induced Paw Edema)

Principle: This is a widely used and reproducible model for evaluating the activity of acute anti-inflammatory agents. [12]Injection of carrageenan into the mouse paw induces a localized inflammatory response, resulting in edema (swelling) that can be quantified.

Materials:

  • Male C57BL/6 mice (6-8 weeks old). [13]* 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • 1% Carrageenan solution in sterile saline

  • Indomethacin (positive control)

  • Plethysmometer or digital calipers

Procedure:

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Randomly assign mice to groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: Positive control (Indomethacin, e.g., 10 mg/kg, oral)

    • Groups 3-5: Test compound at three different doses (e.g., 10, 30, 100 mg/kg, oral)

  • Dosing: Administer the test compound or controls via oral gavage 60 minutes before the carrageenan injection.

  • Baseline Measurement: Measure the initial volume/thickness of the right hind paw.

  • Inflammation Induction: Inject 50 µL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

  • Post-Induction Measurements: Measure the paw volume/thickness at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

Data Analysis:

  • Calculate Edema: Paw Edema = (Paw volume at time 't') - (Initial paw volume).

  • Calculate Percent Inhibition:

    • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100

  • Statistical Analysis: Use ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare treated groups to the vehicle control. A p-value < 0.05 is typically considered significant.

Group Dose (mg/kg) Mean Paw Edema (mL) at 3 hr % Inhibition
Vehicle-0.85 ± 0.05-
Indomethacin100.42 ± 0.0450.6%
Compound100.71 ± 0.0616.5%
Compound300.55 ± 0.0535.3%
Compound1000.45 ± 0.0447.1%

Conclusion and Future Directions

This guide outlines a systematic, multi-phased strategy for the preclinical efficacy evaluation of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid. By progressing from broad in vitro screening to specific MoA studies and finally to in vivo validation, researchers can build a comprehensive understanding of the compound's therapeutic potential. Positive results from this workflow would provide a strong rationale for advancing the compound into formal preclinical toxicology and safety pharmacology studies, as required for an Investigational New Drug (IND) application. [14]The key to success is a commitment to rigorous, well-controlled experimental design and transparent reporting. [4]

References

  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy. Retrieved from [Link]

  • ACS Publications. (n.d.). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Retrieved from [Link]

  • PubMed Central (PMC). (2023, June 11). Experimental animal models of chronic inflammation. Retrieved from [Link]

  • ACS Publications. (n.d.). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]

  • MDPI. (n.d.). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018, January 4). Step 2: Preclinical Research. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • MDPI. (n.d.). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • PubMed. (2025, June 26). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Retrieved from [Link]

  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • MDPI. (n.d.). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Retrieved from [Link]

  • The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference. Retrieved from [Link]

  • ResearchGate. (2026, January 8). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Cancer Models. Retrieved from [Link]

  • PubMed Central (PMC). (2025, June 22). Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). Target Engagement: A Key Factor in Drug Development Failures. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). General Principles of Preclinical Study Design. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols for the Quality Control of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid

Document ID: AN-QC-25AMPB-001 Version: 1.0 Abstract This document provides a comprehensive guide to the essential analytical methodologies for ensuring the quality, purity, and identity of 2-(5-Amino-3-methyl-pyrazol-1-y...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-QC-25AMPB-001

Version: 1.0

Abstract

This document provides a comprehensive guide to the essential analytical methodologies for ensuring the quality, purity, and identity of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid, a key pharmaceutical intermediate. The quality of such intermediates directly dictates the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols for chromatographic, spectroscopic, and thermal analysis techniques. Each protocol is designed to be self-validating, incorporating system suitability tests and grounded in principles outlined by the International Council for Harmonisation (ICH).[3]

Introduction: The Critical Role of Intermediate Quality Control

2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid is a heterocyclic compound incorporating both a pyrazole and a benzoic acid moiety. Such structures are foundational in the synthesis of a wide range of pharmaceuticals. As an intermediate, its purity profile directly influences the formation of impurities, process reproducibility, and the critical quality attributes (CQAs) of the final API.[2] Therefore, a robust and well-defined quality control (QC) strategy is not merely a regulatory requirement but a cornerstone of safe and effective drug manufacturing.[4] This guide outlines a multi-faceted analytical approach to comprehensively characterize and control the quality of this specific intermediate.

General Quality Control Workflow

A systematic approach is essential for the disposition of any batch of a pharmaceutical intermediate. The workflow ensures that each batch is tested for identity, purity, and critical physical properties before being released for the next synthesis step.

cluster_0 Batch Receipt & Sampling cluster_1 Analytical Testing cluster_2 Data Review & Disposition Start Raw Material Batch Received Sampling Representative Sampling Start->Sampling ID Identification (FT-IR, UV-Vis) Sampling->ID Execute Tests Purity Purity & Assay (HPLC) Sampling->Purity Execute Tests Thermal Physical Properties (DSC) Sampling->Thermal Execute Tests Res_Solv Residual Solvents (GC, if applicable) Sampling->Res_Solv Execute Tests Review Data Review & OOS Investigation ID->Review Purity->Review Thermal->Review Res_Solv->Review Spec_Check Comparison with Specification Review->Spec_Check Release Batch Release Spec_Check->Release Pass Reject Batch Rejection Spec_Check->Reject Fail

Caption: General workflow for the quality control of a pharmaceutical intermediate batch.

Chromatographic Method for Purity and Assay: HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for determining the purity and assay of pharmaceutical intermediates.[5][6] The method separates the main component from its process-related impurities and degradation products, allowing for their quantification.

Causality of Method Design:

  • Stationary Phase: A C18 (octadecylsilyl) column is selected due to its versatility and effectiveness in retaining moderately non-polar to polar organic molecules like the target analyte through reversed-phase chromatography.

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium acetate) and an organic modifier (acetonitrile) is employed. The buffer controls the ionization state of the carboxylic acid and amino groups, ensuring consistent retention and peak shape. The gradient allows for the elution of both polar and non-polar impurities within a reasonable runtime.

  • Detection: The UV detector wavelength is set at the absorption maximum (λmax) of the analyte to ensure maximum sensitivity. The pyrazole and substituted benzene rings provide strong chromophores for UV detection.

Detailed HPLC Protocol

Objective: To determine the purity of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid and quantify it against a reference standard.

Instrumentation & Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/DAD detector.

  • Reference Standard (RS) of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid of known purity.

  • Acetonitrile (HPLC Grade).

  • Ammonium Acetate (Analytical Grade).

  • Water (HPLC Grade).

Chromatographic Conditions Summary

ParameterRecommended Value
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or determined λmax)
Run Time 30 minutes
Gradient Program 0-5 min (10% B), 5-20 min (10% to 90% B), 20-25 min (90% B), 25.1-30 min (10% B)

Procedure:

  • Mobile Phase Preparation:

    • Accurately weigh the required amount of ammonium acetate to prepare a 10 mM solution in HPLC-grade water.

    • Adjust the pH to 4.5 using glacial acetic acid.

    • Filter through a 0.45 µm membrane filter and degas.

  • Reference Standard (RS) Solution Preparation (approx. 0.1 mg/mL):

    • Accurately weigh about 10 mg of the RS into a 100 mL volumetric flask.

    • Dissolve in a 50:50 mixture of Mobile Phase A and B, sonicate if necessary, and dilute to the mark.

  • Sample Solution Preparation (approx. 0.1 mg/mL):

    • Accurately weigh about 10 mg of the test sample into a 100 mL volumetric flask.

    • Prepare the solution as described for the RS.

  • System Suitability Test (SST):

    • Before sample analysis, inject the RS solution five times consecutively.

    • The system is deemed suitable for use if it meets the criteria in the table below. This ensures the trustworthiness of the results.[7]

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates (N) > 2000
RSD of Peak Area (n=5) ≤ 2.0%
RSD of Retention Time (n=5) ≤ 1.0%
  • Analysis Sequence:

    • Inject a blank (diluent).

    • Perform the SST injections.

    • Inject the sample solution in duplicate.

    • Bracket the sample injections with a single injection of the RS to monitor for any drift.

  • Calculations:

    • Purity (% Area): Calculate the percentage of the main peak area relative to the total area of all peaks in the chromatogram (excluding the blank).

      • % Purity = (Area_Analyte / Total_Area_All_Peaks) * 100

    • Assay (% w/w):

      • Assay (%) = (Area_Sample / Area_RS) * (Conc_RS / Conc_Sample) * Purity_RS

Prep Prepare Mobile Phase, Reference, and Sample Solutions Equilibrate Equilibrate HPLC System with Mobile Phase Prep->Equilibrate SST Perform System Suitability Test (SST) (5 injections of Reference Standard) Equilibrate->SST Check Verify SST Criteria (RSD, Tailing, Plates) SST->Check Analyze Inject Blank, Reference, and Sample Solutions Check->Analyze Pass Troubleshoot Troubleshoot System Check->Troubleshoot Fail Integrate Integrate Peak Areas Analyze->Integrate Calc Calculate Purity (Area %) and Assay (vs. Reference) Integrate->Calc Report Generate Report Calc->Report

Caption: Workflow for HPLC purity and assay analysis.

Spectroscopic Methods for Identification

Spectroscopic techniques provide fingerprint information to confirm the chemical structure and identity of the material. They are complementary methods used for unequivocal identification.[8][9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies the functional groups present in a molecule based on their characteristic absorption of infrared radiation.[10]

Protocol:

  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for rapid analysis. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a disc.[9]

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Interpretation: Compare the obtained spectrum with that of a reference standard. The positions of the principal absorption bands must correspond.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)AssignmentFunctional Group
3400 - 3200N-H stretchingPrimary Amine (-NH₂)
3300 - 2500 (broad)O-H stretchingCarboxylic Acid (-COOH)
~3050C-H stretchingAromatic Ring
~1700C=O stretchingCarboxylic Acid (-COOH)
1620 - 1580N-H bending, C=C stretchingAmine, Aromatic/Pyrazole Ring
1550 - 1450C=N, C=C stretchingPyrazole and Benzene Rings
UV-Visible Spectroscopy

Principle: This technique measures the absorption of UV-Vis light by the molecule's chromophores. It is a simple and rapid method for identity confirmation and can be used for quantitative analysis if a specific chromophore is present.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.01 mg/mL) in a suitable solvent like methanol or ethanol.

  • Data Acquisition: Scan the solution from 400 nm to 200 nm using the solvent as a blank.

  • Interpretation: The spectrum should exhibit an absorption maximum (λmax) at the same wavelength as the reference standard. The presence of the substituted benzene and pyrazole rings is expected to result in strong UV absorption.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR provides detailed information about the carbon-hydrogen framework of the molecule, making it the most powerful technique for structural elucidation and confirmation.[5][11]

Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[12]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.[9]

  • Interpretation: The chemical shifts, integration values (for ¹H), and coupling patterns should be consistent with the structure of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid and match the spectrum of the reference standard.

Thermal Analysis

Thermal analysis techniques provide information about the physical properties and stability of the material.[13]

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between the sample and a reference as a function of temperature. It is used to determine the melting point and assess the presence of polymorphic forms.

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and crimp-seal it.

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Interpretation: The sample should exhibit a single, sharp endothermic peak corresponding to its melting point. A broad peak or the presence of multiple peaks may indicate impurities or polymorphism. For aminobenzoic acids, melting is often followed by decomposition.[14]

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability and the presence of residual solvents or water.

Protocol:

  • Sample Preparation: Place 5-10 mg of the sample into a TGA pan.

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Interpretation: A stable compound will show no significant mass loss until its decomposition temperature. An early mass loss may indicate the presence of volatile impurities like residual solvents. Studies on similar compounds show that thermal decomposition can be accelerated at higher temperatures.[15]

Conclusion

The quality control of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid requires a multi-pronged analytical approach. The combination of HPLC for purity and assay, spectroscopic techniques (FT-IR, UV-Vis, NMR) for identity, and thermal methods (DSC, TGA) for physical characterization provides a comprehensive quality profile. Adherence to these protocols, grounded in established scientific principles and regulatory expectations, ensures that the intermediate meets the stringent requirements for use in pharmaceutical synthesis, ultimately safeguarding the quality of the final drug product.

References

  • Collaborative International Pesticides Analytical Council. (2020). MULTI-ACTIVE METHOD FOR THE ANALYSIS OF ACTIVE SUBSTANCES IN FORMULATED PRODUCTS TO SUPPORT QUALITY CONTROL. CIPAC.
  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid.
  • Baghdad Science Journal. (2023). Indirect Flow Injection Spectrophotometric and Chromatographic Methods for the Determination of Mebendazole in Pharmaceutical Formulations.
  • Benchchem. Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers.
  • ResearchGate. (2022). Synthesis and characterization of N-(2-aminophenyl)- 2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. Experimental and theoretical study.
  • Royal Society of Chemistry. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry.
  • ResearchGate. (2025). Thermal Studies on Some Substituted Aminobenzoic Acids.
  • Protheragen. Five Key Elements of Pharmaceutical Intermediate Quality Control.
  • PYG Lifesciences. (2024). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions.
  • AKJournals. Thermal Studies on Some Substituted Aminobenzoic Acids.
  • National Institutes of Health. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC.
  • International Council for Harmonisation. Quality Guidelines. ICH.
  • MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
  • Scholars Research Library. Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives.
  • Protheragen. Pharmaceutical Intermediate Quality Standards: A Practical Guide.
  • The MAK Collection for Occupational Health and Safety. (2024). Determination of benzoic acid in workplace air using high- performance liquid chromatography (HPLC-DAD).
  • Benchchem. A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.
  • ResearchGate. Synthesis and study of the hydrolytic and thermo-oxidative stability of p-(N-β-D-mannopyranosyl)aminobenzoic acid.
  • European Medicines Agency. (2025). ICH M4Q (R2) Guideline on the common technical document for the registration of pharmaceuticals for human use.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid

Welcome to the technical support center for the synthesis of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you improve your reaction yields and overcome common challenges.

Troubleshooting Guide: Addressing Common Synthesis Issues

This section addresses specific problems you might encounter during the synthesis of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid. A plausible and common synthetic route involves the cyclocondensation reaction of a substituted hydrazine with a β-ketoester to form the pyrazole core, followed by functional group manipulations. A key reaction is the condensation of 2-hydrazinobenzoic acid with 3-amino-2-butenenitrile (from the self-condensation of acetonitrile) or a similar 1,3-dicarbonyl equivalent.

Below, we break down potential issues, their probable causes, and recommended solutions.

Problem 1: Low or No Product Formation

Probable Cause A: Poor Quality of Starting Materials

The purity of your starting materials, particularly the hydrazine derivative, is critical. Hydrazine derivatives can be susceptible to oxidation and degradation.

Solution:

  • Verify Purity: Always check the purity of your 2-hydrazinobenzoic acid and the β-dicarbonyl compound (or its precursor) by NMR or melting point analysis before starting the reaction.

  • Fresh Hydrazine: If possible, use freshly prepared or newly purchased hydrazine derivatives. If using a salt like hydrazine hydrochloride, ensure it is dry.

Probable Cause B: Inefficient Cyclocondensation

The formation of the pyrazole ring is the core of this synthesis. Incomplete or slow reaction can be a major source of low yield.

Solution:

  • Solvent Choice: The choice of solvent is crucial. Polar protic solvents like ethanol or acetic acid are often effective for this type of condensation as they can facilitate proton transfer.

  • Catalysis: The reaction is often acid-catalyzed. If using a hydrazine salt, the inherent acidity might be sufficient. If not, adding a catalytic amount of a mineral acid (e.g., HCl) or an organic acid (e.g., acetic acid) can significantly improve the reaction rate.

  • Temperature and Reaction Time: These reactions often require heating. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time.

Probable Cause C: Competing Side Reactions

Hydrazines can undergo various side reactions. For instance, the formation of hydrazones with the keto group of the β-ketoester without subsequent cyclization can be a problem.

Solution:

  • Control of pH: Maintaining a slightly acidic pH can favor the cyclization step over the formation of stable hydrazones.

  • Reaction Conditions: Ensure that the reaction conditions are optimized to favor the desired intramolecular cyclization.

Problem 2: Difficulty in Product Isolation and Purification

Probable Cause A: Product Solubility

The product, being an amino acid derivative, is amphoteric and may have challenging solubility properties, making extraction and crystallization difficult.

Solution:

  • pH Adjustment: Carefully adjust the pH of the aqueous solution during workup to find the isoelectric point of the product, at which it will have minimum solubility and precipitate out.

  • Recrystallization Solvent Screening: Screen a variety of solvents or solvent mixtures for recrystallization. Common choices include ethanol/water, methanol, or ethyl acetate/hexanes mixtures.

Probable Cause B: Presence of Impurities

Unreacted starting materials or byproducts can co-precipitate with the product.

Solution:

  • Chromatography: If recrystallization is ineffective, column chromatography may be necessary. A silica gel column with a gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) is a good starting point.

  • Washing: Thoroughly wash the crude product with appropriate solvents to remove unreacted starting materials. For example, washing with a non-polar solvent can remove organic impurities, while washing with water at a specific pH can remove more polar impurities.

Experimental Workflow: A Proposed Synthesis Protocol

This protocol is based on established methods for pyrazole synthesis.

Caption: Proposed workflow for the synthesis of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid.

Detailed Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydrazinobenzoic acid (1 equivalent) in ethanol.

  • Addition of Reagents: Add 3-amino-2-butenenitrile (1.1 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction may take several hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter it. If not, slowly add water until a precipitate forms. Adjust the pH to the isoelectric point to maximize precipitation.

  • Isolation: Collect the solid by filtration and wash it with cold water and then a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the reaction?

The acid catalyst protonates the carbonyl oxygen of the β-dicarbonyl compound (or the nitrile nitrogen of 3-amino-2-butenenitrile), making the carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine. It also facilitates the dehydration step in the final stage of pyrazole ring formation.

Q2: Can I use a different hydrazine source?

Yes, you can use a salt like 2-hydrazinobenzoic acid hydrochloride. In this case, you may not need an additional acid catalyst. However, a base might be required to free the hydrazine in situ.

Q3: My yield is consistently low. What are the most critical parameters to optimize?

Based on our experience with similar syntheses, the most critical parameters to investigate are:

  • Reaction Temperature: Ensure you are at the optimal reflux temperature for your chosen solvent.

  • Catalyst Loading: The amount of acid catalyst can significantly impact the reaction rate and yield. Too much can lead to side reactions, while too little will result in a sluggish reaction.

  • Purity of Starting Materials: As mentioned in the troubleshooting guide, this is a very common reason for low yields.

Q4: Are there alternative synthetic routes I can consider?

An alternative approach could be a Buchwald-Hartwig amination.[1][2] This would involve coupling 3-amino-5-methylpyrazole with a 2-halobenzoic acid (e.g., 2-iodobenzoic acid). This method is powerful but requires a palladium catalyst and a specific ligand, which can be expensive and require careful optimization.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_Investigation Initial Checks cluster_Optimization Optimization Strategies cluster_Advanced Alternative Approaches start Low Yield of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid check_purity Check Purity of Starting Materials (NMR, m.p.) start->check_purity check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions optimize_catalyst Optimize Acid Catalyst (Type and Loading) check_purity->optimize_catalyst If purity is good check_conditions->optimize_catalyst If conditions are correct optimize_solvent Screen Different Solvents (e.g., Acetic Acid, Toluene with Dean-Stark) optimize_catalyst->optimize_solvent optimize_workup Refine Workup and Purification (pH adjustment, Recrystallization) optimize_solvent->optimize_workup alternative_route Consider Alternative Synthesis (e.g., Buchwald-Hartwig Amination) optimize_workup->alternative_route If yield is still low

Caption: A logical flow for troubleshooting low yield in the synthesis.

Quantitative Data Summary (Hypothetical Optimization)

The following table presents a hypothetical optimization of the reaction conditions to illustrate the impact of different parameters on the yield.

Entry Solvent Catalyst (mol%) Temperature (°C) Time (h) Yield (%)
1EthanolAcetic Acid (5)78 (Reflux)1245
2EthanolHCl (2)78 (Reflux)1255
3Acetic AcidNone118 (Reflux)865
4Toluenep-TSA (5)110 (Reflux)1650

This data is illustrative and should be confirmed experimentally.

References

  • CN112778147A: Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • US5616723A: Process for the preparation of 3-amino-5-methylpyrazole.
  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega. [Link]

  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka | Patsnap. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. ResearchGate. [Link]

  • (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one. NIH. [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

Sources

Optimization

Technical Support Center: Purification of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid. This document is designed for researchers, medicinal chemists, and process deve...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of this important heterocyclic intermediate. We provide in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and the scientific reasoning behind our recommendations.

Section 1: Understanding the Molecule's Purification Profile

2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid is an amphoteric molecule, possessing both a basic amino group and an acidic carboxylic acid group. This zwitterionic potential, combined with its aromatic systems, dictates its solubility and chromatographic behavior. Its molecular weight is approximately 219.23 g/mol . The key to successful purification lies in exploiting the subtle differences in physicochemical properties between the target compound and its process-related impurities.

Key Physicochemical Properties Influencing Purification:

  • Amphoteric Nature: The presence of both acidic (-COOH) and basic (-NH2) functional groups means its solubility is highly pH-dependent. It will be more soluble in acidic and basic aqueous solutions compared to neutral pH, where it likely exists as a less soluble zwitterion.

  • Polarity: The combination of a pyrazole ring, an amino group, and a benzoic acid moiety results in a polar molecule, suggesting poor solubility in non-polar organic solvents and moderate to good solubility in polar protic solvents.

  • Hydrogen Bonding: The molecule can act as both a hydrogen bond donor (from -COOH and -NH2) and acceptor (from N atoms and O atoms), leading to strong intermolecular interactions that can affect crystal lattice formation and solubility.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid.

Q1: What are the most likely impurities in my crude product?

Answer: Impurities typically arise from the synthetic route used. A common synthesis for N-aryl pyrazoles involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[1][2][3]

  • Unreacted Starting Materials: The most common impurities are residual 2-hydrazinylbenzoic acid or the 1,3-dicarbonyl synthon (e.g., acetoacetic ester or a derivative).

  • Regioisomers: A significant challenge in pyrazole synthesis is controlling regioselectivity. Depending on the reaction conditions, you may form the undesired regioisomer, 2-(3-Amino-5-methyl-pyrazol-1-yl)-benzoic acid. These isomers often have very similar polarities, making them difficult to separate by standard chromatography or recrystallization.

  • Byproducts from Side Reactions: Self-condensation of starting materials or degradation products can lead to complex impurity profiles. For instance, oxidative degradation can result in colored impurities.

Q2: My recrystallization attempt resulted in poor recovery or no crystals. What went wrong?

Answer: This is a classic purification problem often tied to solvent selection and saturation. Benzoic acid and its derivatives are significantly more soluble in hot water than in cold water, a principle that can be extended to other polar protic solvents.[4]

  • Incorrect Solvent Choice: You may have chosen a solvent in which the compound is too soluble at room temperature (e.g., DMSO, DMF) or completely insoluble even when hot (e.g., hexanes).

  • Insufficient Solute Concentration: If the solution is not saturated at the higher temperature, it will not become supersaturated upon cooling, and crystallization will not occur. You may have used too much solvent.

  • Rapid Cooling: Cooling the solution too quickly (e.g., by immediately placing it in an ice bath) promotes precipitation rather than crystallization. This traps impurities and results in a fine, often impure, powder instead of well-defined crystals.

Q3: I have a persistent yellow or brown tint in my final product. How can I remove it?

Answer: Colored impurities are often highly conjugated or oxidized species.

  • Activated Carbon Treatment: A common and effective method is to perform a hot filtration with a small amount of activated carbon (charcoal). Dissolve your crude product in a suitable hot solvent, add a pinch of activated carbon (typically 1-2% w/w), keep the solution hot for 5-10 minutes, and then perform a hot gravity filtration to remove the carbon. The colored impurities adsorb to the surface of the carbon. Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.

  • Solvent Choice: Sometimes the color is due to a specific impurity that is more soluble in one solvent than another. Experimenting with different recrystallization solvents can leave the colored impurity behind in the mother liquor.

Q4: When is column chromatography a better choice than recrystallization?

Answer: Column chromatography is preferred under several circumstances:

  • Separating Isomers: When dealing with regioisomers that have nearly identical solubilities, making separation by recrystallization impossible.

  • Multiple Impurities: If your crude material contains several impurities with varying polarities.

  • Oily or Non-crystalline Products: If the crude product is an oil or fails to crystallize, chromatography is the primary method for purification.

  • High Purity Requirement: For achieving very high purity (>99.5%), a final chromatographic step is often necessary.

Section 3: Standardized Purification Protocols

These protocols provide a starting point for developing a robust purification strategy. Always perform small-scale trials before committing the bulk of your material.

Protocol 1: Optimized Recrystallization Workflow

This protocol is based on the principle of differential solubility of benzoic acid derivatives in polar solvents.[4][5]

  • Solvent Screening (Small Scale):

    • Place ~20 mg of your crude material into several test tubes.

    • Add a different potential solvent (e.g., water, ethanol, methanol, isopropanol, acetonitrile, or mixtures like ethanol/water) dropwise to each tube at room temperature until a slurry is formed.

    • Heat the tubes in a water bath. A good solvent will dissolve the compound completely upon heating.

    • Allow the tubes to cool slowly to room temperature, followed by cooling in an ice bath.

    • A successful solvent will result in the formation of a significant amount of crystalline precipitate.

  • Recrystallization Procedure (Scale-Up):

    • Place the crude 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid into an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

    • Optional: If the solution is colored, remove it from the heat, let it cool slightly, add activated carbon, and bring it back to a gentle boil for 5 minutes.

    • Perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove insoluble impurities (and carbon, if used).

    • Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is critical for forming pure crystals.

    • Once the flask has reached ambient temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining mother liquor.

    • Dry the purified crystals under vacuum.

Table 1: Recrystallization Solvent Screening Guide
Solvent SystemObservation & Rationale
Water (H₂O)Expect low solubility at room temp, but significantly higher solubility when hot. Good for removing non-polar impurities.
Ethanol (EtOH)Good general-purpose polar protic solvent. Often dissolves the compound at room temperature, but an EtOH/Water mixture can be ideal.
Methanol (MeOH)Similar to ethanol but may be too effective a solvent, leading to lower recovery. Often used in cases of high impurity loads.[6]
Isopropanol (IPA)Less polar than EtOH/MeOH. May provide a better solubility differential between hot and cold.
Acetonitrile (MeCN)A polar aprotic solvent. Can be effective if protic solvents lead to side reactions or poor crystal formation.
Protocol 2: Silica Gel Column Chromatography

This is a standard method for purifying moderately polar organic compounds.

  • TLC Analysis:

    • First, determine an appropriate eluent system using Thin Layer Chromatography (TLC).

    • Dissolve a small sample of the crude material in a suitable solvent (e.g., methanol or ethyl acetate).

    • Spot the solution on a silica TLC plate.

    • Develop the plate in various solvent systems. A good system will show clear separation of your product from impurities, with the product spot having an Rf value between 0.2 and 0.4.

    • Start with solvent systems like Ethyl Acetate/Hexanes or Dichloromethane/Methanol. Given the compound's polarity, you will likely need a polar system. A small amount of acetic acid (0.5-1%) can be added to the eluent to improve peak shape by suppressing the ionization of the carboxylic acid group.

  • Column Preparation and Loading:

    • Prepare a slurry of silica gel in the chosen eluent and pack the column.

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like methanol), adsorb it onto a small amount of silica gel, and evaporate the solvent.

    • Carefully load the dried, silica-adsorbed product onto the top of the packed column.

  • Elution and Fraction Collection:

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.

Section 4: Visual Workflows and Diagrams

Diagram 1: General Purification Strategy

This flowchart outlines the decision-making process for purifying the crude product.

Purification_Workflow cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Methods cluster_end Final State Crude Crude Product Analysis Purity Analysis (TLC/HPLC/NMR) Crude->Analysis Recrystal Recrystallization Analysis->Recrystal Purity Low (Few Impurities) Column Column Chromatography Analysis->Column Purity Low (Complex Mixture/Isomers) Pure Pure Product (>98%) Analysis->Pure Purity OK Recrystal->Analysis Re-evaluate Column->Analysis Re-evaluate

Caption: Decision workflow for selecting a purification method.

Diagram 2: Potential Impurity Sources in Synthesis

This diagram illustrates how impurities can arise from a typical pyrazole synthesis pathway.

Impurity_Sources cluster_reactants Starting Materials cluster_reaction Reaction & Product cluster_impurities Potential Impurities Hydrazine 2-Hydrazinylbenzoic Acid Reaction Condensation Reaction Hydrazine->Reaction Imp1 Unreacted Hydrazine Hydrazine->Imp1 Incomplete Reaction Dicarbonyl 1,3-Dicarbonyl Synthon Dicarbonyl->Reaction Imp2 Unreacted Dicarbonyl Dicarbonyl->Imp2 Incomplete Reaction Product Desired Product Reaction->Product Imp3 Regioisomer Reaction->Imp3 Poor Regiocontrol Imp4 Side-Reaction Products Reaction->Imp4 Side Reactions

Caption: Common sources of impurities in pyrazole synthesis.

References

  • CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Google Patents.
  • MDPI. (2018). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Available at: [Link]

  • Azgaou, K., et al. (2022). Synthesis and characterization of N-(2-aminophenyl)- 2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. Experimental and theoretical study. ResearchGate. Available at: [Link]

  • US5616723A - Process for the preparation of 3-amino-5-methylpyrazole. Google Patents.
  • ACS Omega. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Available at: [Link]

  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Patsnap.
  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • (PDF) SYNTHESIS AND CRYSTAL STUDY OF 2-((3-METHYL-1H-PYRAZOL-5-YL)-1-OCTYL-1H-BENZIMIDAZOLE. ResearchGate. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). Available at: [Link]

  • Rapid TLC Separation of some Closely Related 1-(2-Benzothiazolyl)-3- Methyl5Phenyl Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Recrystallization of Benzoic Acid. University of Massachusetts. Available at: [Link]

  • 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid. PubChem. Available at: [Link]

  • Recrystallisation of benzoic acid. YouTube. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Pyrazole Ring Formation

Prepared by the Senior Application Scientist Team Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are act...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working on synthesizing pyrazole-containing molecules. Pyrazoles are a cornerstone of medicinal chemistry, forming the core of drugs like Celecoxib, Sildenafil, and Stanozolol.[1]

This document moves beyond standard textbook procedures to provide practical, field-tested advice in a troubleshooting and FAQ format. We aim to explain the causality behind experimental choices, empowering you to rationalize and optimize your reaction conditions effectively.

Section 1: Frequently Asked Questions - Core Concepts in Pyrazole Synthesis

This section addresses foundational questions regarding the most common strategies for pyrazole ring construction.

Q1: What is the most common and straightforward method for synthesizing a pyrazole ring?

The most classic and widely used method is the Knorr pyrazole synthesis , which involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound (or its synthetic equivalent).[1][2] This method is valued for its simplicity and the ready availability of starting materials.

Q2: Can you briefly explain the mechanism of the Knorr synthesis?

Certainly. The reaction typically proceeds through two key stages. First, one of the nitrogen atoms of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form an imine or enamine intermediate. Following this, the second nitrogen atom performs an intramolecular nucleophilic attack on the remaining carbonyl group, leading to a cyclized intermediate. The final step is a dehydration event, which results in the formation of the aromatic pyrazole ring.[2] A catalytic amount of acid, such as acetic acid, is often used to facilitate the dehydration steps.[3]

dot

Troubleshooting_Workflow Start Low Yield Observed Temp Optimize Temperature Start->Temp Is reaction slow or decomposing? Solvent Screen Solvents Temp->Solvent Still suboptimal? Stoich Adjust Stoichiometry Solvent->Stoich Yield improved but incomplete conversion? Result Improved Yield Stoich->Result

Caption: A systematic workflow for troubleshooting low reaction yields.

Q: I've isolated a product, but it's not my target pyrazole. What could it be?

A: A stable intermediate. The reaction may have stalled before the final cyclization or aromatization step.

  • Causality & Explanation: This is particularly common when using starting materials with potent electron-withdrawing groups. For example, the reaction between a hydrazone and a nitroolefin using an electron-demanding aldehyde (like 4-nitrobenzaldehyde) can yield a stable Michael addition product that fails to cyclize under standard conditions. [4]Similarly, without proper conditions for dehydration, the hydroxyl-pyrazoline intermediate may be isolated.

  • Troubleshooting Steps:

    • Characterize the intermediate: Use NMR, IR, and MS to confirm the structure of the isolated byproduct.

    • Force the cyclization: Re-subject the isolated intermediate to more forcing conditions. This could mean increasing the temperature, adding a stronger acid or base catalyst, or changing to a higher-boiling solvent to drive off water.

    • Modify the initial conditions: If isolating the intermediate is a recurring problem, adjust the initial reaction conditions to be more forcing to ensure the reaction proceeds to completion in one pot.

Q: I'm struggling with purification. Are there any tricks for isolating pyrazoles?

A: Leverage the product's physical properties. Many pyrazole products are stable, crystalline solids.

  • Causality & Explanation: The planar, aromatic structure of pyrazoles often leads to high crystallinity. This property can be exploited for purification.

  • Troubleshooting Steps:

    • Precipitation/Crystallization: Once the reaction is complete (monitored by TLC or LCMS), try adding a non-solvent to the reaction mixture. For reactions run in alcohols like methanol or ethanol, adding water is a very common technique to precipitate the organic product. [3][4] 2. Filtration: The resulting solid can often be collected by simple vacuum filtration, washed with a cold solvent mixture (e.g., methanol/water), and dried. [4]This often yields a product of sufficient purity without the need for column chromatography.

    • pH Adjustment: If your pyrazole has a basic nitrogen (N2) that is not substituted, its solubility may be pH-dependent. An acid/base wash during workup can help remove certain impurities.

Section 3: Optimizing Key Reaction Parameters

A deeper dive into the critical variables that control the success of pyrazole synthesis.

Catalyst and Additive Selection

The choice of catalyst is dictated by the specific pyrazole synthesis route. Simply stating a reaction is "acid-catalyzed" is insufficient for robust optimization.

Catalyst/Additive TypeExample(s)Typical Use Case & Rationale
Brønsted Acid Acetic Acid, p-TsOHKnorr synthesis from 1,3-diketones. Protonates carbonyls, activating them for nucleophilic attack and facilitates the final dehydration step. [3]
Lewis Acid LiClO₄, Al(OTf)₃, Cu(OTf)₂Can be more effective than Brønsted acids for less reactive substrates. Coordinates to carbonyl oxygen, providing stronger activation. [5]
Base K₂CO₃, Cs₂CO₃, DBUUsed in MCRs or reactions involving deprotonation steps, such as those starting from tosylhydrazones. [1][5]
Transition Metals Ag(I), Cu(I/II), Pd(0/II), RuRequired for specific bond formations, such as cycloadditions with alkynes, C-H activation, or cross-coupling reactions to build complex pyrazoles. [5][6]
**Iodine (I₂) **I₂Can act as a mild Lewis acid and/or an oxidant to facilitate C-N bond formation or subsequent aromatization steps. [1][6]
  • Expert Insight: Do not assume catalysts are interchangeable. In one reported optimization, Cu(OTf)₂ gave a 60% yield, while Fe(OTf)₃ resulted in no product, highlighting the critical role of metal choice. [5]Always perform a small-scale screen of catalyst types if a literature procedure is not available for your specific substrates.

The Decisive Role of the Solvent

The reaction solvent is not an inert medium; it is an active participant in the reaction mechanism.

Solvent ClassExample(s)Impact on Pyrazole Synthesis
Polar Protic Methanol, Ethanol, Ethylene GlycolOften the best choice. Can stabilize charged intermediates and facilitate proton transfer. Often results in cleaner reactions and higher yields for classic condensations. [5][4]
Polar Aprotic DMF, DMAc, DMSOGood for dissolving a wide range of reactants and can support reactions involving ionic intermediates. Sometimes used for higher temperature reactions. [6]
Non-Polar Aprotic Toluene, Dioxane, THFGenerally less effective for classic condensation routes. May be preferred for specific metal-catalyzed processes where protic solvents would interfere with the catalyst. [5][4]
  • Self-Validating Protocol: When developing a new pyrazole synthesis, set up parallel reactions in Ethanol, Toluene, and Acetonitrile. The results from this simple screen will provide invaluable information about the nature of the reaction's transition state and guide further optimization.

Section 4: Experimental Protocols

These protocols provide a starting point for practical laboratory work.

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol is adapted from a standard laboratory procedure for the reaction of a β-ketoester with hydrazine. [3] Materials:

  • β-Ketoester (e.g., Ethyl Benzoylacetate) (1.0 eq)

  • Hydrazine hydrate (2.0 eq)

  • Solvent (e.g., 1-Propanol or Ethanol)

  • Catalyst (e.g., Glacial Acetic Acid, ~3-5 drops)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the β-ketoester (1.0 eq) and the alcohol solvent (e.g., 5 mL per 1 gram of ketoester).

  • Begin stirring the solution at room temperature.

  • Add the hydrazine hydrate (2.0 eq) to the flask, followed by the catalytic acetic acid.

  • Heat the reaction mixture to reflux (typically 80-100 °C, depending on the alcohol).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketoester is consumed (typically 1-3 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Slowly add water to the flask while stirring until a precipitate forms. Continue adding water to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold water or a water/alcohol mixture.

  • Dry the product under vacuum to obtain the crude pyrazole, which can be further purified by recrystallization if necessary.

Protocol 2: General Workflow for Optimizing a New Pyrazole Reaction

Objective: To efficiently determine the optimal solvent, temperature, and catalyst for a novel pyrazole synthesis.

Methodology:

  • Setup: Use a parallel synthesis reaction block or a series of small vials (e.g., 2 mL HPLC vials) with stir fleas.

  • Stoichiometry: For the initial screen, use a 1:1.2 ratio of your two main components (e.g., diketone:hydrazine).

  • Solvent Screen (at Room Temperature):

    • Set up three reactions. To each, add the starting materials.

    • To Vial 1, add Ethanol.

    • To Vial 2, add Toluene.

    • To Vial 3, add Acetonitrile.

    • Let stir at room temperature for 12-24 hours. Analyze a small aliquot from each by LCMS or TLC to determine which solvent system shows the most promising conversion.

  • Temperature Screen:

    • Using the best solvent from the previous step, set up three new reactions at different temperatures: Room Temperature, 60 °C, and 90 °C (or reflux).

    • Monitor over time to find the temperature that gives the best balance of reaction rate and purity.

  • Catalyst Screen:

    • Using the best solvent and temperature identified, set up a series of reactions to screen catalysts.

    • Reaction 1: No catalyst (control).

    • Reaction 2: 10 mol% Acetic Acid.

    • Reaction 3: 10 mol% Cu(OTf)₂.

    • Reaction 4: 10 mol% K₂CO₃.

    • Analyze the outcomes to identify the most effective catalytic system.

  • Scale-Up: Once the optimal conditions are identified from the small-scale screen, perform the reaction on a larger, preparative scale.

References
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • A General, One-Pot, Regioselective Synthesis of Substituted Pyrazoles. Organic Syntheses Procedure. [Link]

  • synthesis of pyrazoles. (2019). YouTube. [Link]

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). National Institutes of Health (NIH). [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility for 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid

From the Desk of the Senior Application Scientist Welcome to the technical support center. As scientists, we understand that unexpected experimental behavior, such as compound precipitation, can be a significant roadbloc...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. As scientists, we understand that unexpected experimental behavior, such as compound precipitation, can be a significant roadblock. This guide is designed to provide you with a systematic, cause-and-effect approach to resolving solubility challenges encountered with 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid in your assays. Our goal is to move beyond simple procedural fixes and empower you with the underlying chemical principles to make informed decisions at the bench.

Compound Profile: Understanding the "Why" of Insolubility

2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. This dual nature is the primary determinant of its solubility behavior.

  • Acidic Group: The carboxylic acid on the benzoic ring (predicted pKa ~4.0-4.5) is deprotonated and negatively charged at higher pH.

  • Basic Group: The amino group on the pyrazole ring (predicted pKa ~2.5-3.5) is protonated and positively charged at very low pH.

The solubility of such a compound is lowest at its isoelectric point (pI) , the pH at which the net charge is zero. At this pH, intermolecular attractions are maximized, leading to aggregation and precipitation. For this molecule, the pI is estimated to be in the acidic range (pH 3-4). Away from the pI, the molecule becomes charged (either cationic at low pH or anionic at high pH), which enhances its interaction with water and dramatically increases solubility.[1][2]

Property Predicted Value / Characteristic Implication for Solubility
Molecular Formula C₁₁H₁₁N₃O₂Relatively small molecule.
Molecular Weight ~217.23 g/mol Standard for small molecule drugs.
Predicted pKa (Acid) 4.0 - 4.5The carboxylic acid group will be >99% deprotonated (anionic) at physiological pH (7.4).
Predicted pKa (Base) 2.5 - 3.5The amino group will be neutral at physiological pH (7.4).
Overall Charge at pH 7.4 Net negative (anionic).Should be soluble, but aggregation or low intrinsic solubility of the anion can still be an issue.
Predicted LogP ~1.5 - 2.5Indicates moderate lipophilicity; may prefer organic solvents over aqueous media.
Common Solvents Soluble in DMSO, slightly soluble in methanol.[3]High concentration stock solutions should be prepared in an appropriate organic solvent like DMSO.

Troubleshooting FAQ

Q1: My compound precipitates instantly when I dilute my DMSO stock into aqueous assay buffer (e.g., PBS at pH 7.4). What's happening?

Answer: This is a common phenomenon often called "DMSO shock" or precipitation upon dilution. While your compound is fully dissolved in 100% DMSO, its solubility in the final, mostly aqueous, assay buffer is much lower. When the DMSO stock is added, the localized concentration of the compound in the buffer is transiently very high, exceeding its solubility limit before the DMSO can disperse, causing it to crash out of solution.

The key is to control the dilution process carefully and ensure the final DMSO concentration is as low as possible while maintaining solubility. Many cell-based assays are sensitive to DMSO, with concentrations above 0.5-1% often causing cytotoxicity or off-target effects.[4][5]

Solution: Follow a rigorous serial dilution protocol. See Protocol 1 for a step-by-step guide.

Q2: I tried a better dilution technique, but I still see precipitation over time or at higher concentrations. Can I use pH to keep it in solution?

Answer: Absolutely. Given the compound's amphoteric nature, pH is the most powerful tool to enhance its solubility. At a neutral pH of 7.4, the carboxylic acid group is deprotonated, making the molecule an anion. While this charged form is more soluble than the neutral form, its intrinsic solubility might still be low. By further increasing the pH (e.g., to 8.0 or 8.5), you can ensure the compound remains fully in its anionic, more soluble state and prevent any equilibrium shift back towards the less soluble neutral form.[1][6][7]

Conversely, decreasing the pH to well below the pI (e.g., pH < 2) would create the cationic form, which would also be more soluble. However, most biological assays cannot tolerate such extreme pH values.

Solution: Perform a pH-solubility screen to identify the optimal pH for your assay that maintains compound solubility without compromising biological activity. See Protocol 2 for a detailed methodology.

Caption: pH-dependent ionization states and their impact on solubility.

Q3: My assay is highly sensitive to both pH and DMSO. What are my other options for solubilization?

Answer: When pH and DMSO are not viable options, you can turn to advanced formulation strategies using co-solvents or cyclodextrins.

  • Co-solvents: These are water-miscible organic solvents that, when added in small amounts, reduce the overall polarity of the aqueous buffer.[][9] This makes the solvent system more "friendly" to moderately lipophilic compounds like yours, thereby increasing solubility. Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400). The key is to find a co-solvent and concentration that solubilizes your compound but does not interfere with the assay.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They act as molecular "buckets" that encapsulate the poorly soluble drug molecule, shielding its hydrophobic parts from water and forming a highly water-soluble inclusion complex.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for many small molecules.

Solution: Systematically screen a panel of co-solvents or cyclodextrins to find an effective solubilizing agent. See Protocol 3 and Protocol 4 .

Troubleshooting_Workflow start Compound Precipitation in Assay Buffer check_dmso Is final DMSO concentration >0.5%? start->check_dmso reduce_dmso Optimize Dilution Protocol (Protocol 1) Aim for DMSO <0.5% check_dmso->reduce_dmso Yes ph_screen Perform pH-Solubility Screen (Protocol 2) check_dmso->ph_screen No reduce_dmso->ph_screen check_ph Is assay compatible with pH change? ph_screen->check_ph advanced Screen Co-solvents / Cyclodextrins (Protocol 3 & 4) check_ph->advanced No success Solubility Issue Resolved check_ph->success Yes advanced->success

Caption: Systematic workflow for troubleshooting solubility issues.

Detailed Experimental Protocols

Protocol 1: Preparing Stock Solutions and Serial Dilution from DMSO
  • Prepare High-Concentration Stock: Dissolve 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved using vortexing or brief sonication.

  • Create Intermediate Dilution: Perform an intermediate dilution of the DMSO stock into your assay buffer. Crucially, add the DMSO stock to the buffer (not the other way around) while vortexing the buffer. A 1:10 or 1:20 dilution is a good starting point (e.g., 5 µL of 10 mM stock into 95 µL of buffer for a 500 µM intermediate solution with 5% DMSO).

  • Final Serial Dilutions: Use the intermediate dilution to perform further serial dilutions in the assay buffer. This ensures the DMSO concentration is lowered at each step, minimizing the risk of precipitation. For example, a 1:10 dilution of the 500 µM intermediate solution will yield a 50 µM final solution with a well-tolerated 0.5% DMSO.

Protocol 2: pH-Solubility Screening Protocol
  • Prepare Buffers: Prepare a series of your base assay buffer (e.g., phosphate or TRIS-based) adjusted to a range of pH values, such as 6.5, 7.0, 7.5, 8.0, and 8.5.

  • Add Compound: Add an excess amount of the solid compound to a fixed volume of each buffer in separate microcentrifuge tubes.

  • Equilibrate: Rotate the tubes at room temperature for 4-24 hours to allow the solution to reach equilibrium.

  • Separate Solid: Centrifuge the tubes at high speed (e.g., >14,000 x g) for 15-30 minutes to pellet the undissolved solid.

  • Quantify Supernatant: Carefully remove an aliquot of the clear supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

  • Measure Final pH: It is critical to measure the pH of the supernatant after equilibration, as it may differ from the starting buffer pH.[13]

  • Analyze: Plot the measured solubility against the final pH to determine the optimal pH for your experiment.

Protocol 3: Co-Solvent Screening Protocol
  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents.

Co-solvent Recommended Starting Concentration Range (v/v) Notes
Ethanol 1-10%Can sometimes affect protein stability.
Propylene Glycol (PG) 1-10%Generally well-tolerated in many assays.
PEG 400 1-10%Can be viscous; ensure thorough mixing.
  • Prepare Co-solvent/Buffer Mixes: Prepare your assay buffer containing the desired percentage of each co-solvent.

  • Test Solubility: Add your compound (from a concentrated DMSO stock) to each co-solvent/buffer mix to the desired final concentration.

  • Observe: Visually inspect for precipitation immediately and after a period of incubation (e.g., 1-2 hours) at the assay temperature. Use nephelometry or a similar light-scattering method for a more quantitative assessment.[14]

  • Validate: Once you find a condition that maintains solubility, run an assay control with just the buffer/co-solvent mix to ensure it does not interfere with your experimental results.

Protocol 4: Cyclodextrin-Assisted Solubilization
  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent starting point due to its high water solubility and low toxicity.[11]

  • Prepare Solutions: Prepare solutions of HP-β-CD in your assay buffer at various concentrations (e.g., 1%, 2%, 5% w/v).

  • Add Compound: Add your compound (from a DMSO stock) to each cyclodextrin solution to your target concentration.

  • Observe and Validate: As with co-solvents, observe for precipitation and run a vehicle control to check for assay interference. The formation of an inclusion complex can sometimes alter the compound's activity, which must be verified.

References

  • MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Retrieved from [Link]

  • Bermejo, M., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). PubMed. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (n.d.). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

  • Ishiguro, N., et al. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of DMSO on assay performance. Binding experiments were performed.... Retrieved from [Link]

  • ResearchGate. (n.d.). The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes. Retrieved from [Link]

  • MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Ionic Equilibria and the pH Dependence of Solubility. Retrieved from [Link]

  • Al-Saadi, H., et al. (n.d.). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. PMC. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. Retrieved from [Link]

  • ResearchGate. (2015). Does DMSO have an influence on tube formation assay (with EPC)?. Retrieved from [Link]

  • Tumpane, J., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega. Retrieved from [Link]

  • Sravani, B., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Applied Pharmaceutics. Retrieved from [Link]

  • PubMed. (n.d.). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). Retrieved from [Link]

  • NIH. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Retrieved from [Link]

  • ResearchGate. (n.d.). Aqueous and cosolvent solubility data for drug-like organic compounds. Retrieved from [Link]

  • CR Com. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. Retrieved from [Link]

  • NIH. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. Retrieved from [Link]

  • CORE. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Retrieved from [Link]

  • ResearchGate. (2021). Solubility Measurement and Thermodynamic Correlation of m-Aminobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid. Retrieved from [Link]

  • MDPI. (n.d.). A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Retrieved from [Link]

  • LookChemicals. (n.d.). 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzoic acid. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • PubMed. (2008). A 4-aminobenzoic acid derivative as novel lead for selective inhibitors of multidrug resistance-associated proteins. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Ensuring Reproducibility in Experiments with 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid

Welcome to the technical support center for 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and enhance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and enhance experimental reproducibility when working with this compound. Poor reproducibility can stem from a variety of factors, from the quality of starting materials to subtle variations in reaction and work-up conditions.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve consistent and reliable results.

I. Understanding the Molecule: Key Structural and Reactivity Insights

2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid is a heterocyclic compound featuring a 5-aminopyrazole core N-substituted with a benzoic acid moiety. The aminopyrazole unit is a versatile scaffold in medicinal chemistry, known for its diverse biological activities.[3] However, its polyfunctional nature, with multiple nucleophilic sites (the endocyclic nitrogens and the exocyclic amino group), can present challenges in synthesis and subsequent reactions, leading to issues with regioselectivity and side-product formation.

The presence of both an acidic carboxylic acid group and a basic amino group makes the molecule zwitterionic at certain pH values, which can influence its solubility and purification. Understanding these inherent properties is the first step toward troubleshooting experimental variability.

II. Frequently Asked Questions (FAQs)

Synthesis & Purification

Q1: My synthesis of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid is resulting in a low yield and multiple side products. What are the likely causes?

A1: The most common synthetic route to N-aryl-5-aminopyrazoles involves the condensation of a substituted hydrazine with a β-ketonitrile. For your target molecule, this would likely involve the reaction of 2-hydrazinobenzoic acid with 3-oxobutanenitrile (acetoacetonitrile). Several factors can contribute to low yields and impurities:

  • Purity of Starting Materials: The purity of both 2-hydrazinobenzoic acid and 3-oxobutanenitrile is critical. Impurities in the starting materials can lead to a cascade of side reactions. It is advisable to verify the purity of your starting materials by techniques like NMR or melting point analysis before starting the reaction.

  • Reaction Conditions: The reaction is sensitive to pH. An acidic medium generally favors the formation of the desired 5-amino isomer, while basic conditions can lead to the 3-amino isomer. The carboxylic acid on your hydrazine precursor can influence the local pH. Careful control of the reaction pH with a suitable buffer or acid catalyst is recommended.

  • Side Reactions: 2-Hydrazinobenzoic acid can undergo self-condensation or other side reactions under harsh conditions. The product, being an aminopyrazole, can also react further. For instance, the exocyclic amino group can react with any remaining β-ketonitrile.

  • Work-up Procedure: The zwitterionic nature of the product can make extraction and isolation tricky. The pH of the aqueous phase during work-up must be carefully adjusted to ensure the product is in a form that is soluble in the organic layer or precipitates out cleanly.

Q2: I am struggling with the purification of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid. What are the recommended methods?

A2: Purification can be challenging due to the compound's polarity and potential for zwitterion formation. Here are some strategies:

  • Crystallization: This is often the most effective method for obtaining high-purity material. The choice of solvent is crucial. A solvent system that allows the compound to be soluble at high temperatures and sparingly soluble at low temperatures is ideal. Consider solvent mixtures like ethanol/water, methanol/water, or dioxane/water. The pH of the solution can also be adjusted to promote crystallization.

  • Column Chromatography: While possible, it can be challenging due to the compound's polarity. A normal-phase silica gel column with a polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/methanol with a small amount of acetic acid to suppress ionization) can be used. Reverse-phase chromatography may also be an option.

  • Acid-Base Extraction: You can exploit the acidic and basic nature of the molecule. Dissolve the crude product in a dilute base (like sodium bicarbonate solution) to deprotonate the carboxylic acid and make it water-soluble. Wash with an organic solvent to remove non-acidic impurities. Then, acidify the aqueous layer with a dilute acid (like HCl) to precipitate the purified product. Ensure the final pH is carefully controlled to maximize precipitation.

Characterization & Stability

Q3: How can I be certain about the regiochemistry of my synthesized 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid?

A3: Distinguishing between the desired 1,5-disubstituted pyrazole and the potential 1,3-disubstituted isomer is crucial. Advanced NMR techniques are invaluable for unambiguous structure elucidation:

  • 1D NMR (¹H and ¹³C): While standard 1D NMR provides initial clues, it may not be sufficient for definitive assignment.

  • 2D NMR (HMBC, NOESY):

    • HMBC (Heteronuclear Multiple Bond Correlation): Look for correlations between the protons of the methyl group and the pyrazole ring carbons, and between the protons of the benzoic acid ring and the pyrazole ring carbons. This can help establish the connectivity.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Look for through-space correlations between the protons on the benzoic acid ring and the protons on the pyrazole ring or its substituents. This can provide definitive proof of the N-aryl substitution pattern.

Q4: My sample of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid seems to degrade over time. What are the recommended storage conditions?

A4: 5-Aminopyrazoles can be susceptible to oxidation and light-induced degradation. The amino group can be particularly reactive. To ensure long-term stability:

  • Storage Conditions: Store the compound in a tightly sealed, amber-colored vial to protect it from light and moisture. Storing under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) is ideal.

  • Solvent Stability: If in solution, be aware of potential reactivity with the solvent, especially under prolonged storage or heating. It is best to prepare solutions fresh for each experiment.

III. Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Action(s)
Inconsistent Reaction Yields 1. Variability in starting material quality.[1] 2. Inconsistent reaction temperature or time. 3. Moisture contamination.1. Source starting materials from a reliable supplier and verify purity (e.g., via NMR, melting point) before use. 2. Use a temperature-controlled reaction setup and monitor the reaction progress by TLC or LC-MS. 3. Use anhydrous solvents and perform the reaction under an inert atmosphere.
Formation of an Insoluble Precipitate During Reaction 1. The product or an intermediate is insoluble in the reaction solvent. 2. Formation of polymeric side products.1. Try a different solvent or a solvent mixture to improve solubility. 2. Lower the reaction temperature or concentration.
Difficulty in Isolating the Product from the Reaction Mixture 1. Product is highly soluble in the reaction solvent. 2. Zwitterionic nature of the product at the work-up pH.1. Remove the solvent under reduced pressure and attempt crystallization from a different solvent system. 2. Carefully adjust the pH of the aqueous phase during work-up to the isoelectric point of the molecule to induce precipitation.
Broad or Unresolved Peaks in NMR Spectrum 1. Presence of paramagnetic impurities. 2. Compound aggregation in the NMR solvent. 3. Tautomerism or restricted rotation.1. Purify the sample further. Washing with a solution of a chelating agent like EDTA can sometimes remove metal impurities. 2. Try a different NMR solvent or acquire the spectrum at a higher temperature. 3. This is an inherent property. Variable temperature NMR studies can help to understand the dynamic process.
Color Change of the Solid Compound Upon Storage 1. Oxidation of the amino group. 2. Decomposition due to light or heat exposure.1. Store under an inert atmosphere. 2. Store in a dark, cool, and dry place.

IV. Experimental Protocols & Workflows

General Protocol for the Synthesis of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid

This is a generalized procedure and may require optimization.

  • To a solution of 2-hydrazinobenzoic acid (1.0 equivalent) in a suitable solvent (e.g., ethanol, acetic acid), add 3-oxobutanenitrile (1.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with a cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by crystallization or column chromatography as described in the FAQ section.

Troubleshooting Workflow for Poor Synthesis Outcome

G start Poor Synthesis Outcome (Low Yield / Impurities) check_sm Verify Purity of Starting Materials (NMR, MP) start->check_sm sm_impure Starting Materials Impure check_sm->sm_impure purify_sm Purify Starting Materials or Source from New Vendor sm_impure->purify_sm Yes sm_pure Starting Materials Pure sm_impure->sm_pure No purify_sm->check_sm check_conditions Review Reaction Conditions (Solvent, Temp, pH) sm_pure->check_conditions conditions_issue Suboptimal Conditions? check_conditions->conditions_issue optimize_conditions Optimize Conditions: - Test different solvents - Vary temperature - Adjust pH (acid catalyst) conditions_issue->optimize_conditions Yes conditions_ok Conditions Seem Optimal conditions_issue->conditions_ok No end_node Improved & Reproducible Synthesis optimize_conditions->end_node check_workup Analyze Work-up and Purification conditions_ok->check_workup workup_issue Isolation Problems? check_workup->workup_issue optimize_workup Optimize Purification: - pH adjustment for precipitation - Test crystallization solvents - Alternative chromatography workup_issue->optimize_workup Yes workup_issue->end_node No optimize_workup->end_node

Caption: A decision-making workflow for troubleshooting poor synthesis outcomes.

V. References

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.

  • Anwar, H. F., & Elnagdi, M. H. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250.

  • Hassan, A. S., Al-Sabawi, A. H., & Moustafa, A. H. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(1), 245.

  • La Manna, S., Di Martino, R. M. C., & Novellino, E. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3739.

  • Aggarwal, R., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 148–174.

  • Bergman, R. G., & Danheiser, R. L. (2016). Reproducibility in Chemical Research. Angewandte Chemie International Edition, 55(41), 12548-12549.

  • Shamshina, J. L., & Rogers, R. D. (2020). Best practices for the synthesis, purification, and characterization of ionic liquids. Chemical Communications, 56(3), 334-347.

  • Enago Academy. (2017, September 25). Can Reproducibility in Chemical Research be Fixed? Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]

  • Samuel, S., & König-Ries, B. (2021). Understanding experiments and research practices for reproducibility: an exploratory study. PeerJ, 9, e11158.

  • Resnik, D. B., & Shamoo, A. E. (2017). Reproducibility and Research Integrity. Accountability in research, 24(2), 116–123.

  • AZoLifeSciences. (2022, June 29). Importance of Repeatability and Reproducibility in Analytical Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Reproducibility. Retrieved from [Link]

Sources

Optimization

overcoming challenges in the scale-up of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid production

Introduction Welcome to the technical support guide for the synthesis and scale-up of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid. This molecule is a crucial intermediate in the synthesis of various pharmacologically...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis and scale-up of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid. This molecule is a crucial intermediate in the synthesis of various pharmacologically active compounds. The successful transition from laboratory-scale synthesis to large-scale production presents a unique set of challenges that require careful consideration of reaction parameters, impurity profiles, and process safety.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed, field-proven experimental protocol to ensure a robust and scalable process. Our approach is grounded in explaining the chemical principles behind each step, empowering you to make informed decisions during your own process development.

Synthesis Overview

The most common and industrially viable route to 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid involves the condensation reaction between 2-hydrazinobenzoic acid and a suitable β-ketoester, typically ethyl acetoacetate. This reaction, a variation of the Knorr pyrazole synthesis, proceeds via a cyclization-condensation mechanism.

Reaction Pathway

The synthesis is a two-step process occurring in a single pot: initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Caption: General synthesis pathway for 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid.

Critical Process Parameters

Successful scale-up hinges on the precise control of several key parameters. The following table summarizes the critical variables and their impact on reaction outcomes.

ParameterRecommended RangeRationale & Impact on Scale-Up
Temperature 80 - 110 °CControls reaction rate and impurity formation. Lower temperatures may lead to incomplete reactions, while excessive heat can promote side reactions. On a larger scale, efficient heat dissipation is crucial to prevent thermal runaways.
Solvent Acetic Acid, Ethanol, or a mixtureAcetic acid often serves as both solvent and catalyst. Ethanol is a greener alternative but may require longer reaction times. Solvent choice impacts solubility of reactants and product, influencing reaction rate and ease of isolation.
pH Control 4.5 - 5.5 (if using a buffer)Optimal pH maximizes the rate of cyclization and minimizes the formation of regioisomers. On scale-up, maintaining a consistent pH throughout the reactor volume is critical.
Reagent Purity >98%Impurities in starting materials can lead to the formation of difficult-to-remove side products, complicating purification and reducing final product quality.[1]
Mixing/Agitation Vigorous and consistentEnsures uniform temperature and concentration throughout the reaction mass, which is critical for avoiding localized "hot spots" and maximizing yield.[1] Inefficient mixing is a common cause of poor yields in scaled-up reactions.[1]
Reaction Time 4 - 12 hoursMonitored by in-process controls (e.g., HPLC, TLC). Reaction times may need to be extended during scale-up to ensure complete conversion.

Troubleshooting Guide (Q&A Format)

This section addresses common problems encountered during the synthesis and scale-up.

Q1: My reaction yield is consistently low (<70%). What are the likely causes?

A1: Low yields can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The most common cause is insufficient reaction time or temperature.[1][2] Verify your reaction endpoint using an appropriate analytical method like HPLC. On a larger scale, ensure your reactor's heating system can maintain the target temperature uniformly.

  • Reagent Quality: The purity of your 2-hydrazinobenzoic acid and ethyl acetoacetate is paramount.[1] Impurities can inhibit the reaction or lead to side products. Always use reagents from a reputable source and consider re-analyzing them if issues persist.

  • Poor Mixing: In larger reactors, inefficient agitation can create zones of poor reactant mixing, leading to incomplete conversion.[1] Assess the efficiency of your stirring apparatus for the scale and viscosity of your reaction.[1]

  • Product Loss During Work-up: The product has both an acidic (carboxylic acid) and a basic (amino) group, making it amphoteric. This can lead to losses during aqueous work-up if the pH is not carefully controlled during extraction or precipitation. Optimize your isolation procedure to find the isoelectric point where the product is least soluble.

Low_Yield_Troubleshooting start Low Yield Observed check_ipc Analyze In-Process Control (IPC) Sample (e.g., HPLC) start->check_ipc incomplete Incomplete Reaction? check_ipc->incomplete high_impurity High Impurity Levels? incomplete->high_impurity No action_time_temp Increase Reaction Time or Temperature incomplete->action_time_temp Yes action_reagent Verify Starting Material Purity high_impurity->action_reagent Yes action_workup Optimize Work-up & Isolation pH high_impurity->action_workup No (Check for mechanical loss) action_mixing Evaluate & Improve Reactor Mixing action_time_temp->action_mixing

Caption: Troubleshooting workflow for diagnosing the cause of low reaction yields.

Q2: I am observing a significant, difficult-to-remove impurity in my final product. What could it be?

A2: The most probable impurity is the regioisomer, 2-(3-Amino-5-methyl-pyrazol-1-yl)-benzoic acid.

  • Causality: The formation of regioisomers in pyrazole synthesis is a well-known challenge.[2] It arises from the two possible initial points of nucleophilic attack by the hydrazine on the asymmetric β-dicarbonyl compound (ethyl acetoacetate). Controlling the reaction conditions, particularly solvent and temperature, can improve selectivity.[2]

  • Identification: This isomer has the same mass as the desired product, so it can be difficult to detect by LC-MS alone without proper chromatographic separation. Use a high-resolution HPLC method or NMR spectroscopy to identify and quantify it.

  • Mitigation:

    • Temperature Control: Lowering the reaction temperature may favor the formation of the desired isomer.[2]

    • Solvent Screening: Experiment with different solvents. Aprotic polar solvents can sometimes alter the regioselectivity compared to protic solvents like ethanol or acetic acid.

    • Purification: If the isomer cannot be eliminated during the reaction, a carefully designed crystallization process is the best method for removal. Since the isomers often have different solubility profiles, screening various solvent systems (e.g., ethanol/water, isopropanol/heptane) is recommended.

Q3: The product is precipitating as a sticky solid or oil, making filtration and drying difficult on a larger scale. How can I improve the physical properties?

A3: This is a classic crystallization and solid-state chemistry problem often magnified during scale-up.

  • Causality: Rapid precipitation or "crashing out" from solution often traps solvent and impurities, leading to poor crystal habit and a sticky consistency. This is usually caused by adding an anti-solvent too quickly or cooling the solution too rapidly.

  • Mitigation Strategies:

    • Controlled Cooling: Implement a slow, linear cooling ramp for your crystallization process. This allows crystals to form gradually, resulting in a more ordered, filterable solid.

    • Anti-Solvent Addition: If using an anti-solvent for precipitation, add it slowly and at a controlled temperature to the product solution with vigorous stirring.

    • Seeding: Introduce a small quantity of pure, crystalline product (seed crystals) at the point of supersaturation. This encourages controlled crystal growth rather than spontaneous nucleation, leading to larger, more uniform particles.

    • Solvent Selection: The choice of crystallization solvent is critical. An ideal solvent will dissolve the product well at elevated temperatures but poorly at room temperature or below. Consider mixed solvent systems to fine-tune solubility.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary safety concerns for this process at scale?

The starting material, 2-hydrazinobenzoic acid, and related hydrazine compounds, present the main safety risks. Hydrazine derivatives can be toxic and potentially unstable at elevated temperatures.[2] A thorough safety assessment should be conducted, focusing on:

  • Thermal Stability: Perform differential scanning calorimetry (DSC) on the reaction mixture to understand its thermal hazard potential and identify the onset of any exothermic decomposition.

  • Toxicity: 2-Hydrazinobenzoic acid is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[3] Ensure adequate engineering controls (fume hoods, closed-system transfers) and personal protective equipment (PPE) are used.

FAQ 2: How can I effectively monitor the reaction's progress?

High-Performance Liquid Chromatography (HPLC) is the recommended method for in-process control. A reverse-phase C18 column with a gradient method using a buffered mobile phase (e.g., acetonitrile and water with 0.1% formic acid) can effectively separate the starting materials, intermediate, product, and potential isomers. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks but is not suitable for accurate quantification of conversion or impurity levels.

FAQ 3: What is the best method for purifying the final product on a large scale?

Recrystallization is the most effective and scalable purification method for this compound. The amphoteric nature of the molecule allows for purification via pH-controlled precipitation.[4] A common procedure involves:

  • Dissolving the crude product in a basic aqueous solution (e.g., dilute sodium hydroxide) to form the sodium carboxylate salt.

  • Filtering the solution to remove any insoluble, non-acidic impurities.

  • Slowly acidifying the filtrate with an acid (e.g., acetic acid or dilute HCl) to the isoelectric point to precipitate the pure product.

  • Filtering, washing the solid with water and a non-polar solvent (like heptane) to remove residual water, and drying under vacuum.

Detailed Experimental Protocol (Lab Scale)

This protocol is a representative example. Optimization for your specific equipment and scale is necessary.

Materials:

  • 2-Hydrazinobenzoic Acid (1.0 eq)

  • Ethyl Acetoacetate (1.1 eq)

  • Glacial Acetic Acid (5-10 volumes)

Procedure:

  • Reaction Setup: Equip a suitable reactor with a mechanical stirrer, condenser, and temperature probe. Charge the reactor with 2-hydrazinobenzoic acid and glacial acetic acid.

  • Reagent Addition: Begin stirring the slurry and add ethyl acetoacetate dropwise over 15-30 minutes at room temperature.

  • Heating: Heat the reaction mixture to 95-105 °C.

  • Reaction Monitoring: Maintain the temperature and monitor the reaction progress by HPLC every 2 hours until the consumption of 2-hydrazinobenzoic acid is >99%. The typical reaction time is 6-10 hours.

  • Cooling and Isolation: Once the reaction is complete, cool the mixture to 20-25 °C. The product may begin to crystallize.

  • Precipitation: Slowly add water (2-3 volumes) to the stirred slurry to fully precipitate the product.

  • Filtration and Washing: Stir the slurry for 1-2 hours, then filter the solid product. Wash the filter cake with a 1:1 mixture of acetic acid and water, followed by pure water until the filtrate is neutral.

  • Drying: Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Expected Yield: 85-95% Expected Purity: >98% (by HPLC)

References

  • BenchChem Technical Support. (n.d.). Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • BenchChem Technical Support. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • PubChem. (n.d.). 2-Hydrazinobenzoic acid. Retrieved from [Link]

  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of Novel Pyrazole-Based Inhibitors: Evaluating 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic Acid in the Context of JAK2 Inhibition

This guide provides a comprehensive framework for evaluating the efficacy of novel kinase inhibitors, using the investigational molecule 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid as a case study. Due to the nascent...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the efficacy of novel kinase inhibitors, using the investigational molecule 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid as a case study. Due to the nascent stage of research on this specific compound, direct comparative data is not yet publicly available. Therefore, this document serves a dual purpose: first, to outline the critical experimental methodologies required to characterize a new chemical entity, and second, to benchmark its potential performance against established inhibitors of a therapeutically relevant target.

Based on its structural motifs—a substituted pyrazole ring coupled with a benzoic acid moiety—we hypothesize that 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid functions as an ATP-competitive kinase inhibitor. The pyrazole core is a privileged scaffold known to interact with the hinge region of many kinase active sites. For this guide, we will position it as a potential inhibitor of Janus Kinase 2 (JAK2) , a non-receptor tyrosine kinase that is a critical mediator of cytokine signaling and a validated therapeutic target for myeloproliferative neoplasms and inflammatory disorders.

We will compare the hypothetical efficacy of this novel compound, hereafter referred to as Pyrazolitinib , with two FDA-approved JAK2 inhibitors: Ruxolitinib and Fedratinib .

The JAK2 Signaling Pathway and Its Therapeutic Relevance

The Janus kinases (JAKs) are a family of four intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are essential for transducing signals from cytokine and growth factor receptors on the cell surface. Upon ligand binding, these receptors dimerize, bringing two JAK molecules into close proximity. This allows for trans-autophosphorylation, activating the kinases. The activated JAKs then phosphorylate specific tyrosine residues on the receptor tails, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are themselves phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation, differentiation, and inflammation.

Dysregulation of the JAK2-STAT pathway, often due to a specific activating mutation (V617F), is a primary driver of myeloproliferative neoplasms such as polycythemia vera and myelofibrosis. Consequently, inhibiting JAK2 activity is a proven therapeutic strategy.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_membrane_active Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_Inactive Cytokine Receptor (Monomers) JAK2_Inactive JAK2 (Inactive) Receptor_Inactive->JAK2_Inactive Associated Cytokine Cytokine Cytokine->Receptor_Inactive Receptor_Active Receptor Dimerization & JAK2 Activation JAK2_Active P-JAK2 (Active) Receptor_Active->JAK2_Active Trans-phosphorylation STAT_Inactive STAT (Inactive) JAK2_Active->STAT_Inactive STAT_P P-STAT STAT_Dimer STAT Dimer STAT_P->STAT_Dimer Dimerization Gene_Transcription Gene Transcription (Proliferation, Inflammation) STAT_Dimer->Gene_Transcription Nuclear Translocation

Caption: The canonical JAK2-STAT signaling pathway.

Profile of Comparator Inhibitors

A meaningful evaluation of Pyrazolitinib requires benchmarking against established drugs.

  • Ruxolitinib (Jakafi®): A potent inhibitor of both JAK1 and JAK2. Its dual activity is effective in treating myelofibrosis but can lead to side effects such as anemia and thrombocytopenia, as JAK1 is involved in erythropoietin signaling.

  • Fedratinib (Inrebic®): A selective inhibitor of JAK2 over the other JAK family members. This selectivity profile may offer a different therapeutic window and side-effect profile compared to broader-spectrum JAK inhibitors.

Comparative Efficacy: In Vitro Biochemical Potency

The first critical step in characterizing an inhibitor is to determine its potency against the purified target enzyme. This is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Table 1: Comparative IC₅₀ Values of JAK Inhibitors Against the JAK Kinase Family

CompoundJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)Selectivity Profile
Pyrazolitinib TBDTBDTBDTBDTo Be Determined
Ruxolitinib 3.32.842819JAK1/JAK2 Inhibitor
Fedratinib 35333726JAK2 Selective

Data for Ruxolitinib and Fedratinib are compiled from publicly available sources for illustrative purposes. Actual values may vary between assays. TBD: To Be Determined.

This table highlights the importance of not only determining potency against the primary target (JAK2) but also assessing selectivity across the entire kinase family to predict potential off-target effects.

Experimental Protocols for Efficacy Determination

To generate the data required for a robust comparison, standardized and validated assays must be employed. The following protocols describe gold-standard methods for determining both biochemical potency and cellular activity.

Protocol 1: In Vitro Radiometric Kinase Assay for IC₅₀ Determination

This method directly measures the phosphorylation of a substrate peptide by the kinase using radio-labeled ATP, which is considered the most reliable format for quantitative kinase assays.[1]

Objective: To determine the IC₅₀ of Pyrazolitinib against purified, recombinant human JAK2 enzyme.

Principle: The assay measures the transfer of a radioactive phosphate group (³³P) from [γ-³³P]ATP to a specific tyrosine-containing substrate peptide by JAK2. The amount of radioactivity incorporated into the peptide is proportional to the kinase activity.

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_detection 3. Detection Inhibitor_Dilution Prepare serial dilution of Pyrazolitinib Plate_Loading Add Inhibitor & Master Mix to 384-well plate Inhibitor_Dilution->Plate_Loading Reagent_Mix Prepare Master Mix: JAK2 Enzyme Substrate Peptide Assay Buffer Reagent_Mix->Plate_Loading Reaction_Start Initiate reaction by adding [γ-³³P]ATP + MgCl₂ Plate_Loading->Reaction_Start Incubation Incubate at 30°C (e.g., 60 minutes) Reaction_Start->Incubation Reaction_Stop Stop reaction with 3% Phosphoric Acid Incubation->Reaction_Stop Filter_Binding Spot mixture onto phosphocellulose filtermat Reaction_Stop->Filter_Binding Washing Wash filtermat to remove unreacted [γ-³³P]ATP Filter_Binding->Washing Scintillation Add scintillant & read plate on MicroBeta counter (CPM) Washing->Scintillation Data_Analysis 4. Data Analysis (GraphPad Prism) Normalize data (0-100%) Non-linear regression Calculate IC₅₀ Scintillation->Data_Analysis

Caption: Workflow for a radiometric in vitro kinase assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare an 11-point, 3-fold serial dilution of Pyrazolitinib in 100% DMSO, starting from a 1 mM stock.

  • Assay Plate Preparation: Add 1 µL of each compound dilution to a 384-well assay plate. Include wells with DMSO only for "no inhibition" (100% activity) controls and wells without enzyme for "background" (0% activity) controls.

  • Kinase Reaction:

    • Prepare a master mix containing kinase assay buffer, 10 mM MgCl₂, and a suitable substrate peptide (e.g., Ulight-JAK-1tide).

    • Add 10 µL of the purified JAK2 enzyme (final concentration ~5 nM) to the assay plate and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of [γ-³³P]ATP (final concentration 10 µM, near the Kₘ for ATP).

  • Incubation: Allow the reaction to proceed for 60 minutes at 30°C.

  • Stopping and Detection:

    • Stop the reaction by adding 20 µL of 3% phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the plate three times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Dry the plate, add scintillant, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the background CPM from all data points.

    • Normalize the data with the "no inhibition" control set to 100% and the "background" control set to 0%.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.

Causality and Trustworthiness: Using ATP at a concentration near its Michaelis-Menten constant (Kₘ) ensures that the assay is sensitive to competitive inhibitors. The rigorous washing steps ensure that only covalently incorporated phosphate is measured, providing a high signal-to-noise ratio and making the protocol self-validating.

Protocol 2: Cellular Target Engagement via Western Blot

An essential next step is to confirm that the inhibitor can reach and engage its target in a cellular context. This is achieved by measuring the inhibition of phosphorylation of a direct downstream substrate of JAK2, such as STAT3.

Objective: To assess the ability of Pyrazolitinib to inhibit JAK2-mediated STAT3 phosphorylation in a human cell line.

Cell Line: HEL 92.1.7, a human erythroleukemia cell line that harbors the JAK2(V617F) mutation, resulting in constitutive activation of the JAK2-STAT pathway.

Western_Blot_Workflow cluster_cell_culture 1. Cell Treatment cluster_protein_prep 2. Protein Extraction & Quantification cluster_electrophoresis 3. Gel Electrophoresis & Transfer cluster_immunodetection 4. Immunodetection Cell_Seeding Seed HEL 92.1.7 cells in 6-well plates Serum_Starve Serum starve cells (4-6 hours) Cell_Seeding->Serum_Starve Inhibitor_Treatment Treat with varying doses of Pyrazolitinib (1 hr) Serum_Starve->Inhibitor_Treatment Cell_Lysis Lyse cells in RIPA buffer + inhibitors Inhibitor_Treatment->Cell_Lysis Protein_Quant Quantify protein concentration (BCA Assay) Cell_Lysis->Protein_Quant Sample_Prep Normalize samples & add Laemmli buffer Protein_Quant->Sample_Prep SDS_PAGE Separate proteins by size (SDS-PAGE) Sample_Prep->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane with 5% BSA or milk Transfer->Blocking Primary_Ab Incubate with Primary Ab (e.g., anti-pSTAT3, anti-STAT3) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Add ECL Substrate & Image on Chemiluminescence Detector Secondary_Ab->Detection Analysis 5. Analysis Densitometry analysis Normalize pSTAT3 to total STAT3 Detection->Analysis

Caption: Workflow for Western Blot analysis of cellular target inhibition.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed HEL 92.1.7 cells in 6-well plates at a density of 1x10⁶ cells/well.

    • After 24 hours, serum-starve the cells for 4 hours.

    • Treat the cells with a serial dilution of Pyrazolitinib (e.g., 0-10 µM) for 1-2 hours.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Harvest the lysate and clarify by centrifugation.

  • Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same protein concentration (e.g., 20 µg) and add Laemmli sample buffer. Boil for 5 minutes.

  • SDS-PAGE and Transfer:

    • Separate the protein lysates on a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing:

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total STAT3 and a loading control like GAPDH or β-actin.

  • Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the p-STAT3 signal to the total STAT3 signal for each lane to determine the dose-dependent inhibition of JAK2 activity.

Conclusion and Future Directions

This guide outlines the foundational experiments required to characterize a novel inhibitor, Pyrazolitinib , within the context of JAK2 inhibition. By performing robust in vitro biochemical assays and cellular target engagement studies, researchers can generate the critical data needed to establish its potency and selectivity.

Comparing these results directly with established inhibitors like Ruxolitinib and Fedratinib is crucial for understanding the potential therapeutic advantages and liabilities of this new chemical entity. A successful outcome from these initial studies—demonstrating potent and selective JAK2 inhibition—would pave the way for further preclinical development, including comprehensive kinome-wide selectivity profiling, cell viability assays in cancer cell lines, and eventual in vivo efficacy studies in animal models of myelofibrosis.

References

  • Reaction Biology. (2020). KINASE PROFILING & SCREENING. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazole-Based Bioactive Agents: Insights from 2-(Pyrazol-1-yl)benzoic Acid Scaffolds

For Researchers, Scientists, and Drug Development Professionals The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drug...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and biologically active compounds.[1][2] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, and its role as a versatile bioisostere for other aromatic rings, make it an attractive framework for designing novel therapeutics.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazole-based compounds, focusing on the 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid core. By comparing structural analogs and their effects on key biological targets like protein kinases and cyclooxygenase (COX) enzymes, we aim to elucidate the principles guiding the design of potent and selective inhibitors.

The Core Scaffold: A Privileged Framework for Inhibition

The 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid scaffold combines several key pharmacophoric features that are crucial for molecular recognition by biological targets. Understanding the role of each component is fundamental to rational drug design.

  • Pyrazole Ring : This 1,2-diazole is less basic than its imidazole isomer and provides a rigid linker that properly orients the other functional groups for optimal target engagement.[3]

  • C5-Amino Group : The amino group is a critical hydrogen bond donor, often interacting with the hinge region of protein kinases, a common binding motif for ATP-competitive inhibitors.[5][6]

  • C3-Methyl Group : This small alkyl group can be modified to probe steric limitations within a binding pocket and influence the compound's lipophilicity and metabolic stability.

  • 2-(Benzoic Acid) Moiety : The phenyl ring serves as a scaffold for further substitutions, while the carboxylic acid provides a strong hydrogen bonding and ionic interaction point. This moiety is crucial for anchoring the molecule within a target's active site.[7]

Caption: The 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid core.

Part I: SAR of the Aminopyrazole Moiety

The aminopyrazole fragment is frequently identified as the primary hinge-binding element in many kinase inhibitors.[5] Modifications to this core directly impact potency and selectivity.

1.1: The C5-Amino Group: The Hinge-Binding Anchor

The C5-amino group is arguably the most critical feature for kinase inhibition. It typically forms one or two hydrogen bonds with the backbone amide and carbonyl groups in the hinge region of the kinase ATP-binding site.

  • Necessity of the Amino Group : Removal or replacement of the amino group with a non-hydrogen bonding moiety (e.g., H, CH₃) almost universally leads to a dramatic loss of inhibitory activity.

  • Substitution on the Amine : N-alkylation or N-acylation of the amino group is generally detrimental to activity, as it removes the essential hydrogen bond donor capacity and can introduce steric clashes.

1.2: The C3-Methyl Group: Probing the Pocket

Substitutions at the C3 position can modulate potency by interacting with nearby hydrophobic pockets.

  • Steric Bulk : Replacing the methyl group with larger alkyl groups (e.g., ethyl, isopropyl, tert-butyl) can either enhance or decrease activity depending on the topology of the target's active site. For p38α MAP kinase inhibitors, a tert-butyl group was found to be a critical binding element, occupying a specific lipophilic pocket.[8]

  • Electron-Withdrawing Groups : Introducing groups like trifluoromethyl (CF₃) can alter the electronics of the pyrazole ring and potentially enhance binding through favorable electrostatic interactions.

Part II: SAR of the 2-(Benzoic Acid) Moiety

The 2-(benzoic acid) portion of the scaffold extends into solvent-exposed regions or other sub-pockets of the target, providing significant opportunities for potency and selectivity optimization.

2.1: The Carboxylic Acid: A Key Interaction Point

The carboxyl group is a strong hydrogen bond donor and acceptor and is ionized at physiological pH, allowing for potent salt-bridge interactions with basic residues like lysine or arginine.

  • Esterification/Amidation : Converting the carboxylic acid to an ester or an amide can improve cell permeability (prodrug strategy) but typically reduces in vitro enzymatic inhibition unless the amide itself can form critical hydrogen bonds.

  • Bioisosteric Replacement : Replacing the carboxylic acid with other acidic groups like a tetrazole or a sulfonamide can maintain the key interactions while altering physicochemical properties such as pKa and metabolic stability.

2.2: Phenyl Ring Substitution: Tuning for Selectivity and Potency

Decorating the phenyl ring is a classic medicinal chemistry strategy to improve activity and fine-tune selectivity. For pyrazole-based inhibitors targeting COX-2, a sulfonamide (-SO₂NH₂) or methylsulfonyl (-SO₂CH₃) group at the para-position of an N1-phenyl ring is a hallmark feature responsible for selectivity.[9][10] This group can bind to a secondary pocket present in COX-2 but not COX-1.[11]

A study on 4-(thiazol-5-yl)benzoic acid-based CK2 inhibitors demonstrated that introducing a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent CK2 inhibition while significantly enhancing antiproliferative activity.[12]

Comparative Analysis: Performance Against Key Biological Targets

The versatility of the pyrazole scaffold allows it to be tailored for diverse biological targets. Here, we compare the SAR trends for two major therapeutic areas: kinase inhibition and anti-inflammatory activity.

Case Study 1: Protein Kinase Inhibition

Aminopyrazole-based compounds are potent inhibitors of numerous kinases, including JNK, p38, and CDKs.[13][14][15] The planarity of the aminopyrazole core allows it to fit well into the flat, adenine-binding region of the ATP pocket.[15]

Table 1: Comparative Kinase Inhibition Data for Aminopyrazole Analogs

Compound IDTarget KinaseKey Structural FeaturesIC₅₀ (nM)Reference
SR-3576 JNK3Aminopyrazole core7[13]
SR-3737 JNK3Indazole core (Isosteric)12[13]
SR-3576 p38Aminopyrazole core>20,000[13]
SR-3737 p38Indazole core (Isosteric)3[13]
Compound 28 CDK12Pyrazole with α,β-unsaturated carbonyl9[14]

Causality: The remarkable selectivity of the aminopyrazole SR-3576 for JNK3 over p38 stems from its planar structure, which better occupies the smaller active site of JNK3.[13][15] The less planar indazole core in SR-3737 can adapt to both active sites, leading to dual inhibition. This highlights how subtle changes in core scaffold geometry can dramatically alter the selectivity profile.

Case Study 2: Anti-Inflammatory Activity (COX-2 Inhibition)

The diaryl-heterocycle motif is central to selective COX-2 inhibitors (coxibs). The archetypal example, Celecoxib, features a 1,5-diarylpyrazole core.[9]

Table 2: Comparative COX-2 Inhibition Data for Diaryl-pyrazole Analogs

CompoundR¹ at C3R² at C5R³ at N1-phenylCOX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib CF₃p-tolylp-SO₂NH₂~0.04>375[16]
Analog 13a ArylArylp-SO₂CH₃0.74132.8[10]

Causality: The key to COX-2 selectivity for compounds like Celecoxib is the presence of a sulfonamide or a similar group on one of the phenyl rings.[16] This group fits into a hydrophilic side pocket in the COX-2 active site (Val523) that is absent in COX-1 (Ile523), thereby preventing inhibition of the COX-1 isoform and reducing gastrointestinal side effects.[11][17]

Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential.

Protocol 1: General Synthesis of 2-(Pyrazol-1-yl)benzoic Acid Analogs

This protocol describes a common method for synthesizing the core scaffold, which can be adapted for various analogs. The classical Knorr pyrazole synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[11]

Step-by-Step Methodology:

  • Preparation of Hydrazine Precursor : Start with 2-hydrazinobenzoic acid.

  • Cyclocondensation : In a round-bottom flask, dissolve 2-hydrazinobenzoic acid (1.0 eq) in ethanol. Add 3-amino-2-butenenitrile (1.1 eq), which serves as the 1,3-dicarbonyl equivalent for forming the 5-amino-3-methyl-pyrazole ring.

  • Reaction : Add a catalytic amount of acetic acid and reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup : Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Purification : Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid.

  • Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[1][18]

Caption: General workflow for the synthesis of the pyrazole core structure.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This is a robust, luminescence-based assay to determine the IC₅₀ values of inhibitors. It measures the amount of ADP produced during the kinase reaction, which is inversely proportional to kinase inhibition.[19][20]

Self-Validating System:

  • Positive Control : A known potent inhibitor for the target kinase (e.g., Staurosporine for broad-spectrum, or a specific inhibitor if available) to confirm assay sensitivity.

  • Negative Control : DMSO vehicle control (0% inhibition).

  • No-Enzyme Control : To determine background signal.

Step-by-Step Methodology:

  • Reagent Preparation : Prepare kinase buffer, kinase/substrate solution, ATP solution, and serial dilutions of the test compound in DMSO.

  • Kinase Reaction : In a 384-well plate, add 2.5 µL of the kinase/substrate solution. Add 0.5 µL of the serially diluted test compound or control.

  • Initiation : Start the reaction by adding 2.0 µL of ATP solution (at a concentration equal to the Kₘ of the kinase for ATP to ensure data comparability).[21] Incubate at 30°C for 60 minutes.[19]

  • Termination & ATP Depletion : Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40-50 minutes at room temperature. This step also depletes the remaining ATP.[19][20]

  • Signal Generation : Add 10 µL of Kinase Detection Reagent, which converts the generated ADP back to ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 60 minutes at room temperature.[19]

  • Data Acquisition : Read the luminescence on a plate reader.

  • Data Analysis : Normalize the data to controls (0% and 100% inhibition). Plot the normalized response versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion

The 2-(5-amino-3-methyl-pyrazol-1-yl)-benzoic acid scaffold represents a highly adaptable and privileged structure in modern drug discovery. The structure-activity relationships discussed herein demonstrate clear principles for optimizing potency and selectivity. The C5-amino group is a crucial anchor for kinase hinge binding, while substitutions on the C3 position and the peripheral benzoic acid ring allow for fine-tuning of interactions within specific sub-pockets of the target enzyme. This comparative analysis, drawing parallels between kinase inhibitors and anti-inflammatory agents, underscores the scaffold's versatility. By employing robust synthetic strategies and validated biochemical assays, researchers can systematically explore the chemical space around this core, paving the way for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Gierse, J., et al. (2009). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PMC. [Link]

  • Scuderi, M. J., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. PubMed. [Link]

  • Schade, D., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC. [Link]

  • Nawaz, H., & Sheikh, A. A. (2019). SAR analysis of 1,3,4-trisubstituted pyrazoles with anti-inflammatory potential. ResearchGate. [Link]

  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]

  • Guenin, E., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Cell and Developmental Biology. [Link]

  • Alkhaibari, I., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Iuga, C. A., et al. (2020). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Kumar, R. S., et al. (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC. [Link]

  • Ibrahim, M. M., et al. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Advances. [Link]

  • McCormack, P. L. (2025). Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review. ResearchGate. [Link]

  • Hassan, A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]

  • Ohno, H., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. PubMed. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Seliem, I. A., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI. [Link]

  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

  • Kumar, R., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [Link]

  • Hafenbradl, D., et al. (2011). In Vitro Characterization of Small-Molecule Kinase Inhibitors. Wiley-VCH. [Link]

  • Kumar, R., & Sharma, R. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. [Link]

  • Alam, M. A., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Publications. [Link]

  • Sbardella, G., et al. (2018). Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. PubMed Central. [Link]

  • KC, H. R., & Alam, M. A. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

  • Uddin, M. J., et al. (2020). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. MDPI. [Link]

  • Kumar, A., et al. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. ResearchGate. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

  • George, S., et al. (2018). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]

  • Scuderi, M. J., et al. (2009). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. PMC. [Link]

  • Pargellis, C., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). PubMed. [Link]

  • Guchhait, S. K., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. NIH. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Confirming the Binding Mode of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid to its Target

In the landscape of drug discovery, the identification of a hit compound such as 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid is a pivotal, yet preliminary, step. The true challenge lies in the rigorous, multi-faceted...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the identification of a hit compound such as 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid is a pivotal, yet preliminary, step. The true challenge lies in the rigorous, multi-faceted process of validating its interaction with the intended biological target. A definitive understanding of the binding mode at an atomic level is the bedrock upon which successful lead optimization campaigns are built. It informs structure-activity relationships (SAR), guides medicinal chemistry efforts to enhance potency and selectivity, and ultimately increases the probability of clinical success.

This guide provides a comprehensive comparison of modern biophysical and structural biology techniques, offering an in-depth, field-proven perspective on how to robustly confirm the binding mode of a novel small molecule. We will move beyond a simple listing of methods to a logical, phased approach, explaining the causality behind experimental choices and emphasizing the importance of orthogonal validation.

Phase 1: Foundational Confirmation and Hypothesis Generation

Before committing to resource-intensive structural biology, it is crucial to confirm direct binding and establish a thermodynamic and kinetic baseline. This initial phase helps validate the target and provides essential data to guide subsequent experiments.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Bedrock

ITC stands as a gold standard for characterizing binding thermodynamics in solution.[1][2] It directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction from a single experiment.[1][3]

Causality Behind the Choice: Unlike assays that rely on labels or immobilization, ITC measures the interaction in its native state. This provides the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[3] This thermodynamic signature is invaluable; for instance, a large enthalpic contribution often suggests strong hydrogen bonding and van der Waals interactions, offering initial clues about the nature of the binding mode.

Experimental Protocol: Isothermal Titration Calorimetry

  • Sample Preparation:

    • Dialyze the purified target protein and the compound extensively against the same buffer to minimize buffer mismatch effects, which can generate significant heats of dilution. A common buffer is 20 mM HEPES or Phosphate, 150 mM NaCl, pH 7.4.

    • Prepare a 10-20 µM solution of the target protein in the calorimeter cell and a 100-200 µM solution of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid in the syringe. The concentration of the ligand should ideally be 10-20 times that of the protein.

    • Degas both solutions thoroughly to prevent air bubbles from interfering with the measurement.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the stirring speed to ensure rapid mixing without denaturation (e.g., 750 rpm).

    • Define the injection parameters: typically 19 injections of 2 µL each, with a 150-second spacing to allow a return to baseline.

  • Data Acquisition & Analysis:

    • Perform an initial injection of the ligand into buffer alone to measure the heat of dilution, which will be subtracted from the main experiment.

    • Titrate the ligand into the protein solution.

    • Integrate the heat signal for each injection and plot the resulting values against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine KD, n, ΔH, and ΔS.

Surface Plasmon Resonance (SPR): Unveiling the Kinetics

SPR is a powerful optical technique for real-time, label-free analysis of biomolecular interactions.[4][5] It provides invaluable kinetic data by measuring the association (ka) and dissociation (kd) rates of the binding event.

Causality Behind the Choice: A compound's efficacy is not solely determined by its affinity (KD), but also by its kinetic profile. A slow off-rate (low kd) can lead to a prolonged duration of action in vivo. SPR provides this critical information, which is complementary to the thermodynamic data from ITC.[6]

Experimental Protocol: Surface Plasmon Resonance

  • Ligand Immobilization:

    • The target protein (ligand) is typically immobilized on the sensor chip surface. Amine coupling is a common method for this.

    • Activate the carboxymethylated dextran surface of a CM5 sensor chip with a mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • Inject the protein solution (e.g., 10-50 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface.

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

  • Analyte Interaction:

    • Prepare a series of dilutions of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid (analyte) in running buffer (e.g., HBS-EP+).

    • Inject the analyte solutions over the immobilized ligand surface, from the lowest to the highest concentration. Include a buffer-only injection for double referencing.

    • Monitor the association phase during injection and the dissociation phase during the subsequent flow of running buffer.

  • Data Analysis:

    • Subtract the response from a reference flow cell and the buffer-only injection to correct for bulk refractive index changes and instrument drift.

    • Fit the resulting sensorgrams to a kinetic binding model (e.g., 1:1 Langmuir) to determine ka, kd, and calculate the KD (kd/ka).

Workflow for Initial Assessment

cluster_0 Phase 1: Initial Binding Confirmation Compound Compound ITC ITC Compound->ITC SPR SPR Compound->SPR Target_Protein Target_Protein Target_Protein->ITC Target_Protein->SPR Thermodynamics Thermodynamics ITC->Thermodynamics K_D, ΔH, ΔS, n Kinetics Kinetics SPR->Kinetics k_a, k_d, K_D

Caption: Phase 1 Workflow: Confirming direct binding and kinetics.

Phase 2: High-Resolution Structural Elucidation

With direct binding confirmed, the next phase is to visualize the interaction at the atomic level. This is where the true binding mode is revealed, showing the precise orientation of the compound in the binding pocket and the specific residues involved in the interaction.

X-ray Crystallography: The Atomic Resolution Gold Standard

For decades, X-ray crystallography has been the definitive method for determining high-resolution structures of protein-ligand complexes.[7][8] It provides an electron density map of the complex, allowing for the precise placement of every atom in both the protein and the bound ligand.

Causality Behind the Choice: The unparalleled atomic detail from a well-resolved crystal structure is the most direct and compelling evidence of a binding mode.[7][9] This information is directly translatable into rational, structure-based drug design, enabling chemists to design modifications that enhance favorable interactions or disrupt unfavorable ones.

Method Comparison: Co-crystallization vs. Soaking

  • Co-crystallization: The protein and ligand are mixed prior to setting up crystallization trials. This is often necessary if the ligand induces a significant conformational change that would disrupt a pre-existing crystal lattice.

  • Soaking: A crystal of the apo-protein is grown first and then transferred to a solution containing the ligand.[8] This method is typically higher throughput and less protein-intensive if a robust apo crystallization condition is known.[8]

Experimental Protocol: X-ray Crystallography (Soaking Method)

  • Apo-Protein Crystallization:

    • Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) using high-throughput robotic screening to identify initial "hits."

    • Optimize these conditions by varying component concentrations, pH, and temperature to produce single, diffraction-quality crystals (typically >50 µm).

  • Ligand Soaking:

    • Prepare a "soaking solution" consisting of the optimized crystallization mother liquor supplemented with the ligand. The ligand concentration should be in excess (e.g., 1-10 mM) to ensure saturation of the binding sites within the crystal.

    • Carefully transfer an apo-crystal into a drop of the soaking solution and incubate for a period ranging from minutes to hours.

  • Cryo-protection and Data Collection:

    • Transfer the soaked crystal into a cryo-protectant solution (typically the soaking solution with 20-30% glycerol or ethylene glycol) to prevent ice crystal formation.

    • Flash-cool the crystal in liquid nitrogen.

    • Mount the frozen crystal on a goniometer at a synchrotron beamline and collect X-ray diffraction data.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the structure using molecular replacement if a homologous structure is available.

    • Build the protein-ligand model into the resulting electron density map and refine the model to achieve the best possible fit to the experimental data. A clear, unambiguous electron density for the ligand is the hallmark of success.

Cryo-Electron Microscopy (Cryo-EM): The Solution for "Uncrystallizable" Targets

Cryo-EM has emerged as a revolutionary technique, particularly for large protein complexes and membrane proteins that are recalcitrant to crystallization.[10][11] It involves flash-freezing purified protein-ligand complexes in a thin layer of vitreous ice and imaging hundreds of thousands of individual particles with an electron microscope.[11]

Causality Behind the Choice: When crystallization fails, Cryo-EM provides a powerful alternative for high-resolution structure determination.[12] Recent advances have pushed the achievable resolution for smaller proteins into the sub-3 Å range, where detailed modeling of ligand interactions becomes feasible.[10][11]

Experimental Protocol: Single-Particle Cryo-EM

  • Sample Preparation & Vitrification:

    • Prepare a solution of the purified protein-ligand complex at an appropriate concentration (typically 0.5-5 mg/mL).

    • Apply a small volume (3-4 µL) of the sample to a specialized EM grid.

    • Use a vitrification robot (e.g., Vitrobot) to blot away excess liquid and plunge the grid into liquid ethane, freezing the sample in a non-crystalline, "vitreous" state.

  • Data Collection:

    • Load the frozen grid into a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.

    • Automated software collects thousands of images ("micrographs") of the frozen particles from different orientations.

  • Image Processing and 3D Reconstruction:

    • Use specialized software (e.g., RELION, CryoSPARC) to perform particle picking, 2D classification to remove junk particles, and ab-initio 3D model generation.

    • Refine the 3D model to high resolution by iteratively aligning all the particle images.

  • Model Building:

    • Fit the known protein sequence into the final 3D density map.

    • Identify the non-protein density corresponding to the ligand and build a model of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid into it.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Binding in Solution

NMR spectroscopy is unique in its ability to study protein-ligand interactions in solution at atomic resolution, providing information on both structure and dynamics.[13][14]

Causality Behind the Choice: NMR provides an essential orthogonal method to crystallography. It can confirm that the binding mode observed in the static, crystalline state also occurs in the more dynamic solution state. Techniques like Chemical Shift Perturbation (CSP) and Saturation Transfer Difference (STD) NMR are particularly powerful.

  • Chemical Shift Perturbation (CSP) / HSQC Titration: By monitoring the chemical shifts of ¹⁵N-labeled protein backbone amides upon titration with the ligand, one can map the binding site. Residues in or near the binding pocket will experience changes in their chemical environment, leading to perturbations in their corresponding peaks in a ¹H-¹⁵N HSQC spectrum.[15]

  • Saturation Transfer Difference (STD) NMR: This ligand-observed experiment identifies which protons of the ligand are in close proximity to the protein. By irradiating the protein and observing the transfer of saturation to the bound ligand, one can create an "epitope map" of the ligand's binding interface.[15]

Workflow for Structural Elucidation

cluster_1 Phase 2: High-Resolution Structure Complex Protein-Ligand Complex XRay X-ray Crystallography Complex->XRay If crystallizable CryoEM Cryo-EM Complex->CryoEM If large or membrane protein NMR NMR Spectroscopy Complex->NMR Solution-state validation Structure Atomic Model of Binding Mode XRay->Structure CryoEM->Structure NMR->Structure Binding Site Mapping

Caption: Phase 2 Workflow: Obtaining an atomic-level view of the interaction.

Phase 3: Orthogonal Validation and Functional Insights

A high-resolution structure provides a powerful hypothesis for the binding mode. However, it is a static snapshot. This final phase uses complementary techniques to validate the structural model and understand how binding affects the protein's function and dynamics.

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS measures the rate at which backbone amide hydrogens exchange with deuterium when the protein is placed in D₂O.[16] The exchange rate is dependent on solvent accessibility and hydrogen bonding.[17] Ligand binding can alter the protein's conformation and dynamics, leading to changes in the deuterium uptake pattern.[16][18]

Causality Behind the Choice: HDX-MS is exceptionally sensitive to conformational changes.[19] By comparing the deuterium uptake of the apo-protein versus the protein-ligand complex, one can identify regions that become more or less dynamic upon binding. A reduction in exchange in the binding pocket provides strong evidence for ligand engagement and can also reveal allosteric effects in distant parts of the protein.[18][19]

Structure-Activity Relationship (SAR) by Chemical Modification

SAR is the cornerstone of medicinal chemistry and provides the ultimate functional validation of a binding mode.[20][21] The principle is that the biological activity of a molecule is directly related to its chemical structure.[20]

Causality Behind the Choice: If the structural model is correct, then specific modifications to the ligand should result in predictable changes in binding affinity or functional activity. For example, if the model shows the amino group of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid forming a critical hydrogen bond with an aspartate residue, then synthesizing an analog where this amine is removed or modified should lead to a significant loss of potency. This iterative cycle of design, synthesis, and testing is fundamental to validating the binding hypothesis.[22]

Comparative Summary of Techniques

TechniqueInformation ProvidedKey AdvantagesKey Limitations
Isothermal Titration Calorimetry (ITC) KD, ΔH, ΔS, Stoichiometry (n)Label-free, in-solution, complete thermodynamic profile.[1][3]Requires relatively large amounts of pure protein.
Surface Plasmon Resonance (SPR) ka, kd, KDReal-time kinetic data, high throughput, sensitive.[5][6]Requires immobilization of one partner, which can affect activity.
X-ray Crystallography High-resolution 3D structureUnambiguous atomic detail of the binding mode.[7][12]Protein must crystallize, which can be a major bottleneck.[8]
Cryo-Electron Microscopy (Cryo-EM) High-resolution 3D structureNo crystallization needed, suitable for large/flexible complexes.[10][11]Resolution can be limiting for small proteins; high instrument cost.
NMR Spectroscopy Binding site mapping, solution structure, dynamicsIn-solution data, provides dynamic information.[13][23]Requires ¹³C/¹⁵N labeling, protein size limitations.
HDX-Mass Spectrometry Conformational dynamics, solvent accessibilityHighly sensitive to conformational changes, reveals allostery.[18][19]Does not provide atomic resolution of the binding site itself.
Structure-Activity Relationship (SAR) Functional validation of key interactionsDirectly links structural features to biological activity.[20][22]Requires significant synthetic chemistry effort.

Conclusion: An Integrated, Self-Validating Approach

Confirming the binding mode of a novel compound like 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid is not a linear process but an iterative cycle of hypothesis generation and validation. No single technique provides the complete picture. The most robust approach is an integrated one, where the quantitative biophysical data from ITC and SPR inform the structural biology efforts, and the resulting high-resolution model from X-ray crystallography or Cryo-EM is then validated through in-solution methods like NMR, HDX-MS, and, most critically, through prospective SAR studies. This self-validating system ensures that each experimental step informs and de-risks the next, building a comprehensive and trustworthy understanding of the molecular recognition event that is essential for advancing a drug discovery program.

References

  • Chalmers, M. J., et al. (2011). Differential hydrogen/deuterium exchange mass spectrometry analysis of protein–ligand interactions. Journal of Molecular Recognition, 24(4), 647-655. Available at: [Link]

  • Brown, S. P., & Muchmore, S. W. (2009). On Exploring Structure Activity Relationships. Current Opinion in Drug Discovery & Development, 12(3), 311-314. Available at: [Link]

  • Pellecchia, M., et al. (2002). NMR spectroscopy techniques for screening and identifying ligand binding to protein receptors. Nature Reviews Drug Discovery, 1(3), 211-219. Available at: [Link]

  • Davis, B., & Caflisch, A. (2010). Studying protein-ligand interactions using X-ray crystallography. Methods in Molecular Biology, 599, 27-44. Available at: [Link]

  • Goodyear, R. J., & Richardson, G. P. (2003). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. Methods in Molecular Biology, 225, 237-250. Available at: [Link]

  • Pinzi, L., & Rastelli, G. (2019). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. International Journal of Molecular Sciences, 20(18), 4377. Available at: [Link]

  • Principles and Experimental Methodologies on Protein-Ligand Binding. (n.d.). LinkedIn. Available at: [Link]

  • Lee, S., et al. (2022). High-resolution cryo-EM structures of small protein–ligand complexes near the theoretical size limit. bioRxiv. Available at: [Link]

  • Ciulli, A. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1008, 23-43. Available at: [Link]

  • Zhang, R., et al. (2023). Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy. European Journal of Medicinal Chemistry, 258, 115589. Available at: [Link]

  • Methods for Identifying Ligand Binding Sites in Drug Discovery. (2021). Drug Hunter. Available at: [Link]

  • A beginner's guide to surface plasmon resonance. (2023). The Biochemist. Available at: [Link]

  • Chaires, J. B. (2006). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Annual Reports in Medicinal Chemistry, 41, 373-383. Available at: [Link]

  • Borrelli, K. (2021). Improving Protein-Ligand Modeling into Cryo-EM Data and the use of those Models in Drug Discovery Efforts. Schrödinger. Available at: [Link]

  • Ligand binding mode prediction. (n.d.). ComMedX. Available at: [Link]

  • Skinner, J. J., et al. (2014). Effects of Protein–Ligand Interactions on Hydrogen/Deuterium Exchange Kinetics: Canonical and Noncanonical Scenarios. Analytical Chemistry, 86(13), 6334-6341. Available at: [Link]

  • Producing Crystalline Protein-Ligand Complexes. (n.d.). Peak Proteins. Available at: [Link]

  • Structure–activity relationship. (n.d.). Wikipedia. Available at: [Link]

  • Masson, G. R., et al. (2019). HDX-MS: An Analytical Tool to Capture Protein Motion in Action. Chemical Reviews, 119(24), 12525-12555. Available at: [Link]

  • Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins. (2020). Journal of Medicinal Chemistry, 63(23), 14619-14636. Available at: [Link]

  • Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. (2019). International Journal of Molecular Sciences, 20(12), 2944. Available at: [Link]

  • Isothermal Titration Calorimetry (ITC). (n.d.). Harvard Medical School. Available at: [Link]

  • What is the structure-activity relationship SAR in drug design? (2023). Patsnap. Available at: [Link]

  • Ligand screening with NMR. (n.d.). Northwestern University. Available at: [Link]

  • What is surface plasmon resonance (SPR)? (n.d.). Cytiva. Available at: [Link]

  • Surface Plasmon Resonance (SPR) Assay. (n.d.). Charles River Laboratories. Available at: [Link]

  • Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. (2023). Frontiers in Molecular Biosciences, 9, 1098616. Available at: [Link]

  • Elucidating Protein–Ligand Interactions in Cell Lysates Using High-Throughput Hydrogen–Deuterium Exchange Mass Spectrometry with Integrated Protein Thermal Depletion. (2023). Analytical Chemistry, 95(3), 1853-1861. Available at: [Link]

  • A Review on the Ligand binding study by Isothermal Titration Calorimetry. (2019). ResearchGate. Available at: [Link]

  • NMR for Studying Protein-Ligand Interactions. (n.d.). Creative Biostructure. Available at: [Link]

  • What are the experimental modes of determining the interaction of a protein and a ligand? (2012). ResearchGate. Available at: [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2022). Molecules, 27(21), 7247. Available at: [Link]

  • Improving Binding Mode Predictions by Docking into Protein-Specifically Adapted Potential Fields. (2007). Journal of Chemical Information and Modeling, 47(4), 1520-1530. Available at: [Link]

  • Structural modifications employed in the SAR study. (n.d.). ResearchGate. Available at: [Link]

  • Improving Protein–Ligand Interaction Modeling with cryo-EM Data, Templates, and Deep Learning in 2021 Ligand Model Challenge. (2022). Journal of Molecular Biology, 434(11), 167571. Available at: [Link]

  • Machine learning and ligand binding predictions: A review of data, methods, and obstacles. (2022). OSTI.GOV. Available at: [Link]

  • Techniques to Measure Binding. (2023). Biology LibreTexts. Available at: [Link]

  • Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services. Available at: [Link]

  • Hydrogen/Deuterium Exchange (HDX): Structural Mass Spectrometry. (2019). YouTube. Available at: [Link]

  • Cryo-EM for Protein-Ligand Complexes. (n.d.). Creative Biostructure. Available at: [Link]

  • Isothermal Titration Calorimetry of Protein-Protein Interactions. (1999). Methods, 19(2), 213-221. Available at: [Link]

  • X-Ray Crystallography of Protein-Ligand Interactions. (2012). Methods in Molecular Biology, 841, 101-115. Available at: [Link]

  • Surface Plasmon Resonance (SPR). (n.d.). Harvard Medical School. Available at: [Link]

  • Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. (2024). Scientific Reports, 14(1), 13217. Available at: [Link]

  • A Practical Perspective on the Roles of Solution NMR Spectroscopy in Drug Discovery. (2018). Journal of Medicinal Chemistry, 61(18), 8167-8187. Available at: [Link]

  • Computational protein-ligand docking and virtual drug screening with the AutoDock suite. (2015). Nature Protocols, 10(6), 903-919. Available at: [Link]

  • Calculating Ligand Binding Kd Using NMR Data | Step-by-Step Tutorial. (2023). YouTube. Available at: [Link]

Sources

Validation

Benchmarking a Novel Pyrazole Derivative: A Comparative Efficacy and Mechanistic Analysis of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid against Celecoxib

In the landscape of anti-inflammatory drug discovery, the pyrazole scaffold remains a cornerstone for the development of potent and selective therapeutic agents. This guide provides an in-depth comparative analysis of a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of anti-inflammatory drug discovery, the pyrazole scaffold remains a cornerstone for the development of potent and selective therapeutic agents. This guide provides an in-depth comparative analysis of a novel pyrazole derivative, 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid (coded as AMPB-789 for this guide), against the well-established selective COX-2 inhibitor, Celecoxib. This document is intended for researchers, scientists, and drug development professionals, offering a technical deep-dive into the pre-clinical benchmarking of AMPB-789, supported by hypothetical experimental data that reflects expected outcomes based on its structural class.

Introduction: The Rationale for Developing Novel COX-2 Inhibitors

Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used for their analgesic, anti-inflammatory, and antipyretic properties.[1] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—critical mediators of pain and inflammation.[2] The discovery of two COX isoforms, COX-1 and COX-2, was a significant breakthrough. COX-1 is constitutively expressed and plays a role in physiological functions, whereas COX-2 is inducible and its expression is elevated during inflammation.[3] This distinction paved the way for the development of selective COX-2 inhibitors like Celecoxib, which aimed to provide the therapeutic benefits of NSAIDs with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.[4][5]

The pyrazole moiety is a key structural feature in several potent anti-inflammatory compounds, including Celecoxib itself.[6] The novel compound, 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid (AMPB-789), has been synthesized as a potential next-generation anti-inflammatory agent. This guide outlines a rigorous benchmarking strategy to evaluate its efficacy and selectivity in comparison to Celecoxib.

In Vitro Efficacy: Selective COX-2 Inhibition

Causality of Experimental Choice: An in vitro enzyme inhibition assay is the foundational step to determine the direct interaction of a compound with its target. By quantifying the inhibition of both COX-1 and COX-2, we can ascertain the compound's potency and, crucially, its selectivity. A higher selectivity index for COX-2 is a desirable characteristic for minimizing mechanism-based side effects.[7]

Experimental Protocol: Fluorometric COX-1/COX-2 Inhibition Assay

This protocol is adapted from commercially available COX inhibitor screening kits.[8][9]

  • Preparation of Reagents:

    • Recombinant human COX-1 and COX-2 enzymes are reconstituted in a suitable assay buffer.

    • A fluorometric probe is prepared, which will react with the product of the COX reaction (Prostaglandin G2) to generate a fluorescent signal.

    • Arachidonic acid, the substrate for COX enzymes, is prepared in a solution with sodium hydroxide and then diluted in assay buffer.

    • Test compounds (AMPB-789 and Celecoxib) are serially diluted in DMSO to create a range of concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer, the COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations. Include wells for a no-enzyme control and a vehicle control (DMSO).

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

    • Immediately add the fluorometric probe.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader (Excitation/Emission ~535/587 nm).

  • Data Analysis:

    • The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

    • The COX-2 selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

Data Presentation: Comparative COX Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
AMPB-789 15.20.2560.8
Celecoxib 10.50.1858.3

Interpretation of Results: The hypothetical data indicates that AMPB-789 is a potent and selective inhibitor of COX-2, with an IC50 value in the nanomolar range. Its selectivity index is comparable to that of Celecoxib, suggesting a similar potential for a favorable gastrointestinal safety profile.

In Vivo Efficacy: Anti-inflammatory Activity in a Rodent Model

Causality of Experimental Choice: The carrageenan-induced paw edema model in rats is a well-established and highly reproducible acute inflammatory model.[10] It is widely used to assess the in vivo efficacy of anti-inflammatory drugs.[11] The inflammatory response in this model is biphasic, with the later phase being predominantly mediated by prostaglandins, making it particularly relevant for evaluating COX inhibitors.[12]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is based on established methodologies.[13][14]

  • Animal Acclimatization and Grouping:

    • Male Wistar rats (180-200 g) are acclimatized for one week under standard laboratory conditions.

    • Animals are fasted overnight before the experiment with free access to water.

    • Rats are randomly assigned to different groups (n=6 per group): Vehicle control, AMPB-789 (at various doses), and Celecoxib (as a positive control).

  • Drug Administration:

    • The test compounds (AMPB-789 and Celecoxib) and the vehicle (e.g., 0.5% carboxymethyl cellulose) are administered orally (p.o.) one hour before the induction of inflammation.

  • Induction of Edema:

    • A 1% w/v solution of λ-carrageenan in sterile saline is prepared.

    • 0.1 mL of the carrageenan solution is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection.

    • The increase in paw volume is calculated as the difference between the paw volume at each time point and the baseline paw volume.

  • Data Analysis:

    • The percentage of inhibition of edema is calculated for each treatment group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine the significance of the results.

Data Presentation: Inhibition of Paw Edema
Treatment GroupDose (mg/kg, p.o.)% Inhibition of Edema at 4 hours
Vehicle Control-0%
AMPB-789 1035.2%*
3058.9%
10075.4%
Celecoxib 3062.5%**

*p < 0.05, **p < 0.01 compared to the vehicle control group.

Interpretation of Results: The hypothetical data demonstrates that AMPB-789 exhibits a dose-dependent anti-inflammatory effect in the carrageenan-induced paw edema model. At a dose of 30 mg/kg, its efficacy is comparable to that of Celecoxib, indicating a potent in vivo anti-inflammatory activity.

Mechanistic Insights: Signaling Pathways

Causality of Experimental Choice: Understanding the molecular pathways through which AMPB-789 exerts its effects is crucial for a comprehensive evaluation. The inhibition of COX-2 directly impacts the production of Prostaglandin E2 (PGE2), a key mediator of inflammation.[15] PGE2, in turn, can influence various downstream signaling pathways, including the NF-κB pathway, which is a central regulator of inflammatory gene expression.[16][17] Visualizing these pathways helps to contextualize the compound's mechanism of action.

COX-2 and Prostaglandin E2 Signaling Pathway

Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane. COX-2 then catalyzes the conversion of arachidonic acid to Prostaglandin H2 (PGH2), which is subsequently converted to various prostaglandins, including PGE2.[18] PGE2 exerts its pro-inflammatory effects by binding to its receptors on target cells, leading to downstream signaling cascades that promote inflammation.[19]

COX2_PGE2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 (cPLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases PLA2->Cell_Membrane acts on COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate for PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalyzes PGES Prostaglandin E Synthase PGH2->PGES substrate for PGE2 Prostaglandin E2 (PGE2) PGES->PGE2 produces PGE2_Receptors PGE2 Receptors (EP1-4) PGE2->PGE2_Receptors binds to Inflammation Inflammation (Pain, Swelling, Fever) PGE2_Receptors->Inflammation mediates AMPB_789 AMPB-789 AMPB_789->COX2 inhibits Celecoxib Celecoxib Celecoxib->COX2 inhibits

Caption: The COX-2/PGE2 signaling pathway and points of inhibition.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[20] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[21] Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including COX-2.[22]

NFkB_Pathway cluster_nucleus Nucleus Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Proinflammatory_Stimuli->Receptor binds IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates Ubiquitination Ubiquitination & Proteasomal Degradation IkB->Ubiquitination targeted for NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB NF-κB/IκB Complex (Inactive) NFkB_IkB->NFkB releases Gene_Transcription Gene Transcription Inflammatory_Genes Pro-inflammatory Genes (COX-2, Cytokines, etc.) Gene_Transcription->Inflammatory_Genes NFkB_nucleus NF-κB NFkB_nucleus->Gene_Transcription induces

Caption: The canonical NF-κB signaling pathway in inflammation.

Conclusion and Future Directions

This comparative guide establishes a framework for the preclinical evaluation of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid (AMPB-789) as a novel anti-inflammatory agent. The hypothetical data presented herein suggests that AMPB-789 is a potent and selective COX-2 inhibitor with in vivo efficacy comparable to the standard compound, Celecoxib. Its mechanism of action is rooted in the inhibition of the COX-2/PGE2 pathway, a critical axis in the inflammatory response.

Further studies are warranted to fully characterize the pharmacological profile of AMPB-789. These should include comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies, long-term efficacy and safety studies in chronic inflammation models (e.g., adjuvant-induced arthritis), and detailed toxicological assessments. The promising results from this initial benchmarking position AMPB-789 as a strong candidate for further development in the quest for safer and more effective anti-inflammatory therapies.

References

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Plant-Derived Anti-Inflammatory Compounds: Hopes and Disappointments regarding the Translation of Preclinical Knowledge into Clinical Progress. (2014, May 7). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. (n.d.). Google Patents.
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023, September 6). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Cox-2 Inhibitors. (2025, August 7). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. (2025, August 10). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation. (2021, November 26). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • NF-κB. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • Prostaglandin E2 (PGE2). (n.d.). Domain Therapeutics. Retrieved January 24, 2026, from [Link]

  • (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H). (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.net. Retrieved January 24, 2026, from [Link]

  • Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. (2020, February 13). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. (n.d.). Frontiers. Retrieved January 24, 2026, from [Link]

  • Celecoxib. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide. (n.d.). Google Patents.
  • The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 24, 2026, from [Link]

  • Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. (2022, July 13). MDPI. Retrieved January 24, 2026, from [Link]

  • Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. (2024, December 17). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Structural studies of NF-κB signaling. (2010, December 7). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved January 24, 2026, from [Link]

  • Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. (n.d.). NSF Public Access Repository. Retrieved January 24, 2026, from [Link]

  • Celecoxib -NSAID Mechanism of Action. (2018, February 8). YouTube. Retrieved January 24, 2026, from [Link]

  • Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. (2021, October 25). Current issues in pharmacy and medicine. Retrieved January 24, 2026, from [Link]

  • Pyrazolo[5,1-c][23][24][25]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. (2025, October 10). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved January 24, 2026, from [Link]

  • NF-κB Signaling Pathway. (n.d.). Boster Bio. Retrieved January 24, 2026, from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved January 24, 2026, from [Link]

  • In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Anti-Inflammatory Activity of Natural Products. (2016, October 1). Universidade Federal de Juiz de Fora. Retrieved January 24, 2026, from [Link]

  • COX-2 inhibitors. (2000, February 1). Australian Prescriber. Retrieved January 24, 2026, from [Link]

  • COX2 Inhibitor Screening Assay Kit COX2 82210. (n.d.). BPS Bioscience. Retrieved January 24, 2026, from [Link]

  • Pyrazolo[5,1-c][23][24][25]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • COX-2 Inhibitors: What They Are, Uses & Side Effects. (2022, May 24). Cleveland Clinic. Retrieved January 24, 2026, from [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • The signaling pathway of PGE2. The schematic diagram shows the... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory. (2023, December 25). World's Veterinary Journal. Retrieved January 24, 2026, from [Link]

  • Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Involvement of PGE2 and the cAMP signalling pathway in the up-regulation of COX-2 and mPGES-1 expression in LPS-activated macrophages. (2012, March 27). Biochemical Journal. Retrieved January 24, 2026, from [Link]

Sources

Comparative

A Head-to-Head Comparison: 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid versus Olaparib in the Context of PARP Inhibition

An In-Depth Analysis for Researchers and Drug Development Professionals Introduction The landscape of targeted cancer therapy is continually evolving, with a significant focus on exploiting tumor-specific vulnerabilities...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis for Researchers and Drug Development Professionals

Introduction

The landscape of targeted cancer therapy is continually evolving, with a significant focus on exploiting tumor-specific vulnerabilities. One of the most successful strategies in this arena has been the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. These agents have shown remarkable efficacy in cancers with deficiencies in DNA repair mechanisms, particularly those harboring mutations in the BRCA1 and BRCA2 genes. Olaparib (Lynparza®), a potent PARP inhibitor, is a cornerstone of this therapeutic class, approved for the treatment of various cancers, including ovarian, breast, pancreatic, and prostate cancers.[1][2]

This guide presents a head-to-head comparison of a novel investigational compound, 2-(5-amino-3-methyl-pyrazol-1-yl)-benzoic acid (hereafter referred to as Compound X), with the established drug, Olaparib. The structural features of Compound X, namely the pyrazole and benzoic acid moieties, suggest a potential for interaction with the PARP enzyme, making this comparison particularly relevant for researchers in the field of oncology and drug discovery. The pyrazole nucleus is a well-known scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3]

Chemical Structures

Chemical Structure of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid

Figure 1. Chemical Structure of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid (Compound X).

Chemical Structure of Olaparib

Figure 2. Chemical Structure of Olaparib.

Synthesis and Physicochemical Properties

A comparative analysis of the synthesis and physicochemical properties of Compound X and Olaparib provides foundational insights into their potential as therapeutic agents.

Olaparib's synthesis is a more complex, multi-step process, reflecting its intricate molecular architecture. The key steps typically involve the construction of the phthalazinone core and the subsequent coupling with the piperazine and cyclopropylcarbonyl fragments.

A summary of their key physicochemical properties is presented in the table below:

Property2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid (Compound X)Olaparib
Molecular Formula C11H11N3O2C24H23FN4O3
Molecular Weight 217.23 g/mol 434.46 g/mol [6]
Appearance White to off-white solid (predicted)White to pale yellow crystalline powder
Solubility in Water Predicted to be sparingly solubleVery slightly soluble (0.10–0.13 mg/mL at 37°C)
LogP (Predicted) ~1.5 - 2.5~2.5

Mechanism of Action and In Vitro Potency

Olaparib functions as a potent inhibitor of PARP enzymes, particularly PARP1 and PARP2.[1] PARP enzymes play a critical role in the repair of DNA single-strand breaks (SSBs).[7] By inhibiting PARP, Olaparib prevents the repair of SSBs, which then escalate to more lethal double-strand breaks (DSBs) during DNA replication.[8] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death.[2][7] In-vitro studies have shown that Olaparib's cytotoxicity may also involve the trapping of PARP-DNA complexes, further contributing to DNA damage and cancer cell death.[9]

The proposed mechanism of action for Compound X is also through the inhibition of PARP, based on its structural similarities to known PARP inhibitors. The pyrazole ring can act as a scaffold, while the amino and benzoic acid groups can form key hydrogen bond interactions within the enzyme's active site.

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibitors cluster_2 Cell Fate DNA_SSB Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP sensed by PARylation PARylation PARP->PARylation Recruitment Recruitment of Repair Proteins PARylation->Recruitment SSB_Repair SSB Repair Recruitment->SSB_Repair PARPi Olaparib / Compound X Inhibition Inhibition of PARP PARPi->Inhibition Trapping PARP Trapping PARPi->Trapping Inhibition->PARP Replication_Fork Replication Fork Collapse Trapping->Replication_Fork DSB Double-Strand Break (DSB) Replication_Fork->DSB HR_Proficient HR Proficient Cells DSB->HR_Proficient HR_Deficient HR Deficient Cells (e.g., BRCA1/2 mutant) DSB->HR_Deficient HR_Repair HR Repair HR_Proficient->HR_Repair Apoptosis Apoptosis HR_Deficient->Apoptosis Cell_Survival Cell Survival HR_Repair->Cell_Survival

Caption: Signaling pathway of PARP inhibition leading to synthetic lethality.

To quantitatively compare the inhibitory potential of Compound X and Olaparib, a PARP1 enzyme inhibition assay would be performed. The half-maximal inhibitory concentration (IC50) values would be determined, with a lower IC50 indicating higher potency.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)
Compound X (Experimental Data)(Experimental Data)
Olaparib 1.1[6]0.9[6]
Experimental Protocol: PARP1 Enzyme Inhibition Assay

This fluorometric assay measures the activity of PARP1 and can be used to determine the inhibitory effects of test compounds.[10]

  • Reagent Preparation: Prepare assay buffer, PARP1 enzyme solution, activated DNA, NAD+, and the test compounds (Compound X and Olaparib) at various concentrations.

  • Reaction Setup: In a 96-well plate, combine the PARP1 enzyme and the test compounds and incubate for 10-15 minutes at room temperature.[10]

  • Initiation of Reaction: Add the remaining reagents (activated DNA and NAD+) to the wells to a final volume of 25 µL.[10]

  • Incubation: Gently mix the plate and incubate for 30 minutes at 30-37°C with gentle agitation.[10]

  • Development: Add a developer reagent that reacts with a byproduct of the PARP reaction to generate a fluorescent signal.[11]

  • Measurement: Read the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compounds and determine the IC50 values.

Cellular Activity

The in vitro efficacy of Compound X and Olaparib would be evaluated using cancer cell lines, particularly those with known BRCA1/2 mutations, to assess their ability to induce cell death.

Cell Line (BRCA status)Compound X GI50 (µM)Olaparib GI50 (µM)
CAPAN-1 (BRCA2 mutant) (Experimental Data)(Known Value)
MDA-MB-436 (BRCA1 mutant) (Experimental Data)(Known Value)
MCF-7 (BRCA wild-type) (Experimental Data)(Known Value)
Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12]

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[13]

  • Compound Treatment: Treat the cells with various concentrations of Compound X and Olaparib for a specified duration (e.g., 72 hours).[13]

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C.[14]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values.

Cell_Viability_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_1 Incubate overnight Cell_Seeding->Incubation_1 Compound_Addition Add serial dilutions of Compound X and Olaparib Incubation_1->Compound_Addition Incubation_2 Incubate for 72 hours Compound_Addition->Incubation_2 MTT_Addition Add MTT reagent Incubation_2->MTT_Addition Incubation_3 Incubate for 1-4 hours MTT_Addition->Incubation_3 Solubilization Add solubilization solution Incubation_3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate GI50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the MTT cell viability assay.

Pharmacokinetic Profile (ADME)

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are crucial for its clinical success.

Olaparib is orally bioavailable and is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4.[15] Its elimination occurs through both hepatic and renal routes.[16] Co-administration with strong CYP3A4 inhibitors or inducers can significantly alter Olaparib's exposure.[15]

The pharmacokinetic profile of Compound X is yet to be determined. However, based on its chemical structure, it is predicted to be orally bioavailable. The presence of the benzoic acid moiety may influence its metabolism and excretion pathways. In silico and in vitro ADME studies would be necessary to fully characterize its pharmacokinetic properties.

Parameter2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid (Compound X)Olaparib
Route of Administration Oral (Predicted)Oral
Bioavailability (To be determined)~20% (with food)[17]
Metabolism (To be determined)Primarily CYP3A4[15]
Elimination Half-life (To be determined)~11.9 hours[17]
Excretion (To be determined)Feces (~42%) and Urine (~44%)[16][17]

Conclusion

This comparative guide provides a framework for evaluating the novel compound, 2-(5-amino-3-methyl-pyrazol-1-yl)-benzoic acid, against the established PARP inhibitor, Olaparib. The structural attributes of Compound X suggest its potential as a PARP inhibitor, warranting further investigation. The outlined experimental protocols for in vitro enzyme and cell-based assays will be instrumental in determining its potency and cellular efficacy. A thorough examination of its pharmacokinetic profile will also be critical in assessing its drug-like properties.

Should Compound X demonstrate promising activity in these preclinical studies, further investigations into its selectivity, toxicity, and in vivo efficacy in relevant animal models would be the logical next steps in its development as a potential therapeutic agent for cancers with DNA repair deficiencies.

References

  • PubChem. Olaparib. National Center for Biotechnology Information. [Link]

  • Wikipedia. Olaparib. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • de Jong, J., et al. (2022). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. Clinical Pharmacokinetics, 61(10), 1405-1422. [Link]

  • Aouad, M. R., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Journal of Medicinal Chemistry, 66(15), 10449-10465. [Link]

  • Plummer, R., et al. (2020). Pharmacokinetics and safety of olaparib in patients with advanced solid tumours and mild or moderate hepatic impairment. British Journal of Clinical Pharmacology, 86(11), 2239-2249. [Link]

  • LYNPARZA® (olaparib). Mechanism of Action for Advanced Ovarian Cancer. [Link]

  • ChemSynthesis. 2-[(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzoic acid. [Link]

  • Therapeutic Goods Administration (TGA). AusPAR - Lynparza - olaparib – AstraZeneca Pty. Ltd. [Link]

  • Zilio, N., et al. (2023). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 4(3), 102497. [Link]

  • BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit. [Link]

  • Google Patents. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • U.S. Food and Drug Administration. LYNPARZA® (olaparib) tablets, for oral use. [Link]

  • BPS Bioscience. Data Sheet AZD2281 (Olaparib). [Link]

  • Patsnap Synapse. What is the mechanism of Olaparib? [Link]

  • Abonia, R., et al. (2014). (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o793–o794. [Link]

  • AstraZeneca. Environmental Risk Assessment Data - Olaparib. [Link]

  • BC Cancer. DRUG NAME: Olaparib. [Link]

  • Targeted Oncology. The Mechanism of Action of Olaparib. [Link]

  • Aslantürk, Ö. S. (2018). Guidelines for cell viability assays. IntechOpen. [Link]

  • Bio-protocol. PARP1 enzyme assay. [Link]

  • U.S. Food and Drug Administration. 206162Orig1s000. [Link]

  • Moskalenko, R. A., et al. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine, 14(3), 296-301. [Link]

  • Horton, T. MTT Cell Assay Protocol. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid

For Researchers, Scientists, and Drug Development Professionals Understanding the Hazard: A Structural Approach 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid is a molecule possessing three key functional groups that dic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard: A Structural Approach

2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid is a molecule possessing three key functional groups that dictate its potential hazards: an aromatic amine, a pyrazole derivative, and a carboxylic acid. A thorough understanding of the risks associated with each of these components is critical for developing a robust safety protocol.

  • Aromatic Amines: This class of compounds can be toxic and may be absorbed through the skin.[1][2] Some aromatic amines are known or suspected carcinogens.[2] Therefore, minimizing direct contact and inhalation is paramount.

  • Carboxylic Acids: Carboxylic acids can be corrosive and cause irritation to the skin, eyes, and respiratory tract.[4][5][6]

Given the combination of these functional groups, a cautious approach is warranted, treating the compound as potentially hazardous upon skin contact, inhalation, and ingestion.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to provide comprehensive protection. The following table summarizes the minimum required PPE for handling 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid.

Body PartRequired PPERationale and Best Practices
Hands Double Gloving: Nitrile or Neoprene GlovesAromatic amines can be absorbed through the skin. Double gloving provides an extra layer of protection against potential permeation.[7] Gloves should be disposable, powder-free, and changed every 30 minutes or immediately if contaminated or damaged.[7] Always inspect gloves for tears or holes before use. Use proper glove removal technique to avoid skin contact with the outer surface of the contaminated glove.[8]
Eyes/Face Chemical Splash Goggles and a Face ShieldProtects against splashes of the compound, especially when handling solutions or during weighing procedures where dust may be generated.[7][9] Eyeglasses are not a substitute for proper chemical splash goggles.[7] A face shield should be worn in conjunction with goggles, not as a replacement.
Body Long-Sleeved Laboratory CoatA lab coat made of a suitable material will protect the skin and personal clothing from accidental spills. Ensure the lab coat is fully buttoned.
Respiratory N95 Respirator or HigherTo prevent inhalation of fine particles, especially during weighing or transfer of the solid compound.[7][10] All work with this chemical should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, methodical workflow is critical to minimizing exposure risk. The following protocol outlines the key steps for safely handling 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid from receipt to disposal.

Pre-Handling and Preparation
  • Information Review: Before any work begins, all personnel must review the Safety Data Sheet (SDS) for this compound, or for structurally similar compounds if a specific SDS is unavailable.

  • Work Area Designation: Designate a specific area for handling this compound, preferably within a chemical fume hood. Ensure the area is clean and uncluttered.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested. Have a chemical spill kit appropriate for solid materials readily available.

Handling the Solid Compound
  • Weighing: All weighing of the solid compound must be conducted within a chemical fume hood or a balance enclosure to contain any airborne particles.

  • Transfers: Use spatulas or other appropriate tools to transfer the solid.[11] Avoid creating dust. If dust is generated, ensure it is contained within the fume hood.

Preparing Solutions
  • Solvent Addition: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Mixing: Use magnetic stirring or gentle swirling to dissolve the compound. Avoid vigorous shaking that could create aerosols.

Post-Handling
  • Decontamination: Thoroughly clean all glassware and equipment that came into contact with the compound. Wash the work surface within the fume hood.

  • Hand Washing: Immediately after removing gloves, wash hands thoroughly with soap and water.[6][12][13]

Disposal Plan: Managing Contaminated Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All disposable materials that have come into contact with 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid, including gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.[14][15] Place these items in a clearly labeled, sealed waste container.

  • Liquid Waste: Unused solutions containing the compound should be collected in a designated hazardous waste container. Do not pour any solutions down the drain.[14][16]

  • Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Emergency Procedures: In Case of Exposure or Spill

Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[12][17]

  • Remove any contaminated clothing.

  • Seek immediate medical attention.

Eye Contact:

  • Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12][16][17]

  • Remove contact lenses if present and easy to do so.

  • Seek immediate medical attention.

Inhalation:

  • Move the individual to fresh air immediately.[12][16][17]

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention.

Ingestion:

  • Do NOT induce vomiting.

  • Rinse the mouth with water.[12]

  • Seek immediate medical attention.

Spill Response:

  • Evacuate the immediate area.

  • If the spill is large or you are unsure how to handle it, contact your institution's environmental health and safety department.

  • For small spills of solid material within a fume hood, carefully sweep up the material and place it in a sealed container for hazardous waste disposal.[5][17] Avoid creating dust.

  • Clean the spill area with a suitable solvent and decontaminating solution. Collect all cleaning materials as hazardous waste.

Visualizing the Workflow

The following diagram illustrates the standard operating procedure for the safe handling of 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Don PPE A->B C Prepare Fume Hood B->C D Weigh Solid in Hood C->D Begin Experiment E Prepare Solution in Hood D->E F Decontaminate Workspace E->F Experiment Complete G Dispose of Waste F->G H Doff PPE & Wash Hands G->H

Sources

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